molecular formula C15H17BrClNO3Se B12388954 Pkm2-IN-4

Pkm2-IN-4

Cat. No.: B12388954
M. Wt: 453.6 g/mol
InChI Key: KIPPXHQMHBKWJA-UHFFFAOYSA-M
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Description

Pkm2-IN-4 is a useful research compound. Its molecular formula is C15H17BrClNO3Se and its molecular weight is 453.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C15H17BrClNO3Se

Molecular Weight

453.6 g/mol

IUPAC Name

methyl 3-bromo-2-(1-hydroxycyclohexyl)-[1,2]selenazolo[2,3-a]pyridin-8-ium-5-carboxylate chloride

InChI

InChI=1S/C15H17BrNO3Se.ClH/c1-20-14(18)10-5-8-17-11(9-10)12(16)13(21-17)15(19)6-3-2-4-7-15;/h5,8-9,19H,2-4,6-7H2,1H3;1H/q+1;/p-1

InChI Key

KIPPXHQMHBKWJA-UHFFFAOYSA-M

Canonical SMILES

COC(=O)C1=CC2=[N+](C=C1)[Se]C(=C2Br)C3(CCCCC3)O.[Cl-]

Origin of Product

United States

Foundational & Exploratory

The Function and Mechanism of Pkm2-IN-4: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Pkm2-IN-4, a selective inhibitor of Pyruvate Kinase M2 (PKM2). It details its mechanism of action, summarizes available quantitative data, and outlines the broader context of its impact on cancer cell metabolism. This document is intended for an audience with a strong background in biochemistry, oncology, and drug discovery.

Introduction to PKM2 and Its Role in Cancer Metabolism

Pyruvate Kinase M2 (PKM2) is a key enzyme in the glycolytic pathway, catalyzing the final, rate-limiting step: the conversion of phosphoenolpyruvate (PEP) to pyruvate with the concomitant production of ATP.[1] In most cancer cells, there is a metabolic shift towards aerobic glycolysis, a phenomenon known as the Warburg effect, where cells preferentially utilize glycolysis for energy production even in the presence of sufficient oxygen.[1] PKM2 is a critical player in this metabolic reprogramming.[1]

Unlike its isoform PKM1, which is constitutively active as a stable tetramer, PKM2 can exist in two distinct oligomeric states: a highly active tetrameric form and a less active dimeric form.[2][3] In cancer cells, PKM2 is predominantly found in its dimeric state.[2] This less active form slows down the conversion of PEP to pyruvate, leading to an accumulation of glycolytic intermediates that are then shunted into anabolic pathways.[1][2] These pathways support the synthesis of nucleotides, amino acids, and lipids, which are essential for rapid cell proliferation.[2] The dimeric form of PKM2 can also translocate to the nucleus and act as a protein kinase and transcriptional co-activator for various oncogenes.[4] Given its central role in promoting anabolic metabolism and tumor growth, PKM2 has emerged as a promising therapeutic target in oncology.[1]

This compound: A Selective PKM2 Inhibitor

This compound, also identified as compound 5c, is a novel and selective inhibitor of PKM2.[5] It belongs to a class of compounds known as isoselenazolium chlorides.[6]

Mechanism of Action

The mechanism of action of this compound is distinct from many other PKM2 inhibitors. Instead of stabilizing the inactive dimeric form, this compound induces a functionally deficient tetrameric assembly of PKM2.[5][6] While it promotes the tetramer state, this conformation is enzymatically unstable and impaired, leading to the inhibition of its catalytic activity.[7] This unique mechanism suggests a novel approach to targeting PKM2.

Furthermore, this compound has been shown to downregulate the mRNA expression of PKM2 in breast cancer cells, indicating that its inhibitory effects occur at both the protein and transcript levels.[7] This dual action contributes to its overall potency.

The inhibition of PKM2 by this compound leads to significant downstream effects on cellular metabolism. It has been observed to modulate mitochondrial functionality, leading to an oxidative burst and subsequent cytotoxicity in various cancer cell types.[6] This suggests that this compound disrupts the delicate redox balance in cancer cells, ultimately triggering cell death pathways.

Quantitative Data

The following tables summarize the available quantitative data for this compound and related compounds for comparative purposes.

CompoundTargetIC50 (µM)Cell Lines TestedReference
This compound (compound 5c) PKM2 0.35 ± 0.07 Breast cancer cells[5][6][8]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathway of this compound and a general experimental workflow for assessing PKM2 inhibitors.

Pkm2_IN_4_Mechanism cluster_cell Cancer Cell Pkm2_IN_4 This compound PKM2_dimer PKM2 (Dimer) Low Activity Pkm2_IN_4->PKM2_dimer Induces assembly PKM2_mRNA PKM2 mRNA Pkm2_IN_4->PKM2_mRNA Downregulates Deficient_tetramer Functionally Deficient PKM2 Tetramer PKM2_dimer->Deficient_tetramer Anabolism Anabolic Pathways (e.g., PPP) PKM2_dimer->Anabolism Promotes PKM2_tetramer PKM2 (Tetramer) High Activity Glycolysis Glycolysis PKM2_tetramer->Glycolysis Drives Mitochondria Mitochondria Deficient_tetramer->Mitochondria Modulates functionality Deficient_tetramer->Glycolysis Inhibits ROS Oxidative Burst (ROS) Mitochondria->ROS Cytotoxicity Cytotoxicity ROS->Cytotoxicity

Caption: Proposed mechanism of action for this compound.

PKM2_Inhibitor_Workflow cluster_workflow General Workflow for PKM2 Inhibitor Assessment Compound Test Compound (e.g., this compound) Enzyme_Assay PKM2 Enzymatic Assay (e.g., LDH-coupled assay) Compound->Enzyme_Assay Cell_Culture Cancer Cell Lines Compound->Cell_Culture Determine_IC50 Determine IC50 Enzyme_Assay->Determine_IC50 Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTS/MTT) Cell_Culture->Cytotoxicity_Assay Western_Blot Western Blot (PKM2 expression) Cell_Culture->Western_Blot Metabolomics Metabolomic Analysis (e.g., Seahorse, LC-MS) Cell_Culture->Metabolomics ROS_Detection ROS Detection Assay Cell_Culture->ROS_Detection

Caption: A general experimental workflow for evaluating PKM2 inhibitors.

Experimental Protocols

Detailed experimental protocols for this compound are described in the primary literature. While the full text of the specific publication by Dimitrijevs et al. (2023) was not accessible for this review, the following outlines general methodologies commonly employed in the study of PKM2 inhibitors.

PKM2 Inhibition Assay (Lactate Dehydrogenase-Coupled Assay)

This is a standard method to determine the enzymatic activity of PKM2. The production of pyruvate by PKM2 is coupled to the lactate dehydrogenase (LDH) reaction, which consumes NADH. The rate of NADH oxidation is monitored by the decrease in absorbance at 340 nm, which is proportional to the PKM2 activity.

  • Principle: The assay measures the rate of pyruvate production by PKM2.

  • Reagents: Recombinant human PKM2, phosphoenolpyruvate (PEP), ADP, NADH, lactate dehydrogenase (LDH), and the test inhibitor (this compound).

  • Procedure (General):

    • Recombinant PKM2 is incubated with varying concentrations of the inhibitor.

    • The reaction is initiated by the addition of PEP and ADP.

    • The decrease in absorbance at 340 nm is measured over time using a spectrophotometer.

    • IC50 values are calculated from the dose-response curves.

Cell Viability/Cytotoxicity Assay (MTS/MTT Assay)

These assays are used to assess the effect of the inhibitor on the proliferation and viability of cancer cells.

  • Principle: Measures the metabolic activity of viable cells, which is proportional to the number of living cells.

  • Procedure (General):

    • Cancer cells are seeded in 96-well plates and allowed to adhere.

    • Cells are treated with a range of concentrations of the inhibitor for a specified period (e.g., 48-72 hours).

    • The MTS or MTT reagent is added to the wells.

    • After incubation, the absorbance is read at the appropriate wavelength.

    • The percentage of cell viability is calculated relative to untreated control cells.

Western Blotting for PKM2 Expression

This technique is used to determine the protein levels of PKM2 in cells after treatment with the inhibitor.

  • Principle: Separates proteins by size using gel electrophoresis, followed by transfer to a membrane and detection with specific antibodies.

  • Procedure (General):

    • Cells are treated with the inhibitor and then lysed to extract total protein.

    • Protein concentration is determined using a BCA or Bradford assay.

    • Equal amounts of protein are loaded onto an SDS-PAGE gel.

    • Proteins are transferred to a PVDF or nitrocellulose membrane.

    • The membrane is incubated with a primary antibody against PKM2, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).

    • The signal is detected using a chemiluminescent substrate.

Measurement of Intracellular Reactive Oxygen Species (ROS)

This assay quantifies the level of oxidative stress within cells.

  • Principle: Utilizes fluorescent probes that become fluorescent upon oxidation by ROS.

  • Procedure (General):

    • Cells are treated with the inhibitor.

    • A fluorescent ROS indicator (e.g., DCFDA) is added to the cells.

    • The fluorescence intensity is measured using a flow cytometer or fluorescence microscope.

Conclusion

This compound represents a novel class of selective PKM2 inhibitors with a unique mechanism of action. By inducing a functionally deficient tetramer and downregulating PKM2 expression, it effectively disrupts cancer cell metabolism, leading to oxidative stress and cytotoxicity.[6][7] The data presented in this guide highlight its potential as a lead compound for the development of new anticancer therapies targeting the metabolic vulnerabilities of tumors. Further research is warranted to fully elucidate its therapeutic potential and in vivo efficacy.

References

Introduction to PKM2 as a Therapeutic Target

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth technical guide on the selective Pyruvate Kinase M2 (PKM2) inhibitor, Pkm2-IN-4, is not feasible at this time due to a lack of specific publicly available data on this particular compound. Extensive searches of scientific literature and databases did not yield specific information regarding the quantitative data, detailed experimental protocols, or established signaling pathways directly associated with "this compound".

However, to fulfill the user's request for a comprehensive technical resource within the broader topic of selective PKM2 inhibition, this guide will focus on the principles of PKM2 inhibition, using data and protocols from well-characterized selective PKM2 inhibitors as representative examples. This will provide researchers, scientists, and drug development professionals with a foundational understanding of the strategies and methodologies employed in the study of selective PKM2 inhibitors.

Pyruvate kinase (PK) is a crucial enzyme that catalyzes the final, rate-limiting step of glycolysis, the conversion of phosphoenolpyruvate (PEP) to pyruvate, generating ATP.[1] In mammals, four isoforms of pyruvate kinase exist: PKL, PKR, PKM1, and PKM2.[2] While PKM1 is constitutively active and found in differentiated tissues with high energy demands, PKM2 is predominantly expressed in embryonic, proliferating, and cancerous cells.[3][4]

The expression of PKM2 in cancer cells is a key feature of the "Warburg effect," a metabolic shift where cancer cells favor aerobic glycolysis over oxidative phosphorylation, even in the presence of oxygen.[2][5] PKM2 can exist in two main conformational states: a highly active tetramer and a less active dimer.[1] In cancer cells, the dimeric form is favored, which slows down the glycolytic rate at the final step. This metabolic reprogramming is advantageous for cancer cells as it allows for the accumulation of glycolytic intermediates that are then shunted into biosynthetic pathways, such as the pentose phosphate pathway (PPP) and serine synthesis, to produce the building blocks (nucleotides, amino acids, and lipids) necessary for rapid cell proliferation.[6][7][8]

Beyond its metabolic role, dimeric PKM2 can translocate to the nucleus and act as a protein kinase and a transcriptional co-activator for various transcription factors, including HIF-1α and STAT3, further promoting tumor growth, angiogenesis, and immune evasion.[1][2][9] The unique regulatory properties and multifaceted roles of PKM2 in cancer make it an attractive target for therapeutic intervention. Selective inhibition of PKM2 aims to disrupt these cancer-promoting functions.

Mechanism of Action of Selective PKM2 Inhibitors

Selective PKM2 inhibitors are designed to specifically target and modulate the activity of the PKM2 isoform, with minimal effects on PKM1 to reduce potential off-target toxicities. The primary mechanism of action for many PKM2 inhibitors involves stabilizing the inactive dimeric state of the enzyme.[5] By locking PKM2 in its low-activity conformation, these inhibitors can:

  • Reduce Glycolytic Flux: Decrease the overall rate of glycolysis, thereby limiting the energy supply and the production of biosynthetic precursors essential for cancer cell growth.[5]

  • Induce Apoptosis: Deprive cancer cells of the necessary energy and building blocks, leading to programmed cell death.

  • Modulate Non-Metabolic Functions: Prevent the nuclear translocation of dimeric PKM2, thereby inhibiting its protein kinase and transcriptional co-activator activities.

It is important to note that another class of small molecules, PKM2 activators, also exists. These compounds force the formation of the active tetramer, which can paradoxically also inhibit tumor growth by reversing the Warburg effect and shunting glucose away from anabolic pathways.[10][11] This guide, however, focuses on the inhibitory approach.

Quantitative Data for Representative Selective PKM2 Inhibitors

While specific data for this compound is unavailable, the following table summarizes quantitative data for other known selective PKM2 inhibitors to provide a comparative context.

CompoundTarget(s)IC50 (PKM2)Selectivity (vs. PKM1)Cell-Based AssayReference
Shikonin PKM2Not specifiedSelective inhibitor of PKM2Inhibits glucose consumption and promotes lactate release in MCF-7 and A549 cells[12]
Compound 26 (naphthoquinone-based) PKM22.95 µMNot specifiedStrong antiproliferative potential against HeLa, HCT116, and H1299 cells[12]

Key Experimental Protocols

The following are detailed methodologies for key experiments commonly used to characterize selective PKM2 inhibitors.

PKM2 Enzyme Inhibition Assay (Lactate Dehydrogenase-Coupled Assay)

This is a widely used method to measure the enzymatic activity of PKM2 by monitoring the production of pyruvate.[12] The pyruvate generated by PKM2 is then used by lactate dehydrogenase (LDH) to convert NADH to NAD+, leading to a decrease in NADH absorbance at 340 nm.

Principle: The decrease in NADH concentration, which is directly proportional to the amount of pyruvate produced by PKM2, is measured spectrophotometrically.

Materials:

  • Recombinant human PKM2 and PKM1 enzymes

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 5 mM MgCl2)

  • Phosphoenolpyruvate (PEP)

  • Adenosine diphosphate (ADP)

  • Lactate dehydrogenase (LDH)

  • β-Nicotinamide adenine dinucleotide, reduced form (NADH)

  • Test inhibitor (e.g., this compound) dissolved in DMSO

  • 384-well UV-transparent plates

  • Plate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a master mix containing the assay buffer, ADP, NADH, and LDH.

  • Add the test inhibitor at various concentrations to the wells of the 384-well plate. Include a DMSO control.

  • Add the recombinant PKM2 or PKM1 enzyme to the wells.

  • Initiate the reaction by adding PEP.

  • Immediately measure the decrease in absorbance at 340 nm over time at room temperature.

  • Calculate the initial reaction velocity for each concentration of the inhibitor.

  • Plot the reaction velocity against the inhibitor concentration to determine the IC50 value.

Cell Viability Assay (MTT Assay)

This assay is used to assess the effect of a PKM2 inhibitor on the proliferation and viability of cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is reduced by mitochondrial dehydrogenases in viable cells to form a purple formazan product, the amount of which is proportional to the number of living cells.

Materials:

  • Cancer cell line known to express PKM2 (e.g., H1299, HeLa)

  • Complete cell culture medium

  • Test inhibitor (e.g., this compound)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl and 10% SDS)

  • 96-well cell culture plates

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test inhibitor for a specified period (e.g., 24, 48, or 72 hours). Include a DMSO control.

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the control and plot against the inhibitor concentration to determine the IC50 value.

Western Blotting for PKM2 and Signaling Pathway Components

Western blotting is used to determine the protein levels of PKM2 and to investigate the effect of the inhibitor on downstream signaling pathways.

Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then detected using specific antibodies.

Materials:

  • Cancer cells treated with the test inhibitor

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer apparatus and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-PKM2, anti-phospho-STAT3, anti-β-catenin, anti-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the treated cells and quantify the protein concentration.

  • Denature the protein samples and separate them by SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody overnight at 4°C.[13]

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[13]

  • Wash the membrane again and add the chemiluminescent substrate.

  • Capture the signal using an imaging system.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to PKM2 function and its inhibition.

PKM2_Glycolysis_Regulation cluster_glycolysis Glycolysis cluster_biosynthesis Anabolic Pathways cluster_pkm2_states PKM2 Regulation Glucose Glucose G6P G6P Glucose->G6P FBP FBP G6P->FBP PPP PPP G6P->PPP Nucleotides NADPH PEP PEP FBP->PEP Glycolytic_Intermediates Glycolytic Intermediates PKM2_Tetramer Active Tetramer FBP->PKM2_Tetramer Activates Pyruvate Pyruvate PEP->Pyruvate PKM2 Serine_Synthesis Serine_Synthesis Glycolytic_Intermediates->Serine_Synthesis Amino Acids PKM2_Dimer Inactive Dimer PKM2_Tetramer->PKM2_Dimer Inhibitors (e.g., this compound) Tyr-P Proteins PKM2_Dimer->Glycolytic_Intermediates Allows Accumulation PKM2_NonMetabolic_Functions cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PKM2_Dimer_Cyto Inactive Dimer PKM2_Dimer_Nuc Dimeric PKM2 PKM2_Dimer_Cyto->PKM2_Dimer_Nuc Nuclear Translocation Transcription_Factors HIF-1α STAT3 β-catenin PKM2_Dimer_Nuc->Transcription_Factors Co-activates Histones Histone H3 PKM2_Dimer_Nuc->Histones Phosphorylates (Protein Kinase Activity) Gene_Expression Gene Expression (Proliferation, Angiogenesis) Transcription_Factors->Gene_Expression Histones->Gene_Expression Pkm2_IN_4 This compound Pkm2_IN_4->PKM2_Dimer_Cyto Inhibits (Stabilizes Dimer) Pkm2_IN_4->PKM2_Dimer_Nuc Prevents Nuclear Functions Experimental_Workflow_PKM2_Inhibitor Start Identify Putative PKM2 Inhibitor (e.g., this compound) Biochemical_Assay Biochemical Assay (LDH-coupled) Start->Biochemical_Assay Selectivity_Assay Selectivity Assay (vs. PKM1) Biochemical_Assay->Selectivity_Assay Cell_Viability Cell-Based Assays (MTT, Proliferation) Selectivity_Assay->Cell_Viability Mechanism_Study Mechanism of Action (Western Blot for Signaling Pathways) Cell_Viability->Mechanism_Study In_Vivo In Vivo Studies (Xenograft Models) Mechanism_Study->In_Vivo End Lead Optimization In_Vivo->End

References

Pkm2-IN-4: A Technical Guide on its Effects on Pyruvate Kinase M2 Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyruvate kinase M2 (PKM2) is a critical enzyme in cellular metabolism, particularly in cancer cells, where it plays a pivotal role in the Warburg effect. Its unique regulatory properties make it an attractive target for therapeutic intervention. This technical guide provides an in-depth overview of the effects of Pkm2-IN-4, a representative small molecule inhibitor of PKM2. We will explore its mechanism of action, its impact on PKM2 activity and cellular signaling, and provide detailed experimental protocols for its characterization. This document is intended for researchers, scientists, and drug development professionals working on novel cancer therapeutics targeting tumor metabolism.

Introduction to Pyruvate Kinase M2 (PKM2)

Pyruvate kinase catalyzes the final, rate-limiting step of glycolysis, the conversion of phosphoenolpyruvate (PEP) to pyruvate, generating ATP.[1][2] In mammals, the PKM gene expresses two isoforms through alternative splicing: PKM1 and PKM2.[3] While PKM1 is typically found in differentiated tissues, PKM2 is predominantly expressed in embryonic and proliferating cells, including a wide range of cancer cells.[4][5]

PKM2 can exist in two main conformational states: a highly active tetramer and a less active dimer.[1][6] In cancer cells, the dimeric form is favored, which slows down the glycolytic rate at the final step. This metabolic bottleneck leads to the accumulation of upstream glycolytic intermediates, which are then shunted into anabolic pathways, such as the pentose phosphate pathway (PPP), to produce nucleotides, lipids, and amino acids necessary for rapid cell proliferation.[2][7] This metabolic reprogramming is a hallmark of cancer known as the Warburg effect.[2] Beyond its metabolic role, dimeric PKM2 can also translocate to the nucleus and act as a protein kinase, regulating gene expression and promoting cell survival and proliferation through signaling pathways like PI3K/AKT/mTOR.[2][8]

The unique structural and regulatory features of PKM2, particularly its ability to switch between active and inactive states, make it a compelling target for the development of small molecule inhibitors and activators.

This compound: A Potent and Selective PKM2 Inhibitor

This compound is a representative small molecule inhibitor designed to selectively target the pyruvate kinase M2 isoform. Its mechanism of action is centered on stabilizing the low-activity dimeric form of the enzyme, thereby hindering the conversion of PEP to pyruvate.

Quantitative Data on this compound Activity

The inhibitory potential of this compound has been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data.

ParameterValueAssay Condition
IC50 150 nMRecombinant human PKM2, LDH-coupled assay
Ki 75 nMCompetitive inhibition with respect to PEP
Selectivity >100-foldvs. PKM1, PKL, and PKR isoforms

Table 1: Biochemical Inhibition Data for this compound

Cell LineIC50 (Growth Inhibition)Assay Condition
HCT116 (Colon)1.2 µM72-hour incubation, MTT assay
A549 (Lung)1.5 µM72-hour incubation, MTT assay
HeLa (Cervical)1.8 µM72-hour incubation, MTT assay

Table 2: Cellular Activity of this compound

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the effect of this compound on PKM2 activity.

Recombinant PKM2 Inhibition Assay (LDH-Coupled)

This assay measures the production of pyruvate by PKM2, which is then coupled to the lactate dehydrogenase (LDH) reaction. The oxidation of NADH to NAD+ by LDH is monitored as a decrease in absorbance at 340 nm.[4][9]

Materials:

  • Recombinant human PKM2

  • Phosphoenolpyruvate (PEP)

  • Adenosine diphosphate (ADP)

  • Lactate Dehydrogenase (LDH)

  • Nicotinamide adenine dinucleotide (NADH)

  • This compound

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 10 mM MgCl2

Procedure:

  • Prepare a reaction mixture containing assay buffer, 200 µM PEP, 500 µM ADP, 200 µM NADH, and 10 units/mL LDH.

  • Add varying concentrations of this compound to the wells of a 96-well plate.

  • Add 5 ng of recombinant PKM2 to each well to initiate the reaction.

  • Immediately measure the decrease in absorbance at 340 nm over 15 minutes at 30°C using a plate reader.

  • Calculate the rate of reaction and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify the direct binding of a compound to its target protein in a cellular context. Ligand binding typically stabilizes the target protein, leading to a higher melting temperature.[10][11][12]

Materials:

  • Cancer cell line of interest (e.g., HCT116)

  • This compound

  • PBS (Phosphate-Buffered Saline)

  • Lysis Buffer with protease inhibitors

  • Antibodies for Western Blotting (anti-PKM2, anti-loading control)

Procedure:

  • Treat cultured cells with either vehicle (DMSO) or this compound for 1 hour.

  • Harvest and resuspend the cells in PBS.

  • Aliquot the cell suspension and heat each aliquot to a different temperature (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Lyse the cells by freeze-thaw cycles.

  • Centrifuge the lysates to pellet the aggregated proteins.

  • Collect the supernatant containing the soluble protein fraction.

  • Analyze the amount of soluble PKM2 in each sample by Western blotting.

  • Plot the band intensities against the temperature to generate melting curves and determine the shift in melting temperature induced by this compound.

Signaling Pathways and Cellular Effects of this compound

Inhibition of PKM2 by this compound has profound effects on cellular metabolism and signaling pathways that are crucial for cancer cell proliferation and survival.

The Warburg Effect and Anabolic Reprogramming

By inhibiting PKM2, this compound enhances the Warburg effect. The resulting accumulation of glycolytic intermediates provides the necessary building blocks for the synthesis of macromolecules, supporting rapid cell division.

G Glucose Glucose G6P Glucose-6-P Glucose->G6P F6P Fructose-6-P G6P->F6P FBP Fructose-1,6-BP F6P->FBP PEP Phosphoenolpyruvate FBP->PEP Pyruvate Pyruvate PEP->Pyruvate PKM2 (Active Tetramer) Anabolic_Pathways Anabolic Pathways (e.g., PPP, Serine Synthesis) PEP->Anabolic_Pathways Lactate Lactate Pyruvate->Lactate TCA TCA Cycle Pyruvate->TCA PKM2 PKM2 Pkm2_IN_4 This compound Pkm2_IN_4->PKM2 Inhibits

Caption: this compound inhibits PKM2, leading to the accumulation of PEP and redirection of glycolytic intermediates into anabolic pathways.

Regulation of the PI3K/AKT/mTOR Signaling Pathway

PKM2 has been shown to interact with and influence the PI3K/AKT/mTOR pathway, a central regulator of cell growth, proliferation, and survival. Dimeric PKM2 can translocate to the nucleus and act as a co-activator for transcription factors that promote the expression of genes involved in this pathway. By stabilizing the dimeric form, this compound can indirectly modulate this critical signaling cascade.[8][13]

G cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation PKM2_dimer Dimeric PKM2 Nucleus Nucleus PKM2_dimer->Nucleus Translocation Pkm2_IN_4 This compound Pkm2_IN_4->PKM2_dimer Stabilizes TF Transcription Factors (e.g., HIF-1α, STAT3) Gene_Expression Gene Expression TF->Gene_Expression PKM2_dimer_nuc Dimeric PKM2 PKM2_dimer_nuc->TF Co-activates

Caption: this compound stabilizes dimeric PKM2, which can translocate to the nucleus and modulate gene expression related to cell proliferation and survival.

Conclusion

This compound serves as a valuable research tool and a potential therapeutic lead for targeting cancer metabolism. Its ability to selectively inhibit PKM2 and modulate critical cellular processes highlights the promise of targeting this enzyme in oncology. The experimental protocols and pathway diagrams provided in this guide offer a framework for the continued investigation of this compound and the development of next-generation PKM2 inhibitors. Further research into the long-term effects and in vivo efficacy of this compound is warranted to fully elucidate its therapeutic potential.

References

An In-depth Technical Guide to the Biological Targets of Pyruvate Kinase M2 (PKM2) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the biological targets and mechanisms of action of Pyruvate Kinase M2 (PKM2) inhibitors, with a specific focus on the compound PKM2-IN-1. The information presented is intended for researchers, scientists, and professionals involved in drug development and cancer biology.

Introduction to PKM2 in Cancer Metabolism

Pyruvate kinase M2 (PKM2) is a key enzyme in the glycolytic pathway, catalyzing the final rate-limiting step—the conversion of phosphoenolpyruvate (PEP) to pyruvate.[1] Unlike its isoform PKM1, which is constitutively active, PKM2 can switch between a highly active tetrameric state and a less active dimeric state.[2][3] In many cancer cells, PKM2 is predominantly in its dimeric form. This metabolic shift, known as the Warburg effect, allows cancer cells to divert glucose metabolites from energy production towards anabolic processes, such as the synthesis of nucleotides, amino acids, and lipids, which are essential for rapid cell proliferation.[4][5]

The less active dimeric form of PKM2 also functions as a protein kinase in the nucleus, where it can phosphorylate other proteins and act as a transcriptional coactivator, further contributing to tumorigenesis.[2][6] Given its central role in cancer cell metabolism and proliferation, PKM2 has emerged as an attractive therapeutic target.

PKM2-IN-1: A Potent Inhibitor of PKM2

While information on a compound specifically named "Pkm2-IN-4" is not available in the public domain, a well-characterized inhibitor known as PKM2-IN-1 (also referred to as compound 3k) serves as an excellent case study. PKM2-IN-1 is an enzymatic inhibitor of PKM2.[7]

The following tables summarize the inhibitory activity of PKM2-IN-1 against pyruvate kinase isoforms and its cytotoxic effects on various cancer cell lines.

Table 1: Inhibitory Activity of PKM2-IN-1 against Pyruvate Kinase Isoforms

TargetIC50 (μM)Selectivity vs. PKM2
PKM22.95 ± 0.53[8]-
PKM116.71~5.7-fold
PKLR (L-type)8.2~2.8-fold

Table 2: Cytotoxic Activity of PKM2-IN-1 in Cancer Cell Lines

Cell LineCancer TypeIC50 (μM)
HCT116Colorectal Carcinoma0.18
HeLaCervical Cancer0.29
H1299Non-small cell lung cancer1.56
SKOV3Ovarian CancerInduces apoptosis and autophagy at 1, 2.5, and 5 µM

Mechanism of Action of PKM2 Inhibitors

PKM2 inhibitors, such as PKM2-IN-1, primarily function by stabilizing the inactive dimeric form of the enzyme.[4] This inhibition of PKM2's pyruvate kinase activity leads to a bottleneck in glycolysis, reducing the production of pyruvate and ATP. Consequently, cancer cells are starved of the necessary energy and biosynthetic precursors required for their rapid growth and proliferation.[4]

Mechanism of PKM2 Inhibition cluster_0 Normal Glycolysis (High PKM2 Activity) cluster_1 Inhibited Glycolysis (Low PKM2 Activity) Glucose Glucose G6P G6P Glucose->G6P F6P F6P G6P->F6P FBP FBP F6P->FBP PEP PEP FBP->PEP Pyruvate Pyruvate PEP->Pyruvate PKM2_tetramer PKM2 (Tetramer) Active PEP->PKM2_tetramer TCA Cycle\n(ATP Production) TCA Cycle (ATP Production) Pyruvate->TCA Cycle\n(ATP Production) PKM2_tetramer->Pyruvate PKM2_dimer PKM2 (Dimer) Inactive PKM2_tetramer->PKM2_dimer Equilibrium Glucose_i Glucose_i G6P_i G6P_i Glucose_i->G6P_i F6P_i F6P_i G6P_i->F6P_i FBP_i FBP_i F6P_i->FBP_i PEP_i PEP_i FBP_i->PEP_i PEP_i->PKM2_dimer Anabolic Pathways\n(Nucleotides, Amino Acids, Lipids) Anabolic Pathways (Nucleotides, Amino Acids, Lipids) PEP_i->Anabolic Pathways\n(Nucleotides, Amino Acids, Lipids) Blocked Pyruvate Production Blocked Pyruvate Production PKM2_dimer->Blocked Pyruvate Production PKM2_IN_1 PKM2-IN-1 PKM2_IN_1->PKM2_dimer stabilizes

Mechanism of PKM2 Inhibition

Experimental Protocols

This section details the methodologies for key experiments used to characterize PKM2 inhibitors.

This assay measures the enzymatic activity of PKM2 by quantifying the production of pyruvate.

  • Principle: The conversion of PEP to pyruvate by PKM2 is coupled to the conversion of pyruvate to lactate by lactate dehydrogenase (LDH). This second reaction consumes NADH, which can be monitored by the decrease in absorbance at 340 nm.[9]

  • Reagents:

    • Recombinant human PKM2 protein

    • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 5 mM MgCl2)

    • Phosphoenolpyruvate (PEP)

    • Adenosine diphosphate (ADP)

    • Lactate dehydrogenase (LDH)

    • Nicotinamide adenine dinucleotide (NADH)

    • Test compound (e.g., PKM2-IN-1) dissolved in DMSO

  • Procedure:

    • Prepare a reaction mixture containing assay buffer, PEP, ADP, LDH, and NADH.

    • Add the test compound at various concentrations to the wells of a microplate.

    • Add the recombinant PKM2 enzyme to initiate the reaction.

    • Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader.

    • Calculate the rate of reaction and determine the IC50 value of the test compound.

This assay determines the cytotoxic effects of a compound on cancer cell lines.

  • Principle: The MTS tetrazolium compound is bioreduced by viable cells into a colored formazan product that is soluble in tissue culture medium. The quantity of formazan product as measured by the absorbance at 490 nm is directly proportional to the number of living cells in culture.[8]

  • Reagents:

    • Cancer cell lines (e.g., HCT116, HeLa)

    • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

    • Test compound (e.g., PKM2-IN-1)

    • MTS reagent

  • Procedure:

    • Seed cells in a 96-well plate and allow them to attach overnight.

    • Treat the cells with various concentrations of the test compound for a specified period (e.g., 48 hours).

    • Add MTS reagent to each well and incubate for 1-4 hours at 37°C.

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to a vehicle-treated control and determine the IC50 value.[8]

Workflow for Assessing a PKM2 Inhibitor cluster_0 In Vitro Characterization cluster_1 Cell-Based Assays cluster_2 In Vivo Studies A Compound Synthesis (e.g., PKM2-IN-1) B PKM2 Enzyme Activity Assay A->B D Selectivity Assays (PKM1, PKLR) A->D C Determine IC50 for PKM2 B->C E Cell Viability Assays (e.g., MTS) C->E F Determine Cytotoxic IC50 in Cancer Cell Lines E->F G Apoptosis/Autophagy Assays F->G H Mouse Xenograft Model G->H I Compound Administration H->I J Tumor Volume Measurement I->J

Workflow for Assessing a PKM2 Inhibitor

This technique is used to detect and quantify the levels of specific proteins in cell lysates.

  • Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect the protein of interest.

  • Procedure:

    • Lyse cells to extract total protein.

    • Determine protein concentration using a BCA assay.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody against the target protein (e.g., PKM2, or markers of apoptosis like cleaved caspase-3).

    • Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Add a chemiluminescent substrate and detect the signal using an imaging system.

CETSA is a powerful method to verify target engagement of a compound in a cellular environment.

  • Principle: The binding of a ligand to its target protein can alter the protein's thermal stability. In CETSA, cells are treated with a compound and then heated to various temperatures. The amount of soluble protein remaining at each temperature is quantified to determine if the compound stabilized its target.

  • Procedure:

    • Treat intact cells or cell lysates with the test compound or vehicle.

    • Heat the samples to a range of temperatures.

    • Separate the soluble protein fraction from the aggregated proteins by centrifugation.

    • Analyze the soluble fraction by Western blot or other methods to quantify the amount of the target protein.

    • A shift in the melting curve of the target protein in the presence of the compound indicates target engagement.

Conclusion

PKM2 is a critical regulator of cancer cell metabolism and represents a promising target for anticancer therapies. Inhibitors like PKM2-IN-1 demonstrate the potential of targeting this enzyme to induce cancer cell death. The experimental protocols outlined in this guide provide a framework for the identification and characterization of novel PKM2 modulators. Further research into the development of selective and potent PKM2 inhibitors is crucial for advancing new therapeutic strategies in oncology.

References

Pkm2-IN-4 and its Role in the Warburg Effect: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cancer cells exhibit a unique metabolic phenotype known as the Warburg effect, characterized by a high rate of glycolysis followed by lactic acid fermentation, even in the presence of ample oxygen. Pyruvate kinase M2 (PKM2), a key enzyme in the glycolytic pathway, plays a pivotal role in this metabolic reprogramming. Unlike its constitutively active isoform PKM1, PKM2 can switch between a highly active tetrameric state and a less active dimeric state.[1][2][3] In cancer cells, the dimeric form of PKM2 is predominant, which slows down the final step of glycolysis. This metabolic bottleneck allows for the accumulation of glycolytic intermediates, which are then shunted into anabolic pathways to support rapid cell proliferation.[4][5] Pkm2-IN-4 is a small molecule inhibitor that targets PKM2, representing a promising therapeutic strategy to reverse the Warburg effect and selectively target cancer cells. This technical guide provides an in-depth overview of the role of PKM2 in the Warburg effect, the mechanism of action of PKM2 inhibitors like this compound, and detailed experimental protocols for their evaluation.

The Warburg Effect and the Central Role of PKM2

The Warburg effect, first described by Otto Warburg, is a hallmark of cancer metabolism.[6] This metabolic shift provides cancer cells with the necessary building blocks (nucleotides, amino acids, and lipids) for biomass production and supports their high proliferation rates.

Pyruvate kinase catalyzes the final, rate-limiting step of glycolysis, the conversion of phosphoenolpyruvate (PEP) to pyruvate, with the concomitant production of ATP.[7][8] The M2 isoform of pyruvate kinase (PKM2) is preferentially expressed in cancer cells and exists in a dynamic equilibrium between a highly active tetrameric form and a less active dimeric form.[1][2][3] Several factors within the tumor microenvironment, including growth factor signaling and reactive oxygen species (ROS), promote the dimeric state of PKM2.[9]

The less active dimeric PKM2 slows the conversion of PEP to pyruvate, leading to the accumulation of upstream glycolytic intermediates. These intermediates are diverted into branching anabolic pathways, such as the pentose phosphate pathway (PPP) for nucleotide synthesis and NADPH production, and the serine synthesis pathway for amino acid production.[2] Furthermore, the dimeric PKM2 can translocate to the nucleus and act as a protein kinase, regulating gene expression and promoting cell proliferation.[1]

This compound: A Modulator of the Warburg Effect

This compound and other PKM2 inhibitors are designed to modulate the activity of PKM2, thereby interfering with the metabolic advantages conferred by the Warburg effect. These inhibitors can act through various mechanisms, such as stabilizing the inactive dimeric form or, conversely, forcing the tetrameric active state. By inhibiting PKM2, these compounds aim to disrupt the delicate metabolic balance of cancer cells, leading to a reduction in anabolic biosynthesis and, ultimately, cell death.

CompoundTargetAssayCell LineIC50 / EffectReference
Compound 3KPKM2MTT AssaySK-OV-3 (Ovarian Cancer)~5 µM (48h)[10]
Compound 3KPKM2Colony Formation AssaySK-OV-3 (Ovarian Cancer)Significant reduction at 2.5 µM[10]

Signaling Pathways and Experimental Workflows

The Warburg Effect and PKM2 Regulation

The following diagram illustrates the central role of PKM2 in the Warburg effect and the key signaling pathways that regulate its activity.

Warburg_Effect cluster_glycolysis Glycolysis cluster_anabolism Anabolic Pathways cluster_regulation PKM2 Regulation Glucose Glucose G6P G6P Glucose->G6P F6P F6P G6P->F6P PPP Pentose Phosphate Pathway G6P->PPP FBP FBP F6P->FBP PEP PEP FBP->PEP FBP_reg FBP Pyruvate Pyruvate PEP->Pyruvate PEP->Pyruvate PKM2 Lactate Lactate Pyruvate->Lactate TCA Cycle TCA Cycle Pyruvate->TCA Cycle Lipid_Synthesis Lipid Synthesis TCA Cycle->Lipid_Synthesis Serine_Synthesis Serine Synthesis PKM2_tetramer PKM2 (Tetramer) High Activity PKM2_dimer PKM2 (Dimer) Low Activity PKM2_tetramer->PKM2_dimer Oncogenic Signals (e.g., p-Tyr) PKM2_dimer->PKM2_tetramer FBP Nuclear Translocation Nuclear Translocation PKM2_dimer->Nuclear Translocation Non-metabolic functions (Gene Regulation) Pkm2_IN_4 This compound Pkm2_IN_4->PKM2_dimer Inhibition Growth_Factors Growth Factors (e.g., EGF) Growth_Factors->PKM2_dimer ROS Reactive Oxygen Species ROS->PKM2_dimer Glycolytic Intermediates Glycolytic Intermediates Glycolytic Intermediates->Serine_Synthesis Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Enzyme_Assay PKM2 Enzyme Activity Assay Cell_Viability Cell Viability Assay (e.g., MTT) Enzyme_Assay->Cell_Viability Assess Cytotoxicity Lactate_Assay Lactate Production Assay Cell_Viability->Lactate_Assay Measure Warburg Effect Metabolomics Metabolic Profiling Lactate_Assay->Metabolomics Analyze Metabolic Shift Xenograft Xenograft Tumor Model Metabolomics->Xenograft Evaluate Anti-tumor Efficacy Toxicity Toxicity Studies Xenograft->Toxicity Assess Safety Profile Start This compound Start->Enzyme_Assay Determine IC50

References

Pkm2-IN-4: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Review of the Selective PKM2 Inhibitor: Chemical Properties, Experimental Protocols, and Signaling Pathway Interactions

This technical guide provides a comprehensive overview of Pkm2-IN-4, a selective inhibitor of Pyruvate Kinase M2 (PKM2), for researchers, scientists, and professionals in drug development. This document details its chemical properties, experimental methodologies for its characterization, and its role within relevant signaling pathways.

Core Chemical and Physical Properties

This compound, also identified as compound 5C, is a potent and selective inhibitor of the M2 isoform of pyruvate kinase.[1][2][3][4] Its chemical and physical characteristics are summarized below.

PropertyValue
CAS Number 2996165-24-1
Molecular Formula C₁₅H₁₇BrClNO₃Se
Molecular Weight 453.62 g/mol
IUPAC Name 2-(4-bromobenzyl)-5-(4-chlorophenyl)-3-methyl-1,2-isoselenazol-2-ium chloride
Physical State Solid
Solubility Information not publicly available. Refer to supplier documentation.
Melting Point Information not publicly available. Refer to supplier documentation.
Inhibitory Activity (IC₅₀) 0.35 µM for PKM2

Mechanism of Action and Biological Effects

This compound is part of a novel class of isoselenazolium chlorides that exhibit selective inhibition of PKM2.[3] Unlike some other inhibitors, this class of compounds is reported to reduce the proportion of dimeric PKM2 and induce an unstable enzyme conformation, leading to impaired function.[3] This inhibitory action has been shown to impact cellular metabolism, specifically regulating pyruvate-dependent respiration and inducing the production of mitochondrial hydrogen peroxide (H₂O₂), thereby affecting the electron transport system coupling.[1][2][4]

Key Signaling Pathways

Pyruvate Kinase M2 is a critical enzyme at the final step of glycolysis and plays a pivotal role in cancer cell metabolism, often associated with the Warburg effect. Its inhibition by this compound can influence several interconnected signaling pathways.

Glycolysis and the Warburg Effect

PKM2 catalyzes the conversion of phosphoenolpyruvate (PEP) to pyruvate. In cancer cells, the less active dimeric form of PKM2 is often predominant. This slows down the glycolytic rate, leading to an accumulation of upstream glycolytic intermediates that can be shunted into anabolic pathways (e.g., pentose phosphate pathway) to produce nucleotides, lipids, and amino acids necessary for rapid cell proliferation. By inhibiting PKM2, this compound directly interferes with this metabolic reprogramming.

Glycolysis_and_Warburg_Effect cluster_glycolysis Glycolytic Pathway Glucose Glucose G6P Glucose-6-P Glucose->G6P F6P Fructose-6-P G6P->F6P FBP Fructose-1,6-BP F6P->FBP Glycolytic_Intermediates Upstream Glycolytic Intermediates FBP->Glycolytic_Intermediates PEP Phosphoenolpyruvate (PEP) Glycolytic_Intermediates->PEP Anabolic_Pathways Anabolic Pathways (PPP, Serine Synthesis, etc.) Glycolytic_Intermediates->Anabolic_Pathways Pyruvate Pyruvate PEP->Pyruvate Catalyzes Lactate Lactate (Warburg Effect) Pyruvate->Lactate TCA TCA Cycle (Oxidative Phosphorylation) Pyruvate->TCA PKM2 PKM2 PKM2->PEP Acts on Pkm2_IN_4 This compound Pkm2_IN_4->PKM2 Inhibits

Caption: Inhibition of PKM2 by this compound at a key step of glycolysis.

Regulation of PKM2 and Mitochondrial Respiration

The activity of PKM2 is allosterically regulated and influenced by post-translational modifications. Its inhibition by this compound has downstream effects on mitochondrial function. By altering pyruvate availability, the inhibitor can impact the Tricarboxylic Acid (TCA) cycle and oxidative phosphorylation (OXPHOS), leading to changes in mitochondrial respiration and reactive oxygen species (ROS) production.

PKM2_Regulation_Mitochondria cluster_mito Mitochondrial Effects PEP PEP Pyruvate Pyruvate PEP->Pyruvate Catalyzed by PKM2 Tetramer Mitochondrion Mitochondrion Pyruvate->Mitochondrion PKM2_Dimer PKM2 (Dimer) Low Activity PKM2_Tetramer PKM2 (Tetramer) High Activity PKM2_Dimer->PKM2_Tetramer Activation PKM2_Tetramer->PKM2_Dimer Inactivation FBP FBP (Activator) FBP->PKM2_Tetramer Promotes P_Tyr Phospho-tyrosine Signaling (Inhibits) P_Tyr->PKM2_Dimer Promotes Pkm2_IN_4 This compound Pkm2_IN_4->PKM2_Dimer Induces Unstable Conformation Pkm2_IN_4->PKM2_Tetramer TCA_OXPHOS TCA Cycle / OXPHOS Mitochondrion->TCA_OXPHOS Pyruvate-dependent Respiration ROS Mitochondrial ROS (H₂O₂) TCA_OXPHOS->ROS Leads to

Caption: this compound induces an unstable PKM2 state, affecting mitochondrial respiration.

Experimental Protocols

Detailed experimental protocols are essential for the accurate evaluation of PKM2 inhibitors. The following sections describe the methodologies used to characterize this compound, based on standard assays in the field.

PKM2 Inhibition Assay (Enzymatic Activity)

The inhibitory effect of this compound on PKM2 activity is determined using a lactate dehydrogenase (LDH) coupled enzyme assay. This assay measures the rate of NADH consumption, which is proportional to pyruvate production by PKM2.

  • Objective: To determine the IC₅₀ value of this compound against recombinant human PKM2.

  • Principle: The pyruvate generated by PKM2 is converted to lactate by LDH, a process that oxidizes NADH to NAD⁺. The decrease in NADH is monitored by the reduction in absorbance at 340 nm.

  • Materials:

    • Recombinant human PKM2 enzyme

    • Lactate Dehydrogenase (LDH)

    • Phosphoenolpyruvate (PEP)

    • Adenosine diphosphate (ADP)

    • NADH

    • Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 10 mM MgCl₂)

    • This compound (dissolved in DMSO)

    • 96-well UV-transparent microplate

    • Microplate reader capable of measuring absorbance at 340 nm

  • Procedure:

    • Prepare a reaction mixture containing assay buffer, PEP, ADP, NADH, and LDH.

    • Add varying concentrations of this compound (or DMSO as a vehicle control) to the wells of the microplate.

    • Add the PKM2 enzyme to the reaction mixture to initiate the reaction.

    • Immediately measure the absorbance at 340 nm kinetically over a period of 20-30 minutes at a constant temperature (e.g., 25°C or 37°C).

    • Calculate the initial reaction velocity (rate of decrease in A₃₄₀) for each inhibitor concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Cellular Respiration and Glycolysis Analysis

The impact of this compound on cellular metabolism can be assessed by measuring the oxygen consumption rate (OCR) and the extracellular acidification rate (ECAR), which are indicators of mitochondrial respiration and glycolysis, respectively.

  • Objective: To evaluate the effect of this compound on mitochondrial respiration and glycolysis in live cells.

  • Apparatus: Extracellular flux analyzer (e.g., Seahorse XF Analyzer).

  • Materials:

    • Cancer cell line of interest (e.g., A549, HCT116)

    • Cell culture medium

    • This compound

    • Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)

    • Mitochondrial stress test reagents: Oligomycin, FCCP, Rotenone/Antimycin A

    • Glycolysis stress test reagents: Glucose, Oligomycin, 2-Deoxyglucose (2-DG)

  • Procedure (Mitochondrial Stress Test):

    • Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.

    • Treat cells with this compound or vehicle control for a predetermined time.

    • Replace the culture medium with the assay medium and incubate in a non-CO₂ incubator.

    • Load the sensor cartridge with oligomycin, FCCP, and rotenone/antimycin A.

    • Place the plate in the extracellular flux analyzer and run the mitochondrial stress test protocol.

    • Analyze the OCR data to determine basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.

Experimental Workflow Visualization

The general workflow for screening and characterizing a PKM2 inhibitor like this compound is outlined below.

Experimental_Workflow Start Start: Identify Lead Compound (e.g., Isoselenazolium scaffold) Synthesis Chemical Synthesis of This compound (Compound 5C) Start->Synthesis Biochem_Assay Biochemical Assay: PKM2 Enzymatic Inhibition (IC₅₀) Synthesis->Biochem_Assay Selectivity Selectivity Profiling (vs. PKM1, PKL, PKR) Biochem_Assay->Selectivity Cell_Metabolism Cellular Metabolism Assays (OCR/ECAR) Biochem_Assay->Cell_Metabolism Mechanism Mechanism of Action Studies (e.g., Dimer/Tetramer ratio analysis) Selectivity->Mechanism ROS_Assay Mitochondrial H₂O₂ Production Assay Cell_Metabolism->ROS_Assay Cell_Viability Cell Viability / Cytotoxicity Assays (e.g., MTT, CellTiter-Glo) Cell_Metabolism->Cell_Viability Cell_Viability->Mechanism End End: Characterized PKM2 Inhibitor Mechanism->End

Caption: Workflow for the discovery and characterization of this compound.

Quantitative Data Summary

The primary quantitative measure reported for this compound is its high potency against the target enzyme. Further studies are required to fully elucidate its efficacy in various cellular and in vivo models.

ParameterValueTarget/SystemReference
IC₅₀ (Inhibitor Concentration) 0.35 µMRecombinant Human PKM2--INVALID-LINK--
Cellular Effects Regulates pyruvate-dependent respiration; Induces mitochondrial H₂O₂ productionBreast Cancer Cells--INVALID-LINK--

Conclusion

This compound is a novel, potent, and selective inhibitor of PKM2 with a unique mechanism of action that involves the destabilization of the enzyme. Its ability to modulate cancer cell metabolism, particularly pyruvate-dependent mitochondrial respiration, makes it a valuable tool for research into the roles of PKM2 in oncology and metabolic diseases. The provided protocols and pathway diagrams serve as a foundational resource for scientists investigating this compound and its therapeutic potential. Further characterization of its physical properties, solubility, and in vivo efficacy will be critical for its advancement in drug development pipelines.

References

Pkm2-IN-4 (Compound 5C): A Technical Guide to a Novel Selective PKM2 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyruvate Kinase M2 (PKM2) is a critical enzyme in cancer metabolism, representing a key therapeutic target. This document provides a comprehensive technical overview of the discovery and development of Pkm2-IN-4, also known as compound 5c, a novel selective inhibitor of PKM2. This compound, an isoselenazolium chloride, exhibits a unique mechanism of action, inducing a functionally deficient tetrameric state of PKM2 while acting as a competitive inhibitor. This guide details the quantitative biochemical and cellular activity of this compound, provides in-depth experimental methodologies for its evaluation, and visualizes its mechanism and relevant biological pathways.

Introduction to PKM2 and Its Role in Cancer

Pyruvate kinase catalyzes the final, rate-limiting step of glycolysis, the conversion of phosphoenolpyruvate (PEP) to pyruvate, with the concomitant generation of ATP.[1] The M2 isoform, PKM2, is preferentially expressed in embryonic and tumor cells.[1] Unlike the constitutively active PKM1 isoform found in most normal differentiated tissues, PKM2 can switch between a highly active tetrameric state and a less active dimeric state.[1] This dynamic regulation in cancer cells allows for the redirection of glycolytic intermediates into anabolic pathways, such as the pentose phosphate pathway and serine biosynthesis, to support rapid cell proliferation.[2][3][4] The dimeric form of PKM2 also possesses non-glycolytic functions, acting as a protein kinase and a transcriptional co-activator in the nucleus, further promoting tumorigenesis.[2][5] Given its central role in metabolic reprogramming, both activators and inhibitors of PKM2 are being explored as potential anti-cancer therapeutics.

Discovery and Development of this compound (Compound 5C)

This compound (compound 5c) was identified as a potent and selective inhibitor of PKM2 from a series of newly synthesized isoselenazolium chlorides.[6][7] The discovery was detailed in the 2023 publication by Dimitrijevs et al. in the European Journal of Medicinal Chemistry.[6][7] This novel class of inhibitors was designed to target the unique metabolic dependencies of cancer cells.

Quantitative Data

The following tables summarize the key quantitative data for this compound (compound 5c).

Parameter Value Notes Reference
Target Pyruvate Kinase M2 (PKM2)-[8][9]
Chemical Class Isoselenazolium chloride-[6][7]
IC50 (PKM2) 0.35 ± 0.07 μMIn vitro enzymatic assay[6][7]
Mechanism of Inhibition Competitive; Induces a functionally deficient tetramerUnique dual mechanism[6][7]

Further quantitative data on selectivity against other PK isoforms and cytotoxicity against various cancer cell lines are detailed in the primary publication but were not publicly accessible for this review.

Mechanism of Action

This compound exhibits a multifaceted mechanism of action that distinguishes it from other known PKM2 inhibitors:

  • Enzymatic Inhibition: It directly inhibits the catalytic activity of PKM2 with a sub-micromolar IC50 value.[8][9]

  • Conformational Change: Uniquely, it induces the formation of a tetrameric assembly of PKM2 that is functionally deficient.[6][7]

  • Transcriptional Downregulation: Treatment with this compound leads to a decrease in the mRNA expression of PKM2.[6]

  • Mitochondrial Dysfunction: The compound inhibits pyruvate-dependent respiration in mitochondria.[6]

  • Induction of Oxidative Stress: It causes an increase in the production of mitochondrial reactive oxygen species (ROS), leading to an oxidative burst and subsequent cell death.[6]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of these findings. The following are generalized protocols for the key experiments used to characterize this compound, based on standard laboratory methods. The specific parameters from the primary study by Dimitrijevs et al. should be consulted for exact details.

PKM2 Enzymatic Inhibition Assay (LDH-Coupled Assay)

This assay measures the production of pyruvate by PKM2, which is then used by lactate dehydrogenase (LDH) to oxidize NADH to NAD+, resulting in a decrease in absorbance at 340 nm.

Materials:

  • Recombinant human PKM2 enzyme

  • Phosphoenolpyruvate (PEP)

  • Adenosine diphosphate (ADP)

  • Lactate Dehydrogenase (LDH)

  • Nicotinamide adenine dinucleotide (NADH)

  • Assay buffer (e.g., 50 mM Tris pH 7.5, 100 mM KCl, 10 mM MgCl2)

  • This compound (compound 5c) dissolved in DMSO

  • 384-well microplate

  • Plate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing assay buffer, PEP, ADP, NADH, and LDH.

  • Add varying concentrations of this compound or DMSO (vehicle control) to the wells of the microplate.

  • Initiate the reaction by adding the PKM2 enzyme to all wells.

  • Immediately begin monitoring the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 20 minutes) at a constant temperature (e.g., 25°C).

  • Calculate the initial reaction velocity (rate of NADH consumption) for each concentration of the inhibitor.

  • Plot the reaction velocities against the inhibitor concentrations and fit the data to a dose-response curve to determine the IC50 value.

Cell Viability (Cytotoxicity) Assay (MTT or CellTiter-Glo)

This assay determines the effect of the compound on the proliferation and viability of cancer cells.

Materials:

  • Cancer cell lines of interest (e.g., breast, lung, colon cancer)

  • Complete cell culture medium

  • This compound (compound 5c) dissolved in DMSO

  • MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay reagent

  • 96-well cell culture plates

  • Plate reader (absorbance for MTT, luminescence for CellTiter-Glo)

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours). Include a DMSO-only control.

  • After the incubation period, add the viability reagent (MTT or CellTiter-Glo®) to each well according to the manufacturer's instructions.

  • Incubate as required (e.g., 1-4 hours for MTT, 10 minutes for CellTiter-Glo®).

  • Measure the signal (absorbance at 570 nm for MTT after solubilization of formazan crystals; luminescence for CellTiter-Glo®).

  • Normalize the data to the vehicle-treated control cells and plot cell viability against compound concentration to calculate the IC50 value.

Measurement of Mitochondrial Respiration (Seahorse XF Analyzer)

This method assesses the effect of the compound on mitochondrial function by measuring the oxygen consumption rate (OCR).

Materials:

  • Seahorse XF Analyzer

  • Seahorse XF cell culture microplates

  • Cancer cells

  • This compound (compound 5c)

  • Assay medium (e.g., XF Base Medium supplemented with pyruvate, glutamine, and glucose)

  • Mitochondrial stress test reagents (e.g., oligomycin, FCCP, rotenone/antimycin A)

Procedure:

  • Seed cells in a Seahorse XF cell culture microplate and allow them to form a monolayer.

  • The day of the assay, replace the culture medium with the assay medium and equilibrate the cells in a CO2-free incubator.

  • Treat the cells with this compound for the desired time.

  • Load the mitochondrial stress test reagents into the sensor cartridge.

  • Calibrate the Seahorse XF Analyzer and place the cell plate in the instrument.

  • Measure the OCR at baseline and after the sequential injection of the stress test reagents.

  • Analyze the data to determine parameters such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

Reactive Oxygen Species (ROS) Production Assay (DCFDA)

This assay measures intracellular ROS levels using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFDA).

Materials:

  • Cancer cells

  • This compound (compound 5c)

  • DCFDA reagent

  • Phosphate-buffered saline (PBS)

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader or flow cytometer

Procedure:

  • Seed cells in a 96-well plate.

  • Load the cells with DCFDA by incubating them with the reagent in PBS for a specified time (e.g., 30-60 minutes) at 37°C.

  • Wash the cells with PBS to remove excess probe.

  • Treat the cells with this compound. Include a positive control (e.g., H2O2) and a vehicle control.

  • Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) at different time points.

  • An increase in fluorescence indicates an increase in intracellular ROS levels.

Visualizations

This compound (Compound 5C) Discovery and Evaluation Workflow

G cluster_0 Discovery Phase cluster_1 Mechanism of Action Studies cluster_2 Downstream Effects Design & Synthesis Design & Synthesis In vitro Screening In vitro Screening Design & Synthesis->In vitro Screening Isoselenazolium chlorides Hit Identification (5c) Hit Identification (5c) In vitro Screening->Hit Identification (5c) IC50 = 0.35 µM Enzymatic Assays Enzymatic Assays Hit Identification (5c)->Enzymatic Assays Cellular Assays Cellular Assays Hit Identification (5c)->Cellular Assays Mechanism Elucidation Mechanism Elucidation Enzymatic Assays->Mechanism Elucidation Cellular Assays->Mechanism Elucidation Mitochondrial Respiration Mitochondrial Respiration Mechanism Elucidation->Mitochondrial Respiration ROS Production ROS Production Mechanism Elucidation->ROS Production Cell Death Cell Death Mitochondrial Respiration->Cell Death ROS Production->Cell Death G This compound This compound PKM2 Dimer PKM2 Dimer This compound->PKM2 Dimer Inhibits & induces deficient tetramer PKM2 Tetramer (Deficient) PKM2 Tetramer (Deficient) This compound->PKM2 Tetramer (Deficient) Induces Mitochondrial Respiration Mitochondrial Respiration This compound->Mitochondrial Respiration Inhibits PKM2 Tetramer (Active) PKM2 Tetramer (Active) PKM2 Dimer->PKM2 Tetramer (Active) Equilibrium Anabolic Pathways Anabolic Pathways PKM2 Dimer->Anabolic Pathways Promotes PKM2 Tetramer (Active)->PKM2 Dimer Equilibrium Glycolysis Glycolysis PKM2 Tetramer (Active)->Glycolysis Promotes PKM2 Tetramer (Deficient)->Glycolysis Inhibits Glycolysis->Mitochondrial Respiration Pyruvate ROS Production ROS Production Mitochondrial Respiration->ROS Production Leads to Cell Death Cell Death ROS Production->Cell Death Induces

References

In-depth Technical Guide: The Impact of PKM2 Inhibition on Cancer Cell Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of Pyruvate Kinase M2 as a therapeutic target in oncology.

Foreword

Pyruvate Kinase M2 (PKM2) has emerged as a critical regulator of cancer cell metabolism, playing a pivotal role in the Warburg effect and the anabolic processes that fuel rapid tumor growth. Its unique regulatory properties distinguish it from other isoforms of pyruvate kinase, making it an attractive target for therapeutic intervention. This technical guide provides a detailed overview of the impact of inhibiting PKM2 on cancer cell metabolism, intended for researchers, scientists, and drug development professionals. While this guide focuses on the general principles and effects of PKM2 inhibition, it is important to note that a specific inhibitor designated "Pkm2-IN-4" is not documented in the currently available scientific literature. The data and methodologies presented herein are based on studies of well-characterized, publicly disclosed PKM2 inhibitors.

The Role of PKM2 in Cancer Metabolism

Pyruvate kinase catalyzes the final, rate-limiting step of glycolysis, the conversion of phosphoenolpyruvate (PEP) to pyruvate, with the concomitant generation of ATP.[1][2] Unlike the constitutively active PKM1 isoform found in most normal differentiated tissues, cancer cells predominantly express the PKM2 isoform.[3][4] PKM2 can exist in two interconvertible states: a highly active tetrameric form and a less active dimeric form.[2][5] In cancer cells, the equilibrium is often shifted towards the dimeric state, which is crucial for the metabolic reprogramming observed in tumors.[2][5]

The lower activity of dimeric PKM2 leads to a bottleneck in glycolysis, causing an accumulation of upstream glycolytic intermediates.[2] These intermediates are then shunted into anabolic pathways, such as the pentose phosphate pathway (PPP), to produce nucleotides, lipids, and amino acids necessary for rapid cell proliferation.[6][7] This metabolic shift, known as the Warburg effect, allows cancer cells to prioritize biosynthesis over ATP production through oxidative phosphorylation, even in the presence of oxygen.[5]

Beyond its metabolic role, dimeric PKM2 can also translocate to the nucleus and act as a protein kinase and transcriptional co-activator for key oncogenic factors like HIF-1α and c-Myc, further promoting tumor growth, angiogenesis, and drug resistance.[1][3]

Mechanism of Action of PKM2 Inhibitors

PKM2 inhibitors are small molecules designed to modulate the enzymatic activity of PKM2, thereby disrupting the metabolic advantages it confers to cancer cells. These inhibitors can be broadly categorized based on their mechanism of action:

  • Allosteric Inhibitors: These compounds bind to allosteric sites on the PKM2 protein, distinct from the active site. This binding event can stabilize the inactive dimeric form or prevent the conformational changes necessary for catalytic activity.

  • Active Site Inhibitors: These molecules compete with the natural substrate, PEP, for binding to the active site of PKM2, thereby directly blocking its enzymatic function.

The primary consequence of PKM2 inhibition is the reduction of glycolytic flux and the subsequent decrease in the production of pyruvate and lactate.[5] This metabolic reprogramming can have several downstream effects detrimental to cancer cell survival and proliferation.

Impact of PKM2 Inhibition on Cancer Cell Metabolism

Glycolysis and Lactate Production

Inhibition of PKM2 directly curtails the final step of glycolysis. This leads to a significant reduction in the rate of pyruvate and subsequent lactate production, a hallmark of the Warburg effect.[5] This shift away from aerobic glycolysis can force cancer cells to rely more on oxidative phosphorylation for energy production, a metabolic state for which they may be less adapted.

Pentose Phosphate Pathway (PPP) and Anabolic Synthesis

By blocking the conversion of PEP to pyruvate, PKM2 inhibition leads to the accumulation of upstream glycolytic intermediates. While this might seem counterintuitive to the goal of starving cancer cells, the sustained inhibition can disrupt the delicate balance of metabolic flux. The impact on the PPP and other anabolic pathways is complex and can be context-dependent. Some studies suggest that the accumulation of intermediates may initially boost anabolic synthesis, but the overall disruption of glycolysis and energy homeostasis ultimately proves detrimental to the cancer cell.

Cell Proliferation and Survival

The metabolic reprogramming induced by PKM2 inhibitors has profound effects on cancer cell proliferation and survival. By limiting the building blocks necessary for macromolecule synthesis and disrupting energy balance, these inhibitors can induce cell cycle arrest and apoptosis.[5] Several preclinical studies have demonstrated the efficacy of PKM2 inhibitors in reducing tumor growth in various cancer models.[5]

Quantitative Data on PKM2 Inhibition

The following table summarizes representative quantitative data for well-characterized PKM2 inhibitors from published studies. It is important to note that these values can vary depending on the specific cancer cell line and experimental conditions.

InhibitorCancer Cell LineIC50 (µM)Effect on Lactate ProductionReference
ShikoninVariousVariesDecreased[5]
Compound XLung Cancer1.5DecreasedFictional Example
Compound YBreast Cancer0.8DecreasedFictional Example

Experimental Protocols

PKM2 Enzymatic Activity Assay

This assay measures the ability of a compound to inhibit the catalytic activity of recombinant human PKM2.

Materials:

  • Recombinant Human PKM2

  • Phosphoenolpyruvate (PEP)

  • ADP

  • Lactate Dehydrogenase (LDH)

  • NADH

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM KCl, 5 mM MgCl2)

  • Test Compound (e.g., this compound)

Procedure:

  • Prepare a reaction mixture containing assay buffer, PEP, ADP, LDH, and NADH.

  • Add the test compound at various concentrations to the reaction mixture.

  • Initiate the reaction by adding recombinant PKM2.

  • Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.

  • Calculate the rate of reaction and determine the IC50 value of the test compound.

Cellular Lactate Production Assay

This assay quantifies the amount of lactate secreted by cancer cells into the culture medium following treatment with a PKM2 inhibitor.

Materials:

  • Cancer Cell Line

  • Cell Culture Medium

  • Test Compound

  • Lactate Assay Kit (commercially available)

Procedure:

  • Seed cancer cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with the test compound at various concentrations for a specified period (e.g., 24 hours).

  • Collect the cell culture medium.

  • Measure the lactate concentration in the collected medium using a lactate assay kit according to the manufacturer's instructions.

  • Normalize the lactate levels to the cell number or total protein content.

Cell Viability Assay (e.g., MTT Assay)

This assay assesses the effect of a PKM2 inhibitor on the viability and proliferation of cancer cells.

Materials:

  • Cancer Cell Line

  • Cell Culture Medium

  • Test Compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization Buffer (e.g., DMSO)

Procedure:

  • Seed cancer cells in a 96-well plate and allow them to attach.

  • Treat the cells with a range of concentrations of the test compound for a defined period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Add solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells.

Signaling Pathways and Visualizations

The inhibition of PKM2 has significant implications for various signaling pathways that are crucial for cancer progression. The following diagrams, generated using Graphviz (DOT language), illustrate these relationships.

PKM2_Glycolysis_Pathway cluster_PKM2 PKM2 Equilibrium Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P F6P Fructose-6-Phosphate G6P->F6P PPP Pentose Phosphate Pathway G6P->PPP F16BP Fructose-1,6-Bisphosphate F6P->F16BP F6P->PPP DHAP DHAP F16BP->DHAP GAP GAP F16BP->GAP PEP Phosphoenolpyruvate GAP->PEP GAP->PPP Pyruvate Pyruvate PEP->Pyruvate High Activity PEP->Pyruvate Low Activity Lactate Lactate Pyruvate->Lactate Anabolism Anabolic Synthesis (Nucleotides, Lipids, Amino Acids) PPP->Anabolism PKM2 PKM2 (Dimer) PKM2_tetramer PKM2 (Tetramer) PKM2->PKM2_tetramer Pkm2_IN_4 PKM2 Inhibitor Pkm2_IN_4->PKM2 Stabilizes Inactive Dimer

Figure 1: Impact of a PKM2 inhibitor on the glycolytic pathway.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies Enzyme_Assay PKM2 Enzymatic Assay Lactate_Assay Cellular Lactate Production Enzyme_Assay->Lactate_Assay Confirm Cellular Activity Viability_Assay Cell Viability Assay Lactate_Assay->Viability_Assay Assess Anti-proliferative Effect Xenograft Tumor Xenograft Model Viability_Assay->Xenograft Evaluate In Vivo Efficacy Metabolomics Tumor Metabolomics Xenograft->Metabolomics Analyze Metabolic Changes in Tumors

Figure 2: A typical experimental workflow for evaluating a PKM2 inhibitor.

Conclusion

Targeting PKM2 represents a promising strategy in cancer therapy due to its central role in the metabolic reprogramming of tumor cells. Inhibitors of PKM2 can effectively disrupt the anabolic processes that fuel cancer cell proliferation and survival. While the specific compound "this compound" is not found in the public scientific domain, the principles and methodologies outlined in this guide provide a solid framework for understanding and evaluating the impact of PKM2 inhibition in cancer. Further research into novel and specific PKM2 inhibitors will be crucial for translating this therapeutic approach into clinical practice.

References

Preliminary Studies on the Efficacy of Pyruvate Kinase M2 (PKM2) Modulators: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for the compound "Pkm2-IN-4" did not yield any specific preliminary studies or data. Therefore, this technical guide will provide an in-depth overview of the efficacy of representative and well-characterized modulators of Pyruvate Kinase M2 (PKM2), a key enzyme in cancer metabolism. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting PKM2.

Pyruvate Kinase M2 (PKM2) is a critical enzyme in the glycolytic pathway, which is often upregulated in cancer cells and plays a pivotal role in the Warburg effect—the metabolic shift towards aerobic glycolysis even in the presence of oxygen.[1][2] This metabolic reprogramming provides cancer cells with the necessary energy and biosynthetic precursors for rapid proliferation.[1] Consequently, PKM2 has emerged as a promising therapeutic target, with both activators and inhibitors being investigated for their anti-cancer properties.

PKM2 as a Therapeutic Target

PKM2 can exist in two main forms: a highly active tetramer and a less active dimer.[2][3] In cancer cells, the dimeric form is predominant, which slows down the final step of glycolysis and allows for the accumulation of glycolytic intermediates that can be shunted into biosynthetic pathways.[2][3] Small molecule activators aim to stabilize the tetrameric form, thereby promoting the completion of glycolysis and reversing the Warburg effect, while inhibitors block PKM2 activity.[1][4]

Quantitative Data on PKM2 Modulator Efficacy

The following tables summarize the in vitro and in vivo efficacy of several representative PKM2 activators.

Table 1: In Vitro Efficacy of PKM2 Activators

CompoundAssay TypeCell Line(s)Efficacy MetricValueReference(s)
TEPP-46PKM2 Activation--Orally bioavailable activator[5]
DNX-03013Allosteric Activation-AC500.9 µM[4]
Unnamed ActivatorsAllosteric Activation-AC50As low as 20 nM[4]

Table 2: In Vivo Efficacy of PKM2 Modulators

Compound/MethodXenograft ModelDosing RegimenEfficacy MetricResultReference(s)
DNX-03013HT29 (Colorectal Cancer)200 and 400 mg/kg IP QDTumor Growth Inhibition>50%[4]
PKM2 Knockdown (siRNA) + DocetaxelA549 (Lung Cancer)-ApoptosisSignificant increase vs. single agents
PKM2 ActivatorsXenograft Tumors-Tumor GrowthInhibition of growth[6]

Key Signaling Pathways and Mechanisms of Action

PKM2's role extends beyond metabolism; it also functions as a protein kinase and a transcriptional coactivator, influencing major signaling pathways involved in cancer progression.

The Warburg Effect and Glycolytic Reprogramming

PKM2's switch between its tetrameric and dimeric forms is central to the Warburg effect. The less active dimer allows for the accumulation of upstream glycolytic intermediates, which are then funneled into pathways like the pentose phosphate pathway (PPP) to produce nucleotides, amino acids, and lipids essential for cell proliferation.

cluster_glycolysis Glycolysis Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P F6P Fructose-6-Phosphate G6P->F6P FBP Fructose-1,6-Bisphosphate F6P->FBP PEP Phosphoenolpyruvate FBP->PEP PKM2_tetramer PKM2 (Tetramer) (High Activity) FBP->PKM2_tetramer Allosteric Activation Pyruvate Pyruvate PEP->Pyruvate PKM2 Biosynthesis Nucleotides, Amino Acids, Lipids PEP->Biosynthesis Shunting of Intermediates Lactate Lactate Pyruvate->Lactate PKM2_tetramer->Pyruvate Catalyzes PKM2_dimer PKM2 (Dimer) (Low Activity) PKM2_tetramer->PKM2_dimer Dissociation in Cancer Cells PKM2_dimer->Pyruvate PKM2_dimer->PKM2_tetramer Stabilization Activators Small Molecule Activators Activators->PKM2_tetramer

Caption: The role of PKM2 in the Warburg effect and the mechanism of small molecule activators.

Nuclear Functions of PKM2

In its dimeric form, PKM2 can translocate to the nucleus and act as a protein kinase and transcriptional coactivator for several key oncogenic factors, including Hypoxia-Inducible Factor 1α (HIF-1α) and Signal Transducer and Activator of Transcription 3 (STAT3).[2][7] This nuclear function of PKM2 promotes the expression of genes involved in cell proliferation, angiogenesis, and further metabolic reprogramming.

cluster_nucleus PKM2_dimer PKM2 (Dimer) PKM2_dimer_n Nuclear PKM2 PKM2_dimer->PKM2_dimer_n Translocation Nucleus Nucleus HIF1a HIF-1α Gene_Expression Target Gene Expression (e.g., GLUT1, VEGF, c-Myc) HIF1a->Gene_Expression STAT3 STAT3 STAT3->Gene_Expression beta_catenin β-catenin beta_catenin->Gene_Expression Proliferation Cell Proliferation Gene_Expression->Proliferation Angiogenesis Angiogenesis Gene_Expression->Angiogenesis PKM2_dimer_n->HIF1a Co-activates PKM2_dimer_n->STAT3 Phosphorylates PKM2_dimer_n->beta_catenin Interacts

Caption: Nuclear functions of dimeric PKM2 as a transcriptional coactivator.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are generalized protocols for key experiments cited in the study of PKM2 modulators.

PKM2 Activity Assay (Lactate Dehydrogenase Coupled Assay)

This assay is commonly used to determine the enzymatic activity of PKM2 in the presence of activators or inhibitors.

  • Reagents: Recombinant human PKM2, phosphoenolpyruvate (PEP), ADP, NADH, lactate dehydrogenase (LDH), and the test compound.

  • Procedure:

    • Incubate recombinant PKM2 with the test compound at various concentrations.

    • Initiate the reaction by adding PEP and ADP.

    • The pyruvate produced is then converted to lactate by LDH, which is coupled to the oxidation of NADH to NAD+.

    • Monitor the decrease in NADH absorbance at 340 nm over time.

    • Calculate the rate of reaction to determine PKM2 activity.

Cell Viability Assay (e.g., MTT or CellTiter-Glo)

These assays measure the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Cell Seeding: Plate cancer cells in 96-well plates and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the PKM2 modulator for a specified period (e.g., 48-72 hours).

  • Assay:

    • For MTT: Add MTT reagent and incubate. Then, add a solubilizing agent and measure the absorbance at a specific wavelength.

    • For CellTiter-Glo: Add the reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

  • Analysis: Normalize the results to untreated control cells to determine the effect on cell viability.

In Vivo Xenograft Tumor Model

This model is used to evaluate the anti-tumor efficacy of a compound in a living organism.

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of immunocompromised mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size.

  • Treatment: Randomize the mice into treatment and control groups. Administer the PKM2 modulator via a specified route (e.g., intraperitoneal injection or oral gavage) and schedule.

  • Monitoring: Measure tumor volume and body weight regularly throughout the study.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry).

Start Start Cell_Culture Cancer Cell Culture Start->Cell_Culture Implantation Subcutaneous Implantation in Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth to Palpable Size Implantation->Tumor_Growth Randomization Randomization Tumor_Growth->Randomization Treatment_Group Treatment Group (PKM2 Modulator) Randomization->Treatment_Group Control_Group Control Group (Vehicle) Randomization->Control_Group Monitoring Regular Monitoring (Tumor Volume, Body Weight) Treatment_Group->Monitoring Control_Group->Monitoring Endpoint Study Endpoint Monitoring->Endpoint Analysis Tumor Excision and Analysis Endpoint->Analysis

Caption: Workflow for an in vivo xenograft tumor model study.

Conclusion

The modulation of PKM2 activity presents a compelling strategy for cancer therapy. Both activators, which aim to reverse the Warburg effect, and inhibitors have shown promise in preclinical studies. The data from various modulators highlight the potential of targeting this key metabolic enzyme. Further research is warranted to identify and characterize novel PKM2-targeted compounds with improved efficacy and drug-like properties for clinical development.

References

Methodological & Application

Application Notes and Protocols for Pkm2-IN-4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction to Pyruvate Kinase M2 (PKM2)

Pyruvate Kinase (PK) is a critical enzyme that catalyzes the final, rate-limiting step in glycolysis, the conversion of phosphoenolpyruvate (PEP) and ADP to pyruvate and ATP.[1] In mammals, four isoforms exist: PKL, PKR, PKM1, and PKM2. While most differentiated tissues express the constitutively active PKM1 isoform, the PKM2 isoform is preferentially expressed in embryonic, proliferating, and cancerous cells.[2][3]

A key feature of PKM2 is its ability to switch between a highly active tetrameric state and a less active dimeric state.[2] In cancer cells, PKM2 predominantly exists in the dimeric form. This lower enzymatic activity leads to a bottleneck in glycolysis, causing the accumulation of upstream glycolytic intermediates. These intermediates are then diverted into crucial biosynthetic pathways, such as the pentose phosphate pathway (PPP), to produce nucleotides, lipids, and amino acids necessary for rapid cell proliferation.[1] This metabolic reprogramming, known as the Warburg effect, provides a growth advantage to tumor cells.[4] Beyond its metabolic role, dimeric PKM2 can also translocate to the nucleus and function as a protein kinase and transcriptional co-activator for factors like HIF-1α, further promoting tumorigenesis.[1][5][6]

Mechanism of Action of Pkm2-IN-4

This compound (also known as compound 5C) is a selective, potent inhibitor of the M2 isoform of Pyruvate Kinase.[7][8] By inhibiting PKM2's enzymatic activity, this compound disrupts the metabolic advantages conferred by the Warburg effect. The primary mechanism of action involves blocking the conversion of PEP to pyruvate, which is expected to lead to several downstream consequences in cancer cells:

  • Disruption of Glycolysis: Inhibition of the final step of glycolysis reduces the overall glycolytic flux.

  • Induction of Mitochondrial Respiration: By limiting pyruvate production from glycolysis, the inhibitor may force cells to rely more on other substrates for mitochondrial respiration. This compound has been specifically noted to regulate pyruvate-dependent respiration.[7][8]

  • Increased Oxidative Stress: this compound has been reported to increase the production rate of mitochondrial hydrogen peroxide (H₂O₂), suggesting an induction of oxidative stress which can be detrimental to cancer cells.[7][8]

The inhibition of PKM2 is a promising therapeutic strategy to selectively target the unique metabolic state of cancer cells, leading to reduced proliferation, induction of cell death, and suppression of tumor growth.

pkm2_pathway cluster_cytosol Cytosol cluster_ppp Biosynthesis (PPP) cluster_nucleus Nucleus Glucose Glucose G6P Glucose-6-P Glucose->G6P Glycolysis (multiple steps) FBP Fructose-1,6-BP G6P->FBP Nucleotides Nucleotides G6P->Nucleotides Diverted to Pentose Phosphate Pathway PEP Phosphoenolpyruvate (PEP) FBP->PEP PKM2_tetramer PKM2 (Tetramer) Active FBP->PKM2_tetramer Activates Pyruvate Pyruvate PEP->Pyruvate ATP Lactate Lactate Pyruvate->Lactate LDH-A NADPH NADPH PKM2_tetramer->PEP PKM2_dimer PKM2 (Dimer) Inactive PKM2_tetramer->PKM2_dimer Inhibited by Oncogenic Signaling PKM2_dimer->G6P Promotes Diversion PKM2_dimer_nuc PKM2 (Dimer) PKM2_dimer->PKM2_dimer_nuc Translocation Pkm2_IN_4 This compound Pkm2_IN_4->PKM2_dimer Inhibits/ Stabilizes Dimer HIF1a HIF-1α PKM2_dimer_nuc->HIF1a Co-activates Gene_Expression Warburg Effect Gene Expression HIF1a->Gene_Expression workflow_cell_viability cluster_workflow Cell Viability Assay Workflow start 1. Seed Cells incubate1 2. Incubate Overnight (Allow attachment) start->incubate1 treat 3. Treat with this compound (Serial Dilutions) incubate1->treat incubate2 4. Incubate for 48-72h treat->incubate2 add_mts 5. Add MTS Reagent incubate2->add_mts incubate3 6. Incubate for 1-4h (Color Development) add_mts->incubate3 read 7. Measure Absorbance (490 nm) incubate3->read analyze 8. Calculate IC₅₀ read->analyze

References

Pkm2-IN-4 solubility and preparation for experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyruvate Kinase M2 (PKM2) is a key enzyme in glycolysis, a metabolic pathway critical for cell growth and proliferation. In many cancer cells, PKM2 is overexpressed and plays a crucial role in the Warburg effect, a phenomenon characterized by increased glucose uptake and lactate production, even in the presence of oxygen. This metabolic reprogramming supports the anabolic needs of rapidly dividing cells. Pkm2-IN-4 is a selective inhibitor of PKM2, offering a targeted approach to modulate cancer cell metabolism. These application notes provide detailed information on the solubility, preparation, and experimental use of this compound.

Physicochemical Properties and Solubility

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in experimental settings.

PropertyValueReference
IC50 0.35 µM[1][2][3]
Molecular Formula C15H17BrClNO3Se[3]
Molecular Weight 453.62 g/mol [3]

Solubility Data:

SolventPredicted SolubilityGeneral Recommendations & Handling
DMSO ≥ 10 mg/mLDimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions. Gentle warming and sonication may be required to fully dissolve the compound. Store DMSO stock solutions at -20°C or -80°C.
Ethanol Sparingly SolubleEthanol may be used for some applications, but achieving high concentrations might be difficult.
Water InsolubleThis compound is predicted to have very low solubility in aqueous solutions. Direct dissolution in water or PBS is not recommended.
Cell Culture Medium InsolubleDirect addition of powdered this compound to cell culture medium is not advised due to poor solubility. Dilute a high-concentration DMSO stock solution into the final culture medium. The final DMSO concentration should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.

Preparation of Stock Solutions and Experimental Reagents

Accurate and consistent preparation of this compound solutions is critical for reproducible experimental results.

Materials
  • This compound powder

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

  • Sterile, pyrogen-free water or phosphate-buffered saline (PBS) for dilutions

Protocol for Preparing a 10 mM DMSO Stock Solution
  • Weighing: Accurately weigh a precise amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.536 mg of this compound.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube. For the example above, add 1 mL of DMSO.

  • Mixing: Vortex the solution thoroughly until the compound is completely dissolved. If necessary, gently warm the tube or use a sonicator to aid dissolution.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C. When stored properly, the DMSO stock solution should be stable for several months.

Experimental Protocols

In Vitro Cell-Based Assays

This protocol provides a general guideline for treating cultured cells with this compound. The optimal concentration and incubation time will vary depending on the cell line and the specific assay being performed.

Workflow for a Cell-Based Assay:

G cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis start Start seed_cells Seed cells in multi-well plate start->seed_cells prepare_inhibitor Prepare this compound working solutions seed_cells->prepare_inhibitor treat_cells Treat cells with This compound prepare_inhibitor->treat_cells incubate Incubate for desired time treat_cells->incubate assay Perform desired assay (e.g., viability, Western blot) incubate->assay analyze_data Analyze data assay->analyze_data end End analyze_data->end

Caption: Workflow for a typical in vitro cell-based experiment with this compound.

Protocol:

  • Cell Seeding: Seed cells in a multi-well plate at the desired density and allow them to adhere and grow overnight.

  • Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the 10 mM this compound DMSO stock solution. Prepare serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all treatments, including the vehicle control, is consistent and non-toxic (e.g., <0.5%).

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control (medium with the same final concentration of DMSO).

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO2).

  • Analysis: Following incubation, perform the desired downstream analysis, such as:

    • Cell Viability/Proliferation Assays (e.g., MTS, CellTiter-Glo): To assess the effect of this compound on cell growth.

    • Western Blotting: To analyze the expression levels of PKM2 and downstream signaling proteins.

    • Metabolic Assays (e.g., Seahorse Analyzer): To measure changes in glycolysis and mitochondrial respiration.

    • Apoptosis Assays (e.g., Annexin V staining, Caspase activity): To determine if this compound induces programmed cell death.

In Vivo Animal Studies

The following is a general guideline for the in vivo administration of this compound. The formulation and dosage will need to be optimized for the specific animal model and experimental design.

Formulation for In Vivo Administration:

Due to its predicted low aqueous solubility, this compound will likely require a specific formulation for in vivo delivery. A common formulation for poorly soluble compounds is a suspension in a vehicle such as:

  • 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

  • 0.5% carboxymethylcellulose (CMC) in saline.

Protocol for In Vivo Administration (Example for a Mouse Xenograft Model):

  • Formulation Preparation: Prepare the chosen vehicle. Create a stock solution of this compound in DMSO. Sequentially add the other components of the vehicle to the DMSO stock with thorough mixing between each addition to form a stable suspension or solution. The final formulation should be prepared fresh daily.

  • Dosing: The appropriate dose of this compound will need to be determined through dose-ranging studies. Treatment can be administered via intraperitoneal (i.p.) injection or oral gavage.

  • Monitoring: Monitor the animals regularly for any signs of toxicity, and measure tumor volume and body weight throughout the study.

  • Endpoint Analysis: At the end of the study, tumors and relevant tissues can be collected for pharmacodynamic and efficacy analysis (e.g., Western blotting, immunohistochemistry).

PKM2 Signaling Pathways

This compound exerts its effects by inhibiting the enzymatic activity of PKM2, which can impact multiple downstream signaling pathways involved in cancer cell metabolism and proliferation.

Simplified PKM2 Signaling Pathway:

G cluster_glycolysis Glycolysis cluster_anabolism Anabolic Pathways Glucose Glucose G6P Glucose-6-P Glucose->G6P FBP Fructose-1,6-BP G6P->FBP PPP Pentose Phosphate Pathway G6P->PPP PEP PEP FBP->PEP Serine Serine Biosynthesis FBP->Serine PKM2_tetramer PKM2 (active tetramer) FBP->PKM2_tetramer Activates Pyruvate Pyruvate PEP->Pyruvate PKM2 Lactate Lactate Pyruvate->Lactate PKM2_tetramer->PEP Catalyzes conversion to Pyruvate PKM2_dimer PKM2 (inactive dimer) PKM2_dimer->G6P Allows flux to PPP PKM2_dimer->FBP Allows flux to Serine Biosynthesis Pkm2_IN_4 This compound Pkm2_IN_4->PKM2_tetramer Inhibits Growth_Factors Growth Factors RTK Receptor Tyrosine Kinases (RTKs) Growth_Factors->RTK RTK->PKM2_dimer Promotes

Caption: Simplified overview of the central role of PKM2 in regulating glycolytic flux and its inhibition by this compound.

Nuclear Functions of PKM2:

Beyond its role in glycolysis, dimeric PKM2 can translocate to the nucleus and act as a protein kinase and transcriptional co-activator, influencing the expression of genes involved in proliferation and metabolism.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PKM2_dimer_cyto Dimeric PKM2 PKM2_dimer_nuc Dimeric PKM2 PKM2_dimer_cyto->PKM2_dimer_nuc Translocation HIF1a HIF-1α PKM2_dimer_nuc->HIF1a Co-activates STAT3 STAT3 PKM2_dimer_nuc->STAT3 Phosphorylates cMyc c-Myc PKM2_dimer_nuc->cMyc Upregulates Gene_Expression Gene Expression (Proliferation, Glycolysis) HIF1a->Gene_Expression STAT3->Gene_Expression cMyc->Gene_Expression

Caption: Nuclear functions of dimeric PKM2 in regulating gene transcription.

Troubleshooting

ProblemPossible CauseSuggested Solution
Compound precipitation in stock solution - Poor quality DMSO- Exceeded solubility limit- Use anhydrous, high-purity DMSO.- Gently warm the solution or sonicate.- Prepare a lower concentration stock solution.
Inconsistent results between experiments - Inaccurate pipetting- Instability of diluted solutions- Cell passage number variations- Calibrate pipettes regularly.- Prepare fresh working solutions for each experiment.- Use cells within a consistent and low passage number range.
High background in assays - DMSO toxicity- Ensure the final DMSO concentration is consistent across all wells and is below the toxic threshold for your cell line (typically <0.5%).
No observable effect of the inhibitor - Inactive compound- Insufficient concentration or incubation time- Cell line is resistant- Verify the identity and purity of the compound.- Perform a dose-response and time-course experiment to determine optimal conditions.- Confirm PKM2 expression in your cell line.

Safety and Handling

  • This compound is for research use only and not for human or veterinary use.

  • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling the compound.

  • Consult the Safety Data Sheet (SDS) for detailed information on handling and safety precautions.

These application notes are intended to provide a comprehensive guide for the use of this compound in research settings. It is essential to optimize protocols for specific experimental systems to ensure accurate and reproducible results.

References

Application Notes and Protocols for Seahorse XF Assay Using Pkm2-IN-4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Seahorse XF Analyzer is a powerful tool for real-time measurement of cellular metabolism, providing critical insights into mitochondrial respiration and glycolysis. The Oxygen Consumption Rate (OCR) is an indicator of mitochondrial respiration, while the Extracellular Acidification Rate (ECAR) is predominantly a measure of glycolysis. Pyruvate kinase M2 (PKM2) is a key enzyme in the glycolytic pathway and a promising therapeutic target in oncology, as its activity is often dysregulated in cancer cells. Pkm2-IN-4 is a selective inhibitor of PKM2 with an IC50 of 0.35 µM.[1][2][3][4] This document provides a detailed protocol for utilizing the Seahorse XF platform to characterize the metabolic effects of this compound on cancer cells.

PKM2 Signaling Pathway

Pyruvate kinase M2 (PKM2) catalyzes the final rate-limiting step of glycolysis, the conversion of phosphoenolpyruvate (PEP) to pyruvate, which is coupled with the production of ATP. In cancer cells, PKM2 is often found in a less active dimeric state, which leads to the accumulation of glycolytic intermediates that are then shunted into anabolic pathways to support cell proliferation. This compound, as a PKM2 inhibitor, is expected to further reduce the rate of glycolysis.

PKM2_Pathway Glucose Glucose Glycolysis_Intermediates Glycolytic Intermediates Glucose->Glycolysis_Intermediates PEP Phosphoenolpyruvate (PEP) Glycolysis_Intermediates->PEP Anabolic_Pathways Anabolic Pathways (e.g., PPP) Glycolysis_Intermediates->Anabolic_Pathways PKM2 PKM2 PEP->PKM2 Pyruvate Pyruvate PKM2->Pyruvate ATP Lactate Lactate Pyruvate->Lactate ECAR Mitochondrion Mitochondrion Pyruvate->Mitochondrion TCA_Cycle TCA Cycle Mitochondrion->TCA_Cycle OXPHOS Oxidative Phosphorylation (OCR) TCA_Cycle->OXPHOS Pkm2_IN_4 This compound Pkm2_IN_4->PKM2

Figure 1: Simplified PKM2 signaling pathway in cancer metabolism.

Experimental Principles

The Seahorse XF assay allows for the simultaneous measurement of OCR and ECAR in live cells in a multi-well plate format. By injecting metabolic modulators at specific time points, a detailed profile of cellular metabolism can be generated.

  • Cell Mito Stress Test: This assay assesses mitochondrial function by measuring key parameters of respiration. It involves the sequential injection of oligomycin (an ATP synthase inhibitor), FCCP (a protonophore that uncouples oxygen consumption from ATP production), and a mixture of rotenone and antimycin A (complex I and III inhibitors, respectively).

  • Glycolysis Stress Test: This assay determines the glycolytic capacity of cells. It typically involves the injection of glucose, followed by oligomycin to force cells to rely on glycolysis for ATP production, and finally 2-deoxyglucose (2-DG) to inhibit glycolysis.

Expected Effects of this compound:

  • ECAR: As a PKM2 inhibitor, this compound is expected to decrease the rate of glycolysis, leading to a reduction in ECAR.

  • OCR: The effect on OCR is more complex. Cells might compensate for the reduced glycolytic ATP production by increasing mitochondrial respiration, leading to an increase in OCR. However, some reports suggest that this compound can also regulate pyruvate-dependent respiration.[1][2][3][4] Therefore, the effect on OCR should be determined empirically.

Detailed Experimental Protocol

This protocol provides a general framework for assessing the effects of this compound using the Seahorse XF platform. Optimal cell seeding densities, as well as this compound concentration and incubation time, should be empirically determined for each cell line.

Materials:

  • Seahorse XF Analyzer (e.g., XFe96 or XFe24)

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Calibrant

  • Seahorse XF Base Medium (e.g., DMEM or RPMI 1640)

  • Supplements: Glucose, Pyruvate, Glutamine

  • This compound (prepare stock solution in DMSO)

  • Seahorse XF Cell Mito Stress Test Kit (Oligomycin, FCCP, Rotenone/Antimycin A)

  • Seahorse XF Glycolysis Stress Test Kit (Glucose, Oligomycin, 2-DG)

  • Cells of interest

Day 1: Cell Seeding

  • Culture cells to ~80% confluency.

  • Harvest and count the cells.

  • Seed the cells in a Seahorse XF Cell Culture Microplate at a pre-determined optimal density. Ensure even cell distribution.

  • Leave the four corner wells for background correction (media only).

  • Incubate the plate overnight at 37°C in a 5% CO2 incubator.

Day 2: Seahorse XF Assay

I. Preparation

  • Hydrate the Sensor Cartridge: Add 200 µL of Seahorse XF Calibrant to each well of the utility plate and place the sensor cartridge on top. Incubate at 37°C in a non-CO2 incubator for at least 4 hours (or overnight).

  • Prepare Assay Medium: Warm the Seahorse XF Base Medium to 37°C and supplement with glucose, pyruvate, and glutamine to the desired final concentrations (e.g., 10 mM glucose, 1 mM pyruvate, 2 mM glutamine). Adjust the pH to 7.4.

  • Prepare Compound Plate:

    • Prepare stock solutions of this compound in DMSO. Based on the IC50 of 0.35 µM, a starting concentration range for optimization could be 0.1 µM to 10 µM.

    • Prepare the injection solutions for the Mito Stress Test or Glycolysis Stress Test according to the manufacturer's instructions, using the prepared assay medium.

    • For the this compound treatment groups, add the required volume of this compound to the assay medium to achieve the desired final concentrations. Include a vehicle control (DMSO) group.

II. Cell Plate Preparation

  • Remove the cell culture medium from the Seahorse plate.

  • Wash the cells once with 200 µL of pre-warmed assay medium.

  • Add the appropriate volume of assay medium containing either this compound or vehicle control to each well.

  • Incubate the cell plate at 37°C in a non-CO2 incubator for a pre-determined incubation time (e.g., 1-4 hours, to be optimized).

III. Seahorse XF Analyzer Run

  • Load the hydrated sensor cartridge with the injection solutions for either the Mito Stress Test or Glycolysis Stress Test.

  • Start the Seahorse XF assay protocol. The instrument will first calibrate the sensors.

  • After calibration, replace the calibrant plate with the cell plate.

  • The assay will proceed with baseline measurements followed by the sequential injection of the compounds and subsequent rate measurements.

IV. Data Normalization

After the Seahorse run, normalize the data to the cell number, protein concentration, or DNA content in each well to account for variations in cell seeding.

Experimental Workflow

Seahorse_Workflow cluster_day1 Day 1: Cell Preparation cluster_day2 Day 2: Seahorse Assay Cell_Culture Cell Culture Cell_Seeding Seed Cells in Seahorse Plate Cell_Culture->Cell_Seeding Incubate_Overnight Incubate Overnight Cell_Seeding->Incubate_Overnight Prepare_Cell_Plate Prepare Cell Plate with This compound Treatment Incubate_Overnight->Prepare_Cell_Plate Hydrate_Cartridge Hydrate Sensor Cartridge Run_Seahorse Run Seahorse XF Assay (Mito or Glyco Stress Test) Hydrate_Cartridge->Run_Seahorse Prepare_Medium Prepare Assay Medium Prepare_Compounds Prepare this compound and Assay Compounds Prepare_Medium->Prepare_Compounds Prepare_Compounds->Prepare_Cell_Plate Prepare_Cell_Plate->Run_Seahorse Data_Normalization Normalize Data Run_Seahorse->Data_Normalization Data_Analysis Data Analysis and Interpretation Data_Normalization->Data_Analysis

Figure 2: General experimental workflow for the Seahorse XF assay with this compound.

Data Presentation

Quantitative data should be summarized in tables for clear comparison between treatment groups. Below are template tables for the key parameters of the Mito Stress Test and Glycolysis Stress Test.

Table 1: Key Parameters of Mitochondrial Respiration (Mito Stress Test)

Treatment GroupBasal Respiration (pmol/min)ATP Production (pmol/min)Maximal Respiration (pmol/min)Spare Respiratory Capacity (%)
Vehicle Control100 ± 1070 ± 8200 ± 15100 ± 12
This compound (0.1 µM)110 ± 1275 ± 9210 ± 18105 ± 14
This compound (1 µM)120 ± 1585 ± 10230 ± 20115 ± 16
This compound (10 µM)90 ± 960 ± 7180 ± 1690 ± 10

Table 2: Key Parameters of Glycolysis (Glycolysis Stress Test)

Treatment GroupBasal Glycolysis (mpH/min)Glycolytic Capacity (mpH/min)Glycolytic Reserve (%)
Vehicle Control50 ± 5100 ± 10100 ± 12
This compound (0.1 µM)45 ± 490 ± 9100 ± 11
This compound (1 µM)30 ± 360 ± 6100 ± 10
This compound (10 µM)20 ± 240 ± 5100 ± 9

Note: The data presented in the tables are for illustrative purposes only and do not represent actual experimental results.

Conclusion

The Seahorse XF assay is an invaluable tool for elucidating the mechanism of action of metabolic inhibitors like this compound. By following the detailed protocol outlined in these application notes, researchers can effectively characterize the impact of this compound on cellular glycolysis and mitochondrial respiration. This will contribute to a better understanding of its therapeutic potential and aid in the development of novel cancer therapies targeting cellular metabolism.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Pkm2-IN-4 Concentration for Maximum Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of Pkm2-IN-4, a novel inhibitor of Pyruvate Kinase M2 (PKM2), for maximum experimental efficacy.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a small molecule inhibitor targeting Pyruvate Kinase M2 (PKM2). PKM2 is a key enzyme in the glycolytic pathway, which is often upregulated in cancer cells to support rapid proliferation—a phenomenon known as the Warburg effect.[1][2] this compound likely functions by stabilizing the inactive dimeric form of PKM2, which reduces the conversion of phosphoenolpyruvate (PEP) to pyruvate.[1] This inhibition of PKM2's catalytic activity can lead to a decrease in lactate production and a reduction in the biosynthetic precursors necessary for cancer cell growth.[1]

Q2: What is the typical effective concentration range for this compound?

A2: The optimal concentration of this compound is highly dependent on the cell line and experimental conditions. As a starting point, we recommend performing a dose-response experiment to determine the IC50 value in your specific model system. A broad concentration range, for instance from 1 nM to 100 µM, is often used in initial screening experiments to identify an approximate effective range.[3]

Q3: What are the known off-target effects or toxicity of this compound?

A3: As a novel compound, the full off-target profile of this compound is still under investigation. It is crucial to include appropriate controls in your experiments to monitor for potential cytotoxicity. This can include viability assays (e.g., MTT, trypan blue exclusion) and morphological assessments of the cells.

Q4: How does inhibition of PKM2 affect cellular signaling?

A4: PKM2 has both metabolic and non-metabolic functions, including acting as a protein kinase and a transcriptional co-activator in the nucleus.[4][5][6][7] Its inhibition can impact several signaling pathways, including:

  • HIF-1α Signaling: PKM2 can promote the transcriptional activity of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a key regulator of the metabolic switch to glycolysis in cancer.[6][8][9]

  • PI3K/AKT/mTOR Pathway: PKM2 is known to be involved in the PI3K/AKT/mTOR signaling pathway, which regulates cell growth, proliferation, and survival.[8][10]

  • STAT3 Signaling: Nuclear PKM2 can phosphorylate STAT3, promoting its transcriptional activity and contributing to tumor growth.[6]

Troubleshooting Guides

Issue 1: No significant inhibition of cell proliferation observed.

Possible Cause Troubleshooting Step
Suboptimal Concentration Perform a dose-response curve to determine the IC50. Test a wider range of concentrations (e.g., 10 nM to 100 µM).[3]
Incorrect Cell Seeding Density Optimize cell seeding density to ensure cells are in the logarithmic growth phase during treatment.
Drug Inactivity Verify the integrity and proper storage of the this compound compound. Prepare fresh stock solutions.
Cell Line Insensitivity The chosen cell line may not be dependent on PKM2 for proliferation. Consider screening different cell lines with known high PKM2 expression.[10]

Issue 2: High levels of cytotoxicity observed even at low concentrations.

Possible Cause Troubleshooting Step
Off-target Effects Reduce the concentration range in your experiments. Perform a more detailed toxicity assessment using multiple viability assays.
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and below the toxic threshold for your cell line (typically <0.5%).
Extended Incubation Time Reduce the duration of drug exposure and perform a time-course experiment to find the optimal treatment window.

Issue 3: Inconsistent results between experiments.

Possible Cause Troubleshooting Step
Variability in Cell Culture Maintain consistent cell culture conditions, including passage number, confluency, and media composition.
Pipetting Errors Use calibrated pipettes and ensure proper mixing of solutions. Consider using automated liquid handlers for improved precision.[11]
Assay Variability Standardize all assay parameters, including incubation times, reagent concentrations, and plate reading settings.

Data Presentation

Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
H1299Non-small cell lung cancer5.2
HeLaCervical Cancer8.7
HCT116Colorectal Cancer12.1
DU145Prostate Cancer15.5

Note: These are example values. The actual IC50 should be determined experimentally for your specific cell line.

Experimental Protocols

Protocol 1: Determination of IC50 using a Cell Viability Assay (MTT Assay)

This protocol describes how to determine the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Cancer cell line of interest

  • 96-well cell culture plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Dilution: Prepare a serial dilution of this compound in complete culture medium. A common approach is to prepare 2x concentrated drug solutions for a 1:1 addition to the cells. It is recommended to use a wide concentration range for the initial experiment (e.g., 1 nM to 100 µM).[3]

  • Treatment: Remove the old medium from the cells and add 100 µL of the various concentrations of this compound solution to the respective wells. Include vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and untreated control wells.

  • Incubation: Incubate the plate for a predetermined time (e.g., 48 or 72 hours) in a standard cell culture incubator (37°C, 5% CO2).

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the drug concentration.

    • Use non-linear regression (sigmoidal dose-response curve) to determine the IC50 value.[12][13]

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture Cell Culture seeding Cell Seeding in 96-well Plate cell_culture->seeding drug_prep This compound Dilution treatment Drug Treatment drug_prep->treatment seeding->treatment incubation Incubation (48-72h) treatment->incubation assay Cell Viability Assay (e.g., MTT) incubation->assay readout Plate Reader Measurement assay->readout data_analysis IC50 Calculation readout->data_analysis signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates HIF1a HIF-1α mTOR->HIF1a Activates PKM2_tetramer PKM2 (Tetramer) (Active) PKM2_dimer PKM2 (Dimer) (Inactive) PKM2_tetramer->PKM2_dimer Equilibrium Glycolysis Glycolysis PKM2_tetramer->Glycolysis Catalyzes PKM2_nuclear Nuclear PKM2 PKM2_dimer->PKM2_nuclear Translocates Pkm2_IN_4 This compound Pkm2_IN_4->PKM2_dimer Stabilizes Lactate Lactate Glycolysis->Lactate PKM2_nuclear->HIF1a Co-activates STAT3 STAT3 PKM2_nuclear->STAT3 Phosphorylates Gene_Expression Gene Expression (Proliferation, Metabolism) HIF1a->Gene_Expression STAT3->Gene_Expression

References

Troubleshooting Pkm2-IN-4 insolubility issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with the selective PKM2 inhibitor, Pkm2-IN-4. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound, also known as compound 5C, is a selective inhibitor of Pyruvate Kinase M2 (PKM2) with an IC50 of 0.35 μM.[1][2] PKM2 is a key enzyme in glycolysis, and its inhibition can regulate pyruvate-dependent respiration and induce mitochondrial H2O2 production.[1][3]

Q2: I am having trouble dissolving this compound. What solvents are recommended?

While specific quantitative solubility data for this compound is not widely published, the general recommendation for small molecule inhibitors of this nature is to start with dimethyl sulfoxide (DMSO). For other, similar PKM2 modulators, DMSO is the primary solvent for creating stock solutions.

If you are experiencing insolubility in DMSO, you can try gentle warming (e.g., 37°C) and sonication to aid dissolution. For another PKM2 inhibitor, it was suggested to heat the solution to 37°C and use an ultrasonic bath.

Q3: My this compound precipitates when I dilute my DMSO stock solution in aqueous media for cell culture experiments. How can I prevent this?

Precipitation upon dilution of a DMSO stock in aqueous-based cell culture media is a common issue for hydrophobic compounds. Here are several strategies to mitigate this:

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible to avoid cytotoxicity, typically below 0.5%. However, a slightly higher DMSO concentration (if tolerated by your cell line) can help maintain solubility.[4]

  • Dilution Method: Instead of adding the aqueous buffer to your concentrated DMSO stock, try adding the small volume of DMSO stock directly to the larger volume of cell culture medium with gentle vortexing or mixing.

  • Pre-warming Media: Pre-warming the cell culture media to 37°C before adding the this compound stock solution can sometimes improve solubility.

  • Serial Dilutions in DMSO: If you need a range of concentrations for a dose-response experiment, it is best to perform serial dilutions in 100% DMSO first. Then, add the same small volume from each DMSO stock to your culture wells.[4]

Q4: What is the maximum recommended concentration of DMSO for my cell line?

The tolerance of cell lines to DMSO can vary. A general guideline is to keep the final DMSO concentration at or below 0.1% to 0.2% for sensitive cell lines, although many common cell lines can tolerate up to 0.5%. It is crucial to perform a vehicle control experiment (treating cells with the same final concentration of DMSO as your highest drug concentration) to ensure that the observed effects are due to the inhibitor and not the solvent.[4]

Q5: How should I prepare this compound for in vivo animal studies?

For in vivo applications, where direct injection of a DMSO solution is often not feasible due to toxicity and insolubility, a co-solvent formulation is typically required. While a specific formulation for this compound has not been published, a common formulation for a similar poorly soluble PKM2 inhibitor (HY-103617) is a mixture of:

  • 10% DMSO

  • 40% PEG300

  • 5% Tween-80

  • 45% Saline[5]

It is essential to prepare this formulation fresh before each use and to include a vehicle control group in your animal experiments.[5]

Troubleshooting Guides

Issue: Precipitate observed in the this compound stock solution (in DMSO).

G start Precipitate observed in DMSO stock solution step1 Was the correct volume of DMSO used to achieve the desired concentration? start->step1 step2 Gently warm the solution to 37°C step1->step2 Yes end_fail Compound may have degraded or has very low solubility. Contact supplier. step1->end_fail No, recalculate and prepare again step3 Briefly sonicate the solution step2->step3 step4 Is the solution clear? step3->step4 step5 Filter the solution through a 0.22 µm syringe filter step4->step5 No end_success Stock solution is ready for use. Store appropriately. step4->end_success Yes step6 Consider making a more dilute stock solution step5->step6 If precipitate remains step5->end_success step6->end_fail

Caption: Workflow for troubleshooting precipitate in the DMSO stock solution.

Issue: Precipitate forms after diluting the DMSO stock in cell culture media.

G start Precipitate forms upon dilution in aqueous media step1 What is the final DMSO concentration in the media? start->step1 step2 Increase final DMSO concentration (if cell line tolerates, e.g., up to 0.5%) step1->step2 < 0.1% step3 Try a different dilution method: add DMSO stock to pre-warmed media step1->step3 ≥ 0.1% step2->step3 step4 Does precipitate still form? step3->step4 step5 Prepare a more dilute DMSO stock and add a larger volume to the media step4->step5 Yes end_success Solution is ready for cell treatment. Always use a vehicle control. step4->end_success No step6 Consider using a co-solvent or surfactant (e.g., Pluronic F-68) in the media step5->step6 end_fail The desired concentration may be above the aqueous solubility limit. step6->end_fail

Caption: Troubleshooting workflow for precipitation in cell culture media.

Data Presentation

Table 1: Solubility and Formulation of PKM2 Modulators (for reference)

CompoundTypeSolvent/FormulationConcentrationSource
This compound InhibitorDMSO (recommended starting solvent)Not specified-
PKM2-IN-1InhibitorDMSO1 mM (stock)GlpBio
HY-103617Inhibitor10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline (for in vivo)Not specified[5]
TEPP-46Activator0.1% v/v DMSO in media (for cell culture)50 µM
TEPP-46Activator40% (2-hydroxypropyl) beta-cyclodextrin in saline (for in vivo)30 mg/kg

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (Molecular Weight: 453.62 g/mol )

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

  • Water bath (optional)

Procedure:

  • Calculate the required mass of this compound for your desired volume of 10 mM stock solution. For example, for 1 mL of a 10 mM stock, you will need 4.536 mg of this compound.

  • Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.

  • Add the calculated volume of anhydrous DMSO to the tube.

  • Vortex the solution vigorously for 1-2 minutes until the powder is dissolved.

  • If the compound does not fully dissolve, gently warm the tube in a 37°C water bath for 5-10 minutes, followed by brief sonication.

  • Visually inspect the solution to ensure there is no precipitate.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of this compound Working Solutions for Cell Culture

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed (37°C) complete cell culture medium

  • Sterile tubes for dilution

Procedure:

  • Determine the final concentration of this compound required for your experiment.

  • Calculate the volume of the 10 mM stock solution needed to achieve the final concentration in your culture volume. For example, to make a 10 µM working solution in 10 mL of media, you would need 10 µL of the 10 mM stock (a 1:1000 dilution). This results in a final DMSO concentration of 0.1%.

  • In a sterile tube, add the required volume of pre-warmed cell culture medium.

  • While gently vortexing or swirling the medium, add the calculated volume of the this compound DMSO stock solution directly into the medium.

  • Visually inspect for any signs of precipitation.

  • Add the final working solution to your cells.

  • Important: Prepare a vehicle control with the same final concentration of DMSO in the cell culture medium.

Signaling Pathway

PKM2_Pathway cluster_PKM2 PKM2 Regulation Glucose Glucose Glycolysis Glycolysis Intermediates Glucose->Glycolysis PEP Phosphoenolpyruvate (PEP) Glycolysis->PEP Pyruvate Pyruvate PEP->Pyruvate ATP PKM2_tetramer PKM2 (Active Tetramer) PKM2_dimer PKM2 (Inactive Dimer) PKM2_tetramer->Pyruvate Catalyzes Anabolic_Pathways Anabolic Pathways (e.g., PPP, Serine Synthesis) PKM2_dimer->Anabolic_Pathways Diverts PEP to Pkm2_IN_4 This compound Pkm2_IN_4->PKM2_tetramer Inhibits FBP FBP FBP->PKM2_tetramer Activates

Caption: Simplified signaling pathway of PKM2 and the inhibitory action of this compound.

References

Pkm2-IN-4 stability and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and use of Pkm2-IN-4.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a selective small-molecule inhibitor of Pyruvate Kinase M2 (PKM2), a key enzyme in the glycolytic pathway.[1] It exhibits an IC50 (half-maximal inhibitory concentration) of 0.35 μM.[1] The PKM2 enzyme exists in two main forms: a highly active tetramer and a less active dimer.[2][3] Many cancer cells predominantly express the M2 isoform, which, in its dimeric state, slows the final step of glycolysis. This metabolic shift allows glycolytic intermediates to be diverted into anabolic pathways, such as the pentose phosphate pathway, to support cell proliferation and antioxidant responses.[4][5] this compound functions by inhibiting the enzymatic activity of PKM2, which can lead to decreased glycolysis, reduced cancer cell proliferation, and increased cell death.[6]

Q2: How should the solid (powder) form of this compound be stored?

For long-term stability, the solid form of this compound should be stored at -20°C. While some suppliers may ship the product at room temperature, consistent storage at -20°C is recommended to ensure maximum shelf-life and prevent degradation.[7]

Q3: What is the recommended procedure for preparing and storing stock solutions of this compound?

It is highly recommended to prepare fresh solutions for each experiment. If a stock solution must be prepared, dissolve the compound in high-quality, anhydrous dimethyl sulfoxide (DMSO). To minimize degradation from repeated freeze-thaw cycles, aliquot the stock solution into single-use volumes and store them at -80°C.

Q4: My this compound solution appears to have precipitated after being added to my aqueous cell culture medium. What should I do?

Precipitation is a common issue with hydrophobic compounds. To resolve this, ensure the final concentration of DMSO in your cell culture medium is kept low, typically below 0.5%, as higher concentrations can be toxic to cells and cause the compound to fall out of solution.[8] When diluting the DMSO stock solution, add it to the medium dropwise while vortexing or swirling to facilitate mixing. If precipitation persists, consider using a formulation with co-solvents like PEG300 or surfactants like Tween-80 for in vivo studies, though these must be carefully validated for in vitro work.[9]

Data Summary

Storage Conditions
FormSolventStorage TemperatureRecommended DurationAvoid
Solid (Powder) N/A-20°CAs per manufacturer's datasheetFrequent temperature fluctuations
Stock Solution DMSO-80°CUp to 6 months (aliquoted)Repeated freeze-thaw cycles
Solubility Profile
SolventConcentrationNotes
DMSO ≥34.5 mg/mLGentle warming may be required to fully dissolve.[7]
Aqueous Media LowFinal DMSO concentration should be <0.5% to prevent precipitation and cell toxicity.[8]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Inconsistent or No Effect Degraded Compound: Improper storage of solid or stock solution. Incorrect Concentration: Calculation error or loss of compound during preparation. Cell Line Insensitivity: The specific cell line may not rely heavily on the PKM2 pathway.1. Use a fresh vial of the compound or prepare a new stock solution. 2. Verify all calculations and ensure accurate pipetting. 3. Confirm PKM2 expression in your cell line via Western Blot. Consider using a positive control cell line known to be sensitive to PKM2 inhibition.
High Cell Toxicity (including vehicle control) Solvent Toxicity: DMSO concentration is too high (>0.5%). Compound Contamination: The compound or solvent may be contaminated.1. Perform a dose-response curve with your vehicle (e.g., DMSO) to determine the maximum tolerated concentration for your specific cell line. Ensure the final DMSO concentration is consistent across all treatment groups.[8] 2. Use fresh, high-purity solvents and sterile techniques.
Compound Precipitates in Culture Medium Poor Solubility: The compound's concentration exceeds its solubility limit in the aqueous medium. Incorrect Dilution: Adding the stock solution too quickly or into a cold medium.1. Lower the final concentration of this compound. 2. Warm the culture medium to 37°C before adding the compound. 3. Add the DMSO stock solution drop-by-drop to the medium while gently swirling to ensure rapid dispersion.

Experimental Protocols

Protocol: Western Blot for PKM2 Expression and Downstream Signaling

This protocol provides a method to verify the expression of PKM2 in a target cell line and assess the impact of this compound on downstream signaling pathways like Akt/mTOR.[10]

1. Cell Lysis and Protein Quantification:

  • Treat cells with the desired concentrations of this compound or vehicle control (DMSO) for the specified time.
  • Wash cells twice with ice-cold Phosphate Buffered Saline (PBS).
  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
  • Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
  • Collect the supernatant and determine the protein concentration using a BCA protein assay.[11]

2. SDS-PAGE and Protein Transfer:

  • Normalize protein concentrations for all samples. Add Laemmli sample buffer and heat at 95°C for 5 minutes.[11]
  • Load equal amounts of protein onto a 10% SDS-PAGE gel and run until adequate separation is achieved.
  • Transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.[11]

3. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
  • Incubate the membrane with primary antibodies (e.g., anti-PKM2, anti-phospho-Akt, anti-total-Akt, anti-β-actin) overnight at 4°C.
  • Wash the membrane three times with TBST.
  • Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
  • Wash the membrane three times with TBST.
  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

PKM2_Signaling_Pathway cluster_glycolysis Glycolysis cluster_pkm2 PKM2 Regulation cluster_output Metabolic Fates Glucose Glucose G6P G6P Glucose->G6P HK F6P F6P G6P->F6P FBP FBP F6P->FBP PFK1 PEP PEP FBP->PEP PKM2_Dimer PKM2 Dimer (Low Activity) FBP->PKM2_Dimer Pyruvate Pyruvate PEP->Pyruvate PKM2 Biosynthesis Anabolic Pathways (e.g., PPP, Serine Synthesis) PEP->Biosynthesis Shunting PKM2_Tetramer PKM2 Tetramer (High Activity) PKM2_Dimer->PKM2_Tetramer Activators (FBP, Serine) PKM2_Tetramer->PKM2_Dimer Inhibitory Signals (p-Tyr, ROS) Pkm2_IN_4 This compound Pkm2_IN_4->PKM2_Tetramer Inhibits Activity Experimental_Workflow start Start: Culture Cells to Desired Confluency prep_compound Prepare this compound Stock (e.g., 10 mM in DMSO) start->prep_compound treatment Treat Cells with this compound (and Vehicle Control) start->treatment prep_compound->treatment incubation Incubate for Desired Time Period (e.g., 24-72h) treatment->incubation endpoint Endpoint Assays incubation->endpoint viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) endpoint->viability Assess Cytotoxicity western Western Blot (PKM2, p-Akt, etc.) endpoint->western Probe Signaling metabolism Metabolic Assay (e.g., Seahorse, Glucose Uptake) endpoint->metabolism Measure Function analysis Data Analysis and Interpretation viability->analysis western->analysis metabolism->analysis

References

Technical Support Center: Confirming PKM2 Target Engagement of PKM2 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers working with Pyruvate Kinase M2 (PKM2) inhibitors. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you design and execute experiments to confirm the target engagement of your PKM2 inhibitor, such as PKM2-IN-4.

Frequently Asked Questions (FAQs)

Q1: How can I be sure that my compound is directly binding to PKM2 in a cellular context?

A1: The Cellular Thermal Shift Assay (CETSA) is the gold standard for confirming direct target engagement in intact cells.[1][2][3] This method is based on the principle that a ligand binding to its target protein stabilizes the protein, making it more resistant to thermal denaturation.[2][3] By treating cells with your inhibitor and then heating the cell lysate to various temperatures, you can assess the amount of soluble PKM2 remaining. A shift in the melting curve of PKM2 to a higher temperature in the presence of your compound indicates direct binding.

Q2: What are the primary biochemical assays to measure the inhibitory effect of my compound on PKM2 activity?

A2: The most common biochemical assays to measure PKM2 activity are the lactate dehydrogenase (LDH)-coupled enzyme assay and luciferase-based ATP detection assays. The LDH-coupled assay measures the production of pyruvate by PKM2, which is then converted to lactate by LDH, a process that involves the oxidation of NADH to NAD+. This can be monitored by the decrease in absorbance at 340 nm. Luciferase-based assays measure the ATP produced by PKM2, which is used by luciferase to generate a luminescent signal.

Q3: My compound shows inhibitory activity in a biochemical assay, but I don't see a corresponding cellular effect. What could be the reason?

A3: Several factors could contribute to this discrepancy:

  • Cell Permeability: Your compound may have poor cell membrane permeability and is not reaching its intracellular target.

  • Compound Stability: The compound might be unstable in the cellular environment and is being degraded.

  • Efflux Pumps: The compound could be actively transported out of the cell by efflux pumps.

  • Off-Target Effects: In a cellular context, your compound might have off-target effects that counteract its intended inhibitory effect on PKM2.

We recommend performing a CETSA to confirm target engagement within the cell.

Q4: How does inhibition of PKM2 affect downstream signaling pathways?

A4: PKM2 is a key regulator of both metabolic and non-metabolic pathways.[4][5] As a glycolytic enzyme, its inhibition can lead to a buildup of upstream glycolytic intermediates.[6] Beyond its metabolic role, PKM2 can translocate to the nucleus and act as a protein kinase, influencing the activity of transcription factors like HIF-1α, β-catenin, and STAT3.[6][7][8] Therefore, inhibition of PKM2 can affect gene expression related to cell proliferation, apoptosis, and angiogenesis.[9]

Troubleshooting Guides

Cellular Thermal Shift Assay (CETSA)
Issue Possible Cause Troubleshooting Steps
No thermal shift observed with the inhibitor. The inhibitor does not bind to PKM2 in the tested conditions.- Increase the concentration of the inhibitor. - Optimize the incubation time with the inhibitor. - Ensure the heating temperatures are in the appropriate range to denature PKM2.
High variability between replicates. Inconsistent heating or sample processing.- Use a thermal cycler with a heated lid for precise temperature control. - Ensure all samples are processed quickly and consistently after heating to minimize protein degradation.
Weak PKM2 signal on Western blot. Low PKM2 expression in the chosen cell line or inefficient antibody.- Use a cell line known to have high PKM2 expression. - Validate the PKM2 antibody for specificity and sensitivity.
PKM2 Activity Assays
Issue Possible Cause Troubleshooting Steps
High background signal in the no-enzyme control. Contamination of reagents with pyruvate or ATP.- Use fresh, high-purity reagents. - Prepare fresh buffers for each experiment.
No inhibition observed with the compound. The compound is not a direct inhibitor of PKM2's enzymatic activity.- Confirm the compound's purity and concentration. - Test a higher concentration range of the inhibitor. - Consider that the compound may affect PKM2's non-enzymatic functions.
Inconsistent IC50 values. Variability in enzyme concentration or substrate concentrations.- Use a consistent source and concentration of recombinant PKM2. - Prepare fresh substrate solutions for each assay.

Experimental Protocols

Cellular Thermal Shift Assay (CETSA) Protocol
  • Cell Treatment: Culture cells to 80-90% confluency. Treat one set of cells with the desired concentration of this compound and another set with vehicle control for the optimized incubation time.

  • Harvesting: Harvest the cells, wash with PBS, and resuspend in a lysis buffer containing protease inhibitors.

  • Heating: Aliquot the cell lysates into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler.

  • Separation of Soluble Fraction: Cool the samples to room temperature and centrifuge at high speed to pellet the aggregated proteins.

  • Western Blotting: Collect the supernatant (soluble protein fraction) and analyze the levels of soluble PKM2 by Western blotting using a specific PKM2 antibody.

  • Data Analysis: Quantify the band intensities and plot them against the temperature to generate melting curves. A rightward shift in the melting curve for the inhibitor-treated samples compared to the vehicle control indicates target engagement.

LDH-Coupled PKM2 Activity Assay Protocol
  • Reaction Mixture: Prepare a reaction mixture containing assay buffer, recombinant PKM2, NADH, LDH, and the inhibitor at various concentrations.

  • Initiate Reaction: Start the reaction by adding the substrates, phosphoenolpyruvate (PEP) and ADP.

  • Measure Absorbance: Immediately measure the decrease in absorbance at 340 nm over time using a plate reader. The rate of NADH oxidation is proportional to the PKM2 activity.

  • Data Analysis: Calculate the initial reaction velocities and plot them against the inhibitor concentration to determine the IC50 value.

Quantitative Data Summary

The following table summarizes hypothetical data for a typical PKM2 inhibitor. Researchers should generate their own data for this compound.

Assay Parameter Value
LDH-Coupled Assay IC501.5 µM
Cellular Thermal Shift Assay (CETSA) ΔTm (at 10 µM)+4.5 °C
Cell Proliferation Assay (MTT) GI50 (72h)5.2 µM

Visualizations

experimental_workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays biochem_start Recombinant PKM2 + this compound ldh_assay LDH-Coupled Assay biochem_start->ldh_assay luc_assay Luciferase Assay biochem_start->luc_assay biochem_end Determine IC50 ldh_assay->biochem_end luc_assay->biochem_end cell_start Cells + this compound cetsa CETSA cell_start->cetsa western Western Blot for p-STAT3, β-catenin cell_start->western proliferation Proliferation Assay cell_start->proliferation cell_end Confirm Target Engagement & Cellular Effects cetsa->cell_end western->cell_end proliferation->cell_end

Caption: Experimental workflow for confirming PKM2 target engagement.

pkm2_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PKM2_tetramer PKM2 (Tetramer) Active PKM2_dimer PKM2 (Dimer) Less Active PKM2_tetramer->PKM2_dimer Glycolysis Glycolysis PKM2_tetramer->Glycolysis Pyruvate Production Biosynthesis Biosynthetic Pathways PKM2_dimer->Biosynthesis Glycolytic Intermediates PKM2_nuclear PKM2 (Dimer) PKM2_dimer->PKM2_nuclear Translocation STAT3 STAT3 PKM2_nuclear->STAT3 Phosphorylates beta_catenin β-catenin PKM2_nuclear->beta_catenin Co-activates HIF1a HIF-1α PKM2_nuclear->HIF1a Co-activates Gene_Expression Gene Expression (Proliferation, Angiogenesis) STAT3->Gene_Expression beta_catenin->Gene_Expression HIF1a->Gene_Expression PKM2_IN4 This compound PKM2_IN4->PKM2_tetramer Inhibits

References

Technical Support Center: Interpreting Unexpected Results with PKM2-IN-X

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "Pkm2-IN-4" is not well-characterized in publicly available scientific literature. Therefore, this technical support guide has been created for a representative, hypothetical PKM2 inhibitor, designated PKM2-IN-X , to assist researchers in interpreting results and troubleshooting experiments involving the inhibition of Pyruvate Kinase M2 (PKM2). The principles and methodologies described herein are based on the established biology of PKM2 and common outcomes observed with other PKM2 modulators.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for a PKM2 inhibitor like PKM2-IN-X?

A1: PKM2-IN-X is designed to inhibit the enzymatic activity of Pyruvate Kinase M2. PKM2 is a key enzyme in the glycolytic pathway, catalyzing the conversion of phosphoenolpyruvate (PEP) to pyruvate.[1][2][3] In many cancer cells, PKM2 is predominantly in a low-activity dimeric form, which slows down glycolysis and allows for the accumulation of upstream glycolytic intermediates.[3][4][5] These intermediates are then shunted into biosynthetic pathways (like the pentose phosphate pathway) to produce nucleotides, lipids, and amino acids necessary for rapid cell proliferation.[1][3] A PKM2 inhibitor would further reduce the enzyme's activity, aiming to disrupt this metabolic adaptation and starve cancer cells of essential building blocks.

Q2: What is the difference between a PKM2 inhibitor and a PKM2 activator?

A2: They have opposing effects on PKM2's enzymatic function.

  • PKM2 Inhibitors (like PKM2-IN-X): These compounds reduce the catalytic activity of PKM2. The therapeutic rationale is to exacerbate the metabolic bottleneck at the end of glycolysis, preventing the cell from generating pyruvate and ATP via this pathway and limiting the production of biosynthetic precursors.

  • PKM2 Activators (e.g., TEPP-46, DASA-58): These compounds force PKM2 into its highly active tetrameric state.[5][6] This accelerates the conversion of PEP to pyruvate, increasing glycolytic flux. The therapeutic strategy here is to reverse the Warburg effect by forcing glucose carbons through glycolysis to produce ATP and pyruvate, thereby diverting them away from anabolic pathways and potentially impeding tumor growth.[6]

Q3: Should I expect to see a decrease in cell proliferation with PKM2-IN-X treatment?

A3: A reduction in cell proliferation is a common expected outcome, but it is not guaranteed in all cell lines or conditions.[7] The low-activity state of PKM2 is thought to provide a growth advantage by supporting biosynthesis. Therefore, inhibiting it further could limit the availability of essential macromolecules and slow down proliferation. However, the cellular response is highly context-dependent and can be influenced by factors such as:

  • The specific metabolic wiring of the cell line.

  • The availability of alternative nutrient sources.

  • Compensatory metabolic pathways.

  • The non-metabolic functions of PKM2.

Q4: Does PKM2 have functions other than its role in glycolysis?

A4: Yes, PKM2 has several non-canonical, or "moonlighting," functions, primarily associated with its dimeric form.[3] Dimeric PKM2 can translocate to the nucleus and act as a protein kinase, phosphorylating substrates like STAT3 and histone H3 to regulate gene expression related to proliferation and cell cycle progression. It can also act as a transcriptional co-activator for factors like HIF-1α and β-catenin.[4] A PKM2 inhibitor might affect these signaling functions in addition to its metabolic role.

Troubleshooting Guides

This section addresses specific unexpected results you might encounter during your experiments with PKM2-IN-X.

Issue 1: No significant change in cell proliferation after treatment.
  • Question: I've treated my cancer cell line with PKM2-IN-X at various concentrations, but I'm not observing the expected anti-proliferative effect. What could be the reason?

  • Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting Steps
1. Insufficient Target Engagement Confirm target engagement using a Cellular Thermal Shift Assay (CETSA). A thermal shift indicates direct binding of PKM2-IN-X to PKM2 in the cellular environment. See Protocol 1 for a detailed CETSA methodology.
2. Metabolic Plasticity The cells may be compensating by upregulating alternative metabolic pathways (e.g., glutaminolysis, fatty acid oxidation). Analyze key metabolic markers for these pathways. Consider combination therapy with inhibitors of compensatory pathways.
3. PKM1 Expression The cell line might express the constitutively active PKM1 isoform, which is not targeted by PKM2-specific inhibitors. Check PKM1 and PKM2 expression levels via Western blot. See Protocol 2.
4. Nutrient-Rich Media Standard cell culture media are often rich in nutrients (e.g., serine, glycine) that bypass the need for glycolytic intermediates for biosynthesis. Try culturing cells in nutrient-depleted media to unmask the dependency on PKM2-regulated metabolism.
5. Inappropriate Assay Duration The anti-proliferative effects may take longer to manifest. Extend the treatment duration (e.g., from 24h to 48h or 72h) in your proliferation assay. See Protocol 4.
Issue 2: Unexpected increase in lactate production.
  • Question: I expected PKM2 inhibition to decrease glycolytic flux and therefore lower lactate production. However, my lactate assay shows an increase in extracellular lactate. Why is this happening?

  • Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting Steps
1. Feedback Mechanisms The accumulation of upstream glycolytic intermediates (like Fructose-1,6-bisphosphate) due to PKM2 inhibition might allosterically activate other glycolytic enzymes, paradoxically increasing overall pathway flux that is ultimately converted to lactate.
2. Off-Target Effects PKM2-IN-X might have off-target effects on other metabolic enzymes. A proteome-wide CETSA (MS-CETSA) could identify other protein targets.
3. Redox Imbalance Inhibition of the pentose phosphate pathway (a branch from glycolysis) can lead to a buildup of NADH. The cell may increase lactate production to regenerate NAD+ from NADH to maintain redox balance. Measure the NAD+/NADH ratio.
4. Assay Artifact Ensure the lactate assay is performing correctly. Run appropriate controls and standards as detailed in Protocol 3.
Logical Troubleshooting Workflow: No Proliferation Defect

Here is a logical workflow to diagnose the lack of an anti-proliferative effect.

A troubleshooting decision tree for diagnosing the absence of an anti-proliferative effect after PKM2-IN-X treatment.

Quantitative Data Summary

The following table presents hypothetical, yet plausible, data from experiments characterizing PKM2-IN-X. This is for illustrative purposes to guide your own data presentation.

Assay Parameter PKM2-IN-X Control (Vehicle) Notes
Biochemical Assay PKM2 IC₅₀50 nM-Half-maximal inhibitory concentration against recombinant PKM2.
Cellular Thermal Shift Assay ΔTagg (°C)+2.5 °C at 10 µM0 °CPositive shift indicates target stabilization and engagement in cells.
Lactate Production Lactate (mM)12.5 ± 1.115.2 ± 0.8Measured in cell culture supernatant after 24h.
Cell Proliferation (A549) % Inhibition45% at 10 µM0%Measured via MTS assay after 72h treatment.
Metabolomics PEP / Pyruvate Ratio8.53.2Increased ratio indicates a bottleneck at the PKM2 step.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol is used to verify that PKM2-IN-X directly binds to and stabilizes PKM2 within intact cells.

Methodology:

  • Cell Culture and Treatment:

    • Culture cells (e.g., A549) to ~80% confluency.

    • Treat cells with PKM2-IN-X (e.g., 10 µM) or vehicle (e.g., 0.1% DMSO) for 1-2 hours at 37°C.

  • Cell Harvesting and Heating:

    • Harvest cells by trypsinization, wash with PBS, and resuspend in PBS containing protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling at 4°C for 3 minutes. Include an unheated control.

  • Cell Lysis and Fractionation:

    • Lyse the cells by subjecting them to three rapid freeze-thaw cycles (liquid nitrogen followed by a 25°C water bath).

    • Clarify the lysates by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C) to separate the soluble fraction (supernatant) from the precipitated, denatured proteins (pellet).

  • Protein Analysis:

    • Carefully collect the supernatant.

    • Determine the protein concentration of the soluble fraction.

    • Analyze equal amounts of protein from each sample by Western blot using a specific antibody against PKM2. See Protocol 2.

  • Data Interpretation:

    • Quantify the band intensities for PKM2 at each temperature for both vehicle and PKM2-IN-X treated samples.

    • Plot the percentage of soluble PKM2 relative to the unheated control against the temperature.

    • A rightward shift in the melting curve for the PKM2-IN-X treated sample indicates thermal stabilization of PKM2, confirming target engagement.

Protocol 2: Western Blot for PKM2 and PKM1 Expression

Methodology:

  • Lysate Preparation:

    • Treat cells as required for your experiment.

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

    • Separate proteins on an 8-10% SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies specific for PKM2 (e.g., Cell Signaling Technology #4053) and PKM1 (e.g., Sigma SAB4200094) overnight at 4°C. Use an antibody for a loading control (e.g., β-actin).

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Protocol 3: Lactate Production Assay

Methodology:

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate at an appropriate density.

    • Allow cells to adhere overnight.

    • Replace the medium with fresh medium containing PKM2-IN-X or vehicle control.

  • Sample Collection:

    • After the desired incubation period (e.g., 24 hours), collect a small aliquot (10-20 µL) of the cell culture medium.

  • Lactate Measurement:

    • Use a commercially available colorimetric or fluorometric lactate assay kit (e.g., from Cayman Chemical, Abcam, or Sigma-Aldrich).

    • Follow the manufacturer's instructions to prepare standards and samples. Typically, this involves mixing the medium with an enzyme mix that results in a product that can be measured by absorbance or fluorescence.

  • Data Normalization:

    • After collecting the medium, perform a cell viability assay (e.g., MTS or crystal violet) on the same plate to normalize lactate levels to the number of viable cells.

Protocol 4: Cellular Proliferation Assay (MTS Assay)

Methodology:

  • Cell Seeding:

    • Seed cells in a 96-well plate (e.g., 3,000-5,000 cells/well) and allow them to attach overnight.

  • Compound Treatment:

    • Treat cells with a serial dilution of PKM2-IN-X and a vehicle control.

    • Incubate for the desired duration (e.g., 72 hours).

  • MTS Reagent Addition:

    • Add MTS reagent (e.g., CellTiter 96 AQueous One Solution) to each well according to the manufacturer's protocol.

    • Incubate for 1-4 hours at 37°C, allowing viable cells to convert the MTS tetrazolium compound into a colored formazan product.

  • Data Acquisition:

    • Measure the absorbance at 490 nm using a microplate reader.

  • Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of viability for each treatment relative to the vehicle control.

Visualizations

PKM2 Signaling and Metabolic Pathway

The following diagram illustrates the central role of PKM2 in glycolysis and its regulation, indicating the point of intervention for an inhibitor like PKM2-IN-X.

PKM2_Pathway Glucose Glucose G6P Glucose-6-P Glucose->G6P FBP Fructose-1,6-BP G6P->FBP PPP Pentose Phosphate Pathway (PPP) (Biosynthesis) G6P->PPP Shunt PEP Phosphoenolpyruvate (PEP) FBP->PEP PKM2_Dimer PKM2 (Dimer) Low Activity FBP->PKM2_Dimer Allosteric Activator Pyruvate Pyruvate PEP->Pyruvate Catalyzed by PKM2 Lactate Lactate Pyruvate->Lactate TCA TCA Cycle Pyruvate->TCA PKM2_Tetramer PKM2 (Tetramer) High Activity PKM2_Dimer->PKM2_Tetramer PKM2_Tetramer->PKM2_Dimer Inhibitor PKM2-IN-X Inhibitor->PKM2_Dimer Inhibitor->PKM2_Tetramer

PKM2's role in glycolysis and the Warburg effect. PKM2-IN-X inhibits the enzyme, impacting the conversion of PEP to pyruvate.

General Experimental Workflow for Inhibitor Characterization

Workflow A 1. Biochemical Assay (Determine IC₅₀ vs. recombinant PKM2) B 2. Target Engagement Assay (Confirm binding in cells via CETSA) A->B C 3. Cellular Metabolic Assays (Measure lactate, glucose uptake, PEP/Pyruvate) B->C D 4. Cell Viability/Proliferation Assays (Assess functional outcome, e.g., MTS, colony formation) C->D E 5. Downstream Analysis (Western blot for signaling pathways, metabolomics) D->E

A typical experimental workflow for characterizing a novel PKM2 inhibitor from initial biochemical validation to cellular effects.

References

Technical Support Center: Pkm2-IN-4 and Related PKM2 Inhibitor Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Pkm2-IN-4 and other small molecule inhibitors of Pyruvate Kinase M2 (PKM2). This guide is intended for scientists and drug development professionals to facilitate smoother experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound, also known as compound 5C, is a selective inhibitor of the M2 isoform of pyruvate kinase (PKM2) with a reported IC50 of 0.35 μM. Its primary mechanism of action is the inhibition of PKM2's enzymatic activity. By inhibiting PKM2, this compound can modulate cellular metabolic pathways, such as reducing glycolysis and lactate production, and has been shown to regulate pyruvate-dependent respiration and induce mitochondrial hydrogen peroxide production.[1][2] PKM2 inhibitors, in general, function by stabilizing the inactive dimeric form of the enzyme, which reduces the conversion of phosphoenolpyruvate (PEP) to pyruvate, a key step in glycolysis.[3][4] This can lead to a metabolic shift away from aerobic glycolysis (the Warburg effect), which is a hallmark of many cancer cells.[3]

Q2: What are the expected cellular effects of inhibiting PKM2 with a compound like this compound?

Inhibition of PKM2 can lead to a variety of cellular effects, primarily related to the reprogramming of cellular metabolism. Key expected outcomes include:

  • Reduced Glycolytic Flux: A decrease in the rate of glycolysis is a primary consequence of PKM2 inhibition.[3]

  • Decreased Lactate Production: With the final step of glycolysis inhibited, the production of lactate, a common metabolic byproduct in cancer cells, is typically reduced.[5][6]

  • Induction of Autophagy and Apoptosis: Several studies on PKM2 inhibitors, such as compound 3K, have demonstrated the induction of programmed cell death pathways, including autophagy and apoptosis, in cancer cells.[7]

  • Inhibition of Cell Proliferation and Tumor Growth: By disrupting the metabolic processes that fuel rapid cell division, PKM2 inhibitors have been shown to suppress cancer cell proliferation and inhibit tumor growth in preclinical models.[7]

  • Alterations in Mitochondrial Respiration: this compound specifically has been noted to regulate pyruvate-dependent respiration.[1][2]

Q3: How does PKM2 function beyond its role in glycolysis?

PKM2 is a multifaceted protein with significant non-glycolytic functions, particularly in cancer biology. In its dimeric form, PKM2 can translocate to the nucleus and act as a protein kinase and a transcriptional co-activator.[8][9] In the nucleus, it can interact with and phosphorylate transcription factors such as STAT3, and co-activate others like HIF-1α and Oct-4, thereby influencing the expression of genes involved in cell proliferation, metabolism, and survival.[8][10]

Troubleshooting Guides

Issue 1: Inconsistent or No Inhibition of PKM2 Activity in In Vitro Assays

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Compound Solubility Issues This compound and other small molecule inhibitors can have limited aqueous solubility. Ensure the compound is fully dissolved in a suitable solvent (e.g., DMSO) before diluting it into the assay buffer. Sonication may aid in dissolution. It is also crucial to check for any precipitation of the compound in the final assay mixture.
Incorrect Assay Conditions The enzymatic activity of PKM2 is sensitive to pH, temperature, and the concentration of substrates (PEP and ADP) and cofactors (Mg2+, K+). Verify that the assay buffer composition and conditions are optimal for PKM2 activity. Refer to established protocols for either LDH-coupled or Kinase-Glo based assays.[11][12]
Enzyme Quality and Activity Ensure the recombinant PKM2 enzyme used is of high purity and has good specific activity. Enzyme activity can diminish with improper storage or multiple freeze-thaw cycles. It is advisable to aliquot the enzyme upon receipt and store it at -80°C.
Contamination in Reagents Commercially available lactate dehydrogenase (LDH) used in coupled assays can sometimes be contaminated with fructose-1,6-bisphosphate (FBP), an allosteric activator of PKM2. This can lead to pre-activation of the enzyme and mask inhibitory effects.[11] Consider using an FBP-free LDH or an alternative assay method like the Kinase-Glo assay.[11]
Issue 2: Unexpected Cellular Responses or Lack of Efficacy in Cell-Based Assays

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Cell Line Specific Metabolic Phenotype The reliance on aerobic glycolysis and the expression levels of PKM2 can vary significantly between different cancer cell lines. It is recommended to first characterize the metabolic profile and PKM2 expression of your cell line of interest. Cell lines less dependent on the Warburg effect may show a weaker response to PKM2 inhibition.
Off-Target Effects Small molecule inhibitors can sometimes exhibit off-target effects that may complicate data interpretation.[13] It is important to include appropriate controls, such as a structurally related but inactive compound, and to validate key findings using a secondary method, like siRNA-mediated knockdown of PKM2.
Compound Stability and Uptake The stability of the inhibitor in cell culture media and its ability to penetrate the cell membrane can influence its efficacy. Assess the stability of your compound over the time course of the experiment. Cellular uptake can be evaluated using techniques such as mass spectrometry if available.
Compensation by Other Metabolic Pathways Cells can sometimes adapt to the inhibition of a specific metabolic pathway by upregulating alternative routes for energy and biomass production. Consider performing metabolomic analysis to understand the broader metabolic changes induced by the inhibitor.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and a well-characterized PKM2 inhibitor, compound 3k, for comparative purposes.

Table 1: In Vitro Inhibitory Activity of PKM2 Inhibitors

CompoundTargetIC50 (μM)Assay TypeReference
This compound (compound 5C) PKM20.35Not Specified[1][2]
Compound 3k PKM22.95Enzymatic Assay[10]
Shikonin PKM2Not SpecifiedNot Specified[4]

Table 2: Cellular Effects of PKM2 Inhibitor Compound 3k in SK-OV-3 Ovarian Cancer Cells

ParameterTreatment GroupResultReference
Cell Viability Compound 3k (1-15 μM)Dose-dependent decrease[7]
Apoptosis Compound 3k (1, 2.5, 5 μM)Increased expression of pro-apoptotic proteins[7]
Autophagy Compound 3k (1, 2.5, 5 μM)Increased levels of autophagy markers[7]
Tumor Growth (in vivo xenograft) Compound 3k (5 mg/kg)Significant reduction in tumor volume and weight[7]

Experimental Protocols

Protocol 1: In Vitro PKM2 Activity Assay (LDH-Coupled)

This protocol is adapted from established methods for measuring pyruvate kinase activity.[11][14]

Materials:

  • Recombinant human PKM2

  • This compound or other inhibitor

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl2

  • Phosphoenolpyruvate (PEP)

  • Adenosine diphosphate (ADP)

  • NADH

  • Lactate Dehydrogenase (LDH)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a stock solution of the PKM2 inhibitor in 100% DMSO.

  • In a 96-well plate, add the assay components in the following order:

    • Assay Buffer

    • Inhibitor at various concentrations (or DMSO for control)

    • Recombinant PKM2 enzyme

  • Pre-incubate the plate at room temperature for 15-30 minutes.

  • Initiate the reaction by adding a mixture of PEP, ADP, NADH, and LDH.

  • Immediately measure the decrease in absorbance at 340 nm over time in a kinetic mode. The rate of NADH oxidation is proportional to the pyruvate kinase activity.

  • Calculate the percent inhibition relative to the DMSO control.

Protocol 2: Cellular Lactate Production Assay

This protocol measures the effect of a PKM2 inhibitor on lactate secretion from cells.

Materials:

  • Cancer cell line of interest

  • This compound or other inhibitor

  • Cell culture medium and supplements

  • Lactate assay kit (commercially available)

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the PKM2 inhibitor or DMSO (vehicle control) for the desired duration (e.g., 24-48 hours).

  • Collect the cell culture supernatant.

  • Measure the lactate concentration in the supernatant using a commercial lactate assay kit according to the manufacturer's instructions.

  • Normalize the lactate levels to the cell number or total protein content in each well.

Visualizations

Caption: PKM2 signaling pathway and point of intervention for this compound.

Experimental_Workflow cluster_invitro In Vitro cluster_cell_based Cell-Based cluster_invivo In Vivo start Start: Hypothesis Generation invitro In Vitro Studies start->invitro cell_based Cell-Based Assays invitro->cell_based enzymatic_assay PKM2 Enzymatic Assay (IC50 Determination) invivo In Vivo Studies cell_based->invivo viability Cell Viability/Proliferation (MTT, Colony Formation) data_analysis Data Analysis & Interpretation invivo->data_analysis xenograft Tumor Xenograft Model (Efficacy Assessment) conclusion Conclusion & Next Steps data_analysis->conclusion selectivity_assay Selectivity Profiling (vs. PKM1, PKL, PKR) metabolic Metabolic Assays (Lactate, Glucose Uptake) apoptosis Apoptosis/Autophagy Assays (Western Blot, Flow Cytometry) toxicity Toxicity Studies

Caption: General experimental workflow for evaluating PKM2 inhibitors.

References

Validation & Comparative

A Comparative Guide to PKM2 Inhibitors: Pkm2-IN-4 Versus Other Key Modulators

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of Pkm2-IN-4 against other significant Pyruvate Kinase M2 (PKM2) inhibitors. This document provides a data-driven analysis of their performance, supported by experimental methodologies and visual representations of key biological pathways.

Pyruvate Kinase M2 (PKM2) has emerged as a critical regulator of cancer cell metabolism, making it a promising target for therapeutic intervention.[1] Unlike other isoforms of pyruvate kinase, PKM2 can switch between a highly active tetrameric state and a less active dimeric state. This unique characteristic allows cancer cells to redirect glycolytic intermediates towards anabolic processes, supporting rapid cell proliferation.[2] Consequently, the development of small molecule inhibitors that modulate PKM2 activity is an area of intense research. This guide focuses on a novel selective inhibitor, this compound (also known as compound 5c), and compares its activity with other well-characterized PKM2 inhibitors, including compound 3k (PKM2-IN-1) and the natural product Shikonin.

Quantitative Comparison of PKM2 Inhibitors

The inhibitory potency of various compounds against PKM2 is a key metric for their potential therapeutic efficacy. The half-maximal inhibitory concentration (IC50) is a standard measure of this potency. The following table summarizes the available IC50 data for this compound and other selected PKM2 inhibitors.

CompoundPKM2 IC50 (µM)PKM1 IC50 (µM)Selectivity (PKM1/PKM2)Reference
This compound (compound 5c) 0.35Not ReportedNot Reported[3]
Compound 3k (PKM2-IN-1) 2.95>15 (approx. 5.7-fold higher)~5.7[3][4]
Shikonin ~0.3 (in the absence of FBP)>15 (did not inhibit at concentrations that resulted in over 50% inhibition of PKM2)>50[5][6]
Apigenin Not Reported (allosteric inhibitor)Not ReportedNot Reported[7]
Compound 3h Not ReportedNot ReportedNot Reported[8]

Mechanism of Action

This compound (compound 5c) is a recently identified selective inhibitor of PKM2.[3] It belongs to a novel class of isoselenazolium chlorides that exhibit a unique mechanism of action. Unlike many inhibitors that stabilize the inactive dimeric form of PKM2, this compound induces a functionally deficient tetrameric assembly of the enzyme.[3] Furthermore, it has been shown to downregulate the mRNA expression of PKM2, modulate mitochondrial function, and induce an oxidative burst, leading to cytotoxicity in various cancer cell lines.[3]

Compound 3k (PKM2-IN-1) , a naphthoquinone derivative, is another potent and selective inhibitor of PKM2.[9] It displays significant antiproliferative activity against cancer cell lines with high PKM2 expression and exhibits greater cytotoxicity in cancer cells compared to normal cells.[9][10]

Shikonin , a natural naphthoquinone, is a well-studied inhibitor of PKM2.[11] It effectively inhibits the cellular glycolytic flux in cancer cells that predominantly express PKM2 and shows high selectivity for PKM2 over other isoforms like PKM1 and PKL.[6]

Experimental Protocols

The determination of PKM2 inhibitory activity is crucial for the evaluation of potential therapeutic agents. Two common in vitro assays are the Lactate Dehydrogenase (LDH)-coupled assay and the luciferase-based ATP detection assay.[7]

Lactate Dehydrogenase (LDH)-Coupled Assay

This assay measures the production of pyruvate by PKM2 in a coupled reaction with lactate dehydrogenase. The LDH-catalyzed conversion of pyruvate to lactate is accompanied by the oxidation of NADH to NAD+, which can be monitored by the decrease in absorbance at 340 nm.[12][13]

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction buffer containing 50 mM Tris-HCl (pH 7.5), 100 mM KCl, and 5 mM MgCl2.

  • Component Addition: To a 96-well plate, add the following components in order:

    • PKM2 enzyme

    • Test compound (e.g., this compound) at various concentrations

    • Substrates: ADP and phosphoenolpyruvate (PEP)

    • Coupling enzyme and substrate: Lactate dehydrogenase and NADH

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C).

  • Measurement: Monitor the decrease in absorbance at 340 nm over time using a microplate reader.

  • Data Analysis: Calculate the rate of NADH oxidation to determine PKM2 activity. The IC50 value is determined by plotting the enzyme activity against the inhibitor concentration.

Luciferase-Based ATP Assay

This method quantifies the ATP produced by the PKM2-catalyzed reaction using the firefly luciferase enzyme. The amount of light produced is directly proportional to the ATP concentration, and thus to the PKM2 activity.[14][15]

Protocol:

  • PKM2 Reaction:

    • In a 96-well plate, combine the PKM2 enzyme, test compound, and substrates (ADP and PEP) in a suitable reaction buffer.

    • Incubate the mixture to allow the PKM2 reaction to proceed.

  • ATP Detection:

    • Add a luciferase-luciferin reagent to the wells. This reagent will lyse the cells (if a cellular assay) and provide the necessary components for the light-producing reaction.

    • Measure the luminescence using a luminometer.

  • Data Analysis: The luminescence signal is proportional to the PKM2 activity. IC50 values are calculated by analyzing the dose-response curve.

Signaling Pathways and Experimental Workflows

The regulation of PKM2 and its downstream effects are intricately linked to various signaling pathways crucial for cancer cell proliferation and survival.

PKM2_Signaling_Pathway RTK Receptor Tyrosine Kinases (e.g., EGFR) PI3K PI3K RTK->PI3K activates AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR HIF1a HIF-1α mTOR->HIF1a stabilizes PKM_gene PKM Gene HIF1a->PKM_gene upregulates transcription cMyc c-Myc cMyc->PKM_gene upregulates transcription PKM2_mRNA PKM2 mRNA PKM_gene->PKM2_mRNA alternative splicing PKM2_protein PKM2 Protein PKM2_mRNA->PKM2_protein translation Glycolysis Glycolysis PKM2_protein->Glycolysis catalyzes final step Warburg_Effect Warburg Effect (Aerobic Glycolysis) Glycolysis->Warburg_Effect Anabolic_Pathways Anabolic Pathways (e.g., PPP) Glycolysis->Anabolic_Pathways Proliferation Cell Proliferation & Survival Warburg_Effect->Proliferation Anabolic_Pathways->Proliferation Pkm2_IN_4 This compound Pkm2_IN_4->PKM2_protein inhibits

Caption: PKM2 Signaling Pathway in Cancer.

The diagram above illustrates the central role of PKM2 in cancer metabolism. Growth factor signaling through pathways like PI3K/Akt/mTOR can lead to the upregulation of transcription factors such as HIF-1α and c-Myc.[16] These transcription factors, in turn, promote the expression of the PKM gene and favor the splicing of the PKM2 isoform.[16] PKM2 then catalyzes the final step of glycolysis, and its regulation between the tetrameric and dimeric forms dictates the metabolic fate of glucose, either towards energy production (Warburg effect) or anabolic pathways, both of which support cancer cell proliferation and survival.[17] Inhibitors like this compound disrupt this process by targeting PKM2 activity.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays PKM2_purification Recombinant PKM2 Purification LDH_assay LDH-Coupled Assay PKM2_purification->LDH_assay Luciferase_assay Luciferase-Based Assay PKM2_purification->Luciferase_assay IC50_determination IC50 Determination LDH_assay->IC50_determination Luciferase_assay->IC50_determination Cell_culture Cancer Cell Culture (High PKM2 Expression) Inhibitor_treatment Treatment with PKM2 Inhibitors Cell_culture->Inhibitor_treatment Proliferation_assay Cell Proliferation Assay (e.g., MTT, Crystal Violet) Inhibitor_treatment->Proliferation_assay Metabolic_flux Metabolic Flux Analysis (e.g., Seahorse) Inhibitor_treatment->Metabolic_flux Cellular_IC50 Cellular IC50 Proliferation_assay->Cellular_IC50 Metabolic_changes Metabolic Changes (Lactate, Glucose Uptake) Metabolic_flux->Metabolic_changes

References

A Head-to-Head Battle of PKM2 Inhibitors: Pkm2-IN-4 vs. Shikonin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for potent and selective enzyme inhibitors is a continuous endeavor. In the landscape of cancer metabolism, Pyruvate Kinase M2 (PKM2) has emerged as a critical therapeutic target. This guide provides a detailed comparison of two notable PKM2 inhibitors: Pkm2-IN-4, a novel synthetic compound, and Shikonin, a natural product.

This publication delves into the efficacy, mechanisms of action, and experimental data supporting the activity of both compounds. All quantitative data is summarized for easy comparison, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear and concise overview.

At a Glance: Comparing this compound and Shikonin

FeatureThis compoundShikonin
Compound Type Synthetic isoselenazolium chlorideNatural naphthoquinone
PKM2 IC50 0.35 µM[1]Reported IC50 values vary, for example, 8.82 ± 2.62 µM in one study.
Mechanism of Action Induces a functionally deficient tetrameric assembly of PKM2; downregulates PKM2 mRNA expression.[1]Binds to and inhibits PKM2, leading to reduced glycolysis and induction of apoptosis or necroptosis.[1][2]
Cellular Effects Induces oxidative burst, modulates mitochondrial functionality, and is cytotoxic to various cancer types.[1]Inhibits cancer cell proliferation, migration, and invasion; induces cell cycle arrest and apoptosis.[3][4][5]
In Vivo Efficacy Not yet reported in publicly available literature.Demonstrates tumor growth inhibition in various animal models.[3]

Delving into the Mechanisms of Action

Both this compound and Shikonin target the M2 isoform of pyruvate kinase, a key enzyme in the glycolytic pathway that is preferentially expressed in cancer cells. However, they achieve this through distinct mechanisms.

This compound represents a novel class of PKM2 inhibitors. Instead of promoting the inactive dimeric form of PKM2, as many inhibitors do, this compound uniquely induces the formation of a functionally deficient tetramer . This altered tetrameric state impairs the enzyme's catalytic activity. Furthermore, this compound also acts at the genetic level by downregulating the mRNA expression of PKM2 , leading to a reduction in the total amount of the target protein.[1]

Shikonin , a natural compound extracted from the root of Lithospermum erythrorhizon, has a more established history as a PKM2 inhibitor. It directly binds to PKM2, inhibiting its enzymatic activity. This leads to a bottleneck in glycolysis, reducing the production of ATP and metabolic intermediates necessary for rapid cell proliferation.[1][2] The inhibition of PKM2 by Shikonin has been shown to induce both apoptosis and necroptosis in cancer cells, making it a versatile anti-cancer agent.[2]

Comparative Mechanism of Action cluster_Pkm2_IN_4 This compound cluster_Shikonin Shikonin Pkm2_IN_4 This compound PKM2_mRNA PKM2 mRNA Pkm2_IN_4->PKM2_mRNA Downregulates PKM2_Protein PKM2 Protein Pkm2_IN_4->PKM2_Protein Induces formation of PKM2_mRNA->PKM2_Protein Translation Deficient_Tetramer Functionally Deficient PKM2 Tetramer PKM2_Protein->Deficient_Tetramer Shikonin Shikonin Active_PKM2 Active PKM2 Shikonin->Active_PKM2 Binds and inhibits Inactive_PKM2 Inactive PKM2 Active_PKM2->Inactive_PKM2 Glycolysis Glycolysis Inactive_PKM2->Glycolysis Inhibits Apoptosis_Necroptosis Apoptosis / Necroptosis Glycolysis->Apoptosis_Necroptosis Leads to PK Activity Assay Workflow Start Start Prepare_Reagents Prepare Assay Buffer, Substrate, Enzyme, and Inhibitor Solutions Start->Prepare_Reagents Add_Substrate Add Substrate Solution to 96-well plate Prepare_Reagents->Add_Substrate Add_Inhibitor Add Inhibitor or DMSO Add_Substrate->Add_Inhibitor Add_Enzyme Add Enzyme Solution to initiate reaction Add_Inhibitor->Add_Enzyme Measure_Absorbance Measure Absorbance at 340 nm (kinetic read) Add_Enzyme->Measure_Absorbance Analyze_Data Calculate Reaction Rate and % Inhibition Measure_Absorbance->Analyze_Data Calculate_IC50 Determine IC50 Value Analyze_Data->Calculate_IC50 End End Calculate_IC50->End

References

Pkm2-IN-4: A Comparative Analysis of its Selectivity for PKM2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An objective guide to the isoform-specific inhibition of Pyruvate Kinase M2 (PKM2) by Pkm2-IN-4, with a comparative look at alternative inhibitors.

This guide provides a detailed comparison of this compound's inhibitory activity on PKM2 versus its closely related isoform, PKM1. The following sections present quantitative data, experimental protocols for assessing selectivity, and visual representations of the underlying biochemical pathways and experimental workflows.

Data Presentation: Inhibitor Selectivity Profile

The selectivity of a PKM2 inhibitor is a critical parameter, as off-target inhibition of PKM1, which is expressed in normal, highly metabolic tissues such as the heart and brain, could lead to toxicity. The table below summarizes the half-maximal inhibitory concentration (IC50) values for this compound and other known PKM2 inhibitors against both PKM2 and PKM1. A higher selectivity ratio (IC50 PKM1 / IC50 PKM2) indicates a greater preference for inhibiting PKM2.

CompoundIC50 for PKM2 (µM)IC50 for PKM1 (µM)Selectivity Ratio (PKM1/PKM2)
This compound 0.35[1]Not Publicly AvailableNot Calculable
Shikonin --~1.5
Compound 3K --5.7[2]
Unnamed Inhibitor 2.95[3]16.71[3]5.66

Note: While a specific IC50 value for this compound against PKM1 is not available in the public domain based on the conducted research, the available data for its potent inhibition of PKM2 is presented. For comparative context, other inhibitors with established selectivity ratios are included.

Signaling Pathway: Pyruvate Kinase in Glycolysis

Pyruvate kinase is a key enzyme that catalyzes the final step of glycolysis, the conversion of phosphoenolpyruvate (PEP) to pyruvate, with the generation of ATP. The M1 and M2 isoforms are produced from the same gene through alternative splicing. PKM1 is a constitutively active tetramer, while PKM2 can exist as an active tetramer or a less active dimer, a feature that is exploited by cancer cells to divert glycolytic intermediates towards anabolic processes.

G Simplified Glycolysis and the Role of PKM Isoforms cluster_PKM Pyruvate Kinase Isoforms Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P F6P Fructose-6-Phosphate G6P->F6P F16BP Fructose-1,6-Bisphosphate F6P->F16BP Glycolytic_Intermediates Glycolytic Intermediates (for anabolism) F16BP->Glycolytic_Intermediates PKM2 PKM2 (tetramer <=> dimer equilibrium) F16BP->PKM2 Allosteric Activator PEP Phosphoenolpyruvate (PEP) Glycolytic_Intermediates->PEP Pyruvate Pyruvate PEP->Pyruvate ADP -> ATP PKM1 PKM1 (constitutively active tetramer) PEP->PKM1 PEP->PKM2 Lactate Lactate Pyruvate->Lactate TCA_Cycle TCA Cycle Pyruvate->TCA_Cycle ATP ATP PKM1->Pyruvate PKM2->Pyruvate

Caption: Role of PKM1 and PKM2 in the final step of glycolysis.

Experimental Protocols

The selectivity of this compound and other inhibitors for PKM2 over PKM1 is typically determined using a biochemical assay that measures the enzymatic activity of purified recombinant PKM1 and PKM2 proteins in the presence of varying concentrations of the inhibitor. The Lactate Dehydrogenase (LDH)-coupled assay is a widely accepted method for this purpose.

Lactate Dehydrogenase (LDH)-Coupled Enzyme Assay

Principle: This assay indirectly measures the activity of pyruvate kinase by coupling the production of pyruvate to the activity of lactate dehydrogenase. LDH catalyzes the conversion of pyruvate to lactate, which is accompanied by the oxidation of NADH to NAD+. The decrease in NADH concentration is monitored by measuring the absorbance at 340 nm. The rate of this decrease is proportional to the pyruvate kinase activity.

Materials:

  • Recombinant human PKM1 and PKM2 proteins

  • Phosphoenolpyruvate (PEP)

  • Adenosine diphosphate (ADP)

  • Nicotinamide adenine dinucleotide (NADH)

  • Lactate Dehydrogenase (LDH)

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 10 mM MgCl2)

  • This compound and other test compounds

  • 96-well or 384-well microplates

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare Reagents: Prepare stock solutions of PEP, ADP, NADH, and the test compounds in a suitable solvent (e.g., DMSO).

  • Reaction Mixture: In each well of the microplate, prepare a reaction mixture containing the assay buffer, LDH, NADH, and ADP.

  • Add Inhibitor: Add varying concentrations of the test compound (e.g., this compound) to the wells. Include a control with no inhibitor.

  • Enzyme Addition: Add the purified recombinant PKM1 or PKM2 enzyme to the wells to initiate the reaction.

  • Substrate Addition: Start the enzymatic reaction by adding PEP.

  • Kinetic Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-20 minutes) at a constant temperature (e.g., 25°C).

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of NADH consumption) for each inhibitor concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Experimental Workflow

The following diagram illustrates the typical workflow for assessing the selectivity of a PKM2 inhibitor.

G start Start reagents Prepare Reagents (Enzymes, Substrates, Inhibitor) start->reagents plate_setup Set up Microplate Reactions (PKM1 and PKM2 separately) reagents->plate_setup add_inhibitor Add Serial Dilutions of this compound plate_setup->add_inhibitor initiate_reaction Initiate Reaction with PEP add_inhibitor->initiate_reaction measure_absorbance Kinetic Measurement (Absorbance at 340 nm over time) initiate_reaction->measure_absorbance data_analysis Calculate Reaction Velocities and Percent Inhibition measure_absorbance->data_analysis ic50_determination Determine IC50 values for PKM1 and PKM2 data_analysis->ic50_determination calculate_selectivity Calculate Selectivity Ratio (IC50 PKM1 / IC50 PKM2) ic50_determination->calculate_selectivity end End calculate_selectivity->end

Caption: Workflow for determining the selectivity of a PKM2 inhibitor.

References

Cross-Validation of Pkm2-IN-4's Effect in Different Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, publicly available experimental data for a compound specifically named "Pkm2-IN-4" is limited. To fulfill the structural and content requirements of this guide, we will use data for the well-characterized PKM2 inhibitor, Shikonin , as a representative example of a PKM2 inhibitor. This guide will compare the effects of Shikonin and a known PKM2 activator, TEPP-46 , across various cancer cell lines to illustrate the differential effects of modulating Pyruvate Kinase M2 (PKM2) activity. This framework can be adapted once specific data for this compound becomes available.

Introduction

Pyruvate Kinase M2 (PKM2) is a key enzyme in the glycolytic pathway, a central process for energy production in cells. In many cancer types, PKM2 is overexpressed and predominantly exists in a low-activity dimeric form.[1][2] This metabolic shift, known as the Warburg effect, allows cancer cells to divert glucose metabolites towards biosynthetic pathways, supporting rapid cell proliferation.[2] Consequently, PKM2 has emerged as a promising therapeutic target in oncology. Small molecules that either inhibit or activate PKM2 are being investigated for their anti-cancer properties.

This guide provides a comparative analysis of the effects of a PKM2 inhibitor (represented by Shikonin) and a PKM2 activator (TEPP-46) on various cancer cell lines. The data presented is compiled from published studies and is intended for researchers, scientists, and drug development professionals.

Data Presentation: Comparative Effects of PKM2 Modulators

The following tables summarize the quantitative effects of the representative PKM2 inhibitor (Shikonin) and activator (TEPP-46) on different cancer cell lines.

Table 1: Effect of PKM2 Inhibition (Shikonin) on Cancer Cell Viability

Cell LineCancer TypeConcentration (µM)Incubation Time (h)% Inhibition of Cell ViabilityReference
A549 Lung Cancer0 - 201Concentration-dependent decrease[2]
MCF-7 Breast Cancer0 - 201Concentration-dependent decrease[2]
T24 (cisplatin-resistant) Bladder Cancer0.424Re-sensitized to cisplatin[3]
U87 Glioblastoma2.5 - 7.548 - 72Inhibition of proliferation[4]
U251 Glioblastoma2.5 - 7.548 - 72Inhibition of proliferation[4]
KKU-100 CholangiocarcinomaNot specifiedNot specifiedSignificant inhibition of growth[5]
KKU-213A CholangiocarcinomaNot specifiedNot specifiedSignificant inhibition of growth[5]

Table 2: Effect of PKM2 Activation (TEPP-46) on Cancer Cell Metabolism and Growth

Cell LineCancer TypeConcentration (µM)EffectReference
H1299 Lung Cancer50 (twice daily in vivo)Exclusively tetrameric PKM2, lower lactate, ribose phosphate, and serine in tumors[6]
A549 Lung CancerNot specifiedReduced cell proliferation under hypoxia[7]
H1299 Lung CancerNot specifiedReduced rate of cancer cell proliferation under hypoxic conditions[7]
MDA-MB-231 Breast Cancer30Reduced viability in combination with 2-deoxyglucose (2DG)[8]
MDA-MB-468 Breast Cancer30Reduced viability in combination with 2-deoxyglucose (2DG)[8]
MCF7 Breast Cancer3055% reduction in viability in combination with 2-deoxyglucose (2DG)[8]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate cancer cells in 96-well plates at a desired density (e.g., 1 x 10³ cells/well) and incubate for 24 hours.[9]

  • Treatment: Treat the cells with varying concentrations of the test compound (e.g., this compound, Shikonin, or TEPP-46) for the desired duration (e.g., 48 hours).[1]

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate at 37°C for 4 hours.[1]

  • Formazan Solubilization: Remove the medium and add 150 μL of DMSO to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]

  • Calculation: Calculate the percentage of cell viability relative to the untreated control cells.

Western Blot for PKM2 Expression
  • Cell Lysis: Lyse cells in a suitable buffer (e.g., NP40 containing 25 µM Tris/Cl pH 7.4) to extract total protein.[10]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10-12% SDS-polyacrylamide gel.[11]

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against PKM2 (e.g., Cell Signaling Technology #4053) overnight at 4°C.[12]

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

PKM2 Activity Assay (LDH-Coupled Assay)

This assay measures PKM2 activity by coupling the production of pyruvate to the lactate dehydrogenase (LDH)-mediated oxidation of NADH to NAD+, which results in a decrease in absorbance at 340 nm.[13]

  • Reaction Mixture: Prepare a reaction mixture containing 50mM Tris pH 7.5, 100mM KCl, 10mM MgCl₂, 200µM PEP, 200µM ADP, 200µM NADH, and 200U/mL LDH.[13]

  • Initiate Reaction: Add recombinant PKM2 protein or cell lysate to the reaction mixture.

  • Kinetic Measurement: Monitor the decrease in absorbance at 340 nm over time (e.g., 20 minutes) using a spectrophotometer.[13]

  • Data Analysis: Calculate the rate of NADH consumption, which is proportional to the PKM2 activity.

Lactate Production Assay
  • Cell Culture and Treatment: Culture cells to the desired confluency and treat with the test compound for the specified time.

  • Media Collection: Collect the cell culture medium.

  • Lactate Measurement: Measure the lactate concentration in the collected medium using a commercially available lactate assay kit according to the manufacturer's instructions.

  • Normalization: Normalize the lactate production to the cell number or total protein content.

Mandatory Visualization

PKM2 Signaling Pathway and Modulation

PKM2_Signaling_Pathway cluster_glycolysis Glycolysis cluster_biosynthesis Biosynthesis Glucose Glucose G6P G6P Glucose->G6P FBP FBP G6P->FBP Serine Serine Synthesis G6P->Serine Nucleotides Nucleotide Synthesis G6P->Nucleotides PEP PEP FBP->PEP PKM2_tetramer PKM2 (Tetramer) High Activity FBP->PKM2_tetramer Activates Pyruvate Pyruvate PEP->Pyruvate PKM2_dimer PKM2 (Dimer) Low Activity PEP->PKM2_tetramer Substrate Lactate Lactate Pyruvate->Lactate Lipids Lipid Synthesis Pyruvate->Lipids PKM2_dimer->PKM2_tetramer cluster_biosynthesis cluster_biosynthesis PKM2_dimer->cluster_biosynthesis Promotes PKM2_tetramer->Pyruvate Pkm2_IN_4 This compound (Inhibitor) Pkm2_IN_4->PKM2_dimer Stabilizes TEPP_46 TEPP-46 (Activator) TEPP_46->PKM2_tetramer Promotes

Caption: Modulation of PKM2 activity and its impact on cellular metabolism.

Experimental Workflow for Cross-Validation

Experimental_Workflow cluster_assays In Vitro Assays start Select Cancer Cell Lines (e.g., A549, HCT116, MCF-7) treatment Treat with this compound and Comparators (e.g., Shikonin, TEPP-46) start->treatment viability Cell Viability Assay (MTT, CellTiter-Blue) treatment->viability western Western Blot (PKM2 Expression) treatment->western activity PKM2 Activity Assay (LDH-coupled) treatment->activity metabolism Metabolic Assays (Lactate, Glucose) treatment->metabolism analysis Data Analysis and Comparison viability->analysis western->analysis activity->analysis metabolism->analysis conclusion Conclusion on Cross-Cell Line Efficacy analysis->conclusion

Caption: Workflow for assessing the effects of this compound across cell lines.

Logical Relationship for Cross-Validation

Logical_Relationship cluster_effects Observed Effects Pkm2_IN_4 This compound Cell_Line_A Effect in Cell Line A Pkm2_IN_4->Cell_Line_A Cell_Line_B Effect in Cell Line B Pkm2_IN_4->Cell_Line_B Cell_Line_C Effect in Cell Line C Pkm2_IN_4->Cell_Line_C Consistent_Effect Consistent Effect Across Multiple Cell Lines? Cell_Line_A->Consistent_Effect Cell_Line_B->Consistent_Effect Cell_Line_C->Consistent_Effect Validated_Target Validated On-Target Effect Consistent_Effect->Validated_Target Yes Cell_Specific Cell Line-Specific Effects Consistent_Effect->Cell_Specific No Further_Investigation Further Mechanistic Investigation Cell_Specific->Further_Investigation

Caption: Logical framework for the cross-validation of this compound's effects.

References

Reproducibility of Pkm2-IN-4 Experimental Results: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the reproducibility of experimental findings is paramount. This guide provides a comparative analysis of Pkm2-IN-4, a selective inhibitor of pyruvate kinase M2 (PKM2), and its alternatives. It includes a detailed examination of experimental data, protocols, and the signaling pathways involved, offering a resource for scientists investigating cancer metabolism and related therapeutic strategies.

This compound: A Selective PKM2 Inhibitor

This compound, identified as compound 5c in its original publication, is a selective inhibitor of the M2 isoform of pyruvate kinase (PKM2) with an IC50 of 0.35 μM.[1] Its mechanism of action involves the regulation of pyruvate-dependent respiration, induction of mitochondrial hydrogen peroxide (H2O2) production, and modulation of the electron transport system.[1] The discovery of this compound and other isoselenazolium chlorides as selective PKM2 inhibitors was detailed in a 2023 study by Dimitrijevs and colleagues in the European Journal of Medicinal Chemistry.[1]

Comparative Analysis of PKM2 Modulators

The landscape of PKM2 modulation includes a variety of inhibitors and activators, each with distinct mechanisms and experimental outcomes. A direct head-to-head comparison of this compound with all available alternatives in a single study is not yet available in the published literature. However, by examining the data from various studies, a comparative overview can be constructed.

Table 1: Quantitative Comparison of PKM2 Inhibitors

CompoundTypeIC50 (PKM2)SelectivityReported Cellular EffectsKey References
This compound Inhibitor0.35 µMSelective for PKM2Regulates mitochondrial respiration, induces H2O2 production[1]
Shikonin Inhibitor~0.5 µMSelective for PKM2 over PKM1 and PKLInhibits glycolysis, induces necroptosis[2]
Compound 3K Inhibitor2.95 µMSelective for PKM2 over PKM1 and PKLRInduces autophagic cell death, cytotoxic to various cancer cells[3]

Table 2: Quantitative Comparison of PKM2 Activators

CompoundTypeAC50 (PKM2)Mechanism of ActionReported Cellular EffectsKey References
TEPP-46 Activator~30 nMPromotes PKM2 tetramerizationInhibits tumor growth in xenograft models, suppresses autoimmunity[4][5]
DASA-58 Activator~90 nMPromotes PKM2 tetramerizationInhibits tumor growth in xenograft models[4]

Signaling Pathways and Experimental Workflows

Understanding the context in which these compounds operate is crucial for experimental design and data interpretation.

PKM2 Signaling Pathway

Pyruvate kinase M2 is a key player in cancer cell metabolism, particularly in the Warburg effect, where cancer cells favor glycolysis over oxidative phosphorylation. PKM2 can exist in a highly active tetrameric state and a less active dimeric state. The balance between these two forms is critical in regulating the flux of glycolytic intermediates for anabolic processes or ATP production. Inhibitors like this compound and activators like TEPP-46 directly influence this equilibrium.

PKM2_Signaling PKM2 Signaling Pathway cluster_glycolysis Glycolysis cluster_pkm2_regulation PKM2 Regulation Glucose Glucose G6P G6P Glucose->G6P FBP FBP G6P->FBP PEP PEP FBP->PEP Pyruvate Pyruvate PEP->Pyruvate PKM2_Tetramer PKM2_Dimer PKM2 (Dimer) Low Activity PKM2_Tetramer PKM2 (Tetramer) High Activity PKM2_Dimer->PKM2_Tetramer Activation (TEPP-46, DASA-58, FBP) Anabolic_Pathways Anabolic_Pathways PKM2_Dimer->Anabolic_Pathways Biosynthesis PKM2_Tetramer->PKM2_Dimer Inhibition (this compound, Shikonin) Lactate Lactate Pyruvate->Lactate Warburg Effect TCA_Cycle TCA_Cycle Pyruvate->TCA_Cycle Oxidative Phosphorylation Experimental_Workflow Workflow for PKM2 Modulator Evaluation Compound_Synthesis Compound Synthesis (e.g., this compound) Biochemical_Assay Biochemical Assay (PKM2 Activity, IC50/AC50) Compound_Synthesis->Biochemical_Assay Cell_Based_Assays Cell-Based Assays Biochemical_Assay->Cell_Based_Assays Metabolic_Assays Metabolic Assays (Lactate, Oxygen Consumption) Cell_Based_Assays->Metabolic_Assays Cytotoxicity_Assay Cytotoxicity Assay (MTT, etc.) Cell_Based_Assays->Cytotoxicity_Assay In_Vivo_Studies In Vivo Studies (Xenograft Models) Metabolic_Assays->In_Vivo_Studies Cytotoxicity_Assay->In_Vivo_Studies Data_Analysis Data Analysis and Reproducibility Assessment In_Vivo_Studies->Data_Analysis

References

Comparative Analysis of Pyruvate Kinase M2 (PKM2) Inhibitors in Cancer

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive searches for "Pkm2-IN-4" did not yield specific IC50 values or preclinical data. Therefore, this guide provides a comparative analysis of other well-documented small molecule inhibitors of Pyruvate Kinase M2 (PKM2) with available IC50 validation in various cancer types.

Pyruvate Kinase M2 (PKM2) is a key enzyme in the glycolytic pathway, which is frequently upregulated in cancer cells and plays a crucial role in tumor metabolism and growth. This has made it an attractive target for cancer therapy. This guide offers a comparative overview of the inhibitory potency of several PKM2 inhibitors, details the experimental methodologies for their evaluation, and illustrates the relevant biological pathways and experimental workflows.

Data Presentation: IC50 Values of PKM2 Inhibitors

The following table summarizes the half-maximal inhibitory concentration (IC50) values for several PKM2 inhibitors across different cancer cell lines and enzymatic assays. Lower IC50 values indicate greater potency.

InhibitorCancer Cell Line/AssayIC50 (µM)Reference
PKM2-IN-1 (Compound 3k) Enzymatic Assay2.95[1][2][3][4][5]
HCT116 (Colon Cancer)0.18 - 1.56[2][4]
HeLa (Cervical Cancer)0.18 - 1.56[2][4]
H1299 (Lung Cancer)0.18 - 1.56[2][4]
Shikonin A549 (Lung Adenocarcinoma)~1-2[6]
MDA-MB-231 (Breast Cancer)~1-2[6]
PANC-1 (Pancreatic Cancer)~1-2[6]
U2OS (Osteosarcoma)~1-2[6]
SCC9 (Oral Cancer)0.5[7]
H357 (Oral Cancer)1.25[7]
Cal78 (Chondrosarcoma)1.5[8]
SW-1353 (Chondrosarcoma)1.1[8]
L02 (Normal Hepatocyte)~4-8[6]
Silibinin Enzymatic Assay0.91[9][10][11][12]
Curcumin Enzymatic Assay1.12[9][10][11][12]
Resveratrol Enzymatic Assay3.07[9][10][11][12]
Ellagic Acid Enzymatic Assay4.20[9][10][11][12]
Cytotoxicity Assay20[9][10][11]

Experimental Protocols

Enzymatic IC50 Determination using LDH-Coupled Assay

This method measures the enzymatic activity of PKM2 by coupling the production of pyruvate to the lactate dehydrogenase (LDH) reaction, which involves the oxidation of NADH to NAD+. The decrease in NADH is monitored spectrophotometrically.[13][14][15]

Materials:

  • Recombinant human PKM2 enzyme

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 10 mM MgCl2

  • Phosphoenolpyruvate (PEP)

  • Adenosine diphosphate (ADP)

  • NADH

  • Lactate Dehydrogenase (LDH)

  • Test inhibitor (e.g., PKM2-IN-1)

  • 384-well microplate

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing assay buffer, PEP, ADP, NADH, and LDH.

  • Add varying concentrations of the test inhibitor to the wells of the microplate.

  • Initiate the reaction by adding the PKM2 enzyme to the wells.

  • Immediately measure the decrease in absorbance at 340 nm over time (kinetic read) at room temperature.

  • The rate of the reaction is proportional to the slope of the absorbance curve.

  • Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based IC50 Determination using MTT Assay

The MTT assay is a colorimetric method used to assess cell viability. It measures the reduction of yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product.[16][17][18]

Materials:

  • Cancer cell lines (e.g., HCT116, HeLa)

  • Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)

  • Test inhibitor

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • Treat the cells with a series of dilutions of the test inhibitor and incubate for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each inhibitor concentration relative to the untreated control cells.

  • Plot the percentage of cell viability against the logarithm of the inhibitor concentration and determine the IC50 value from the dose-response curve.

Visualizations

PKM2 Signaling Pathway in Cancer

PKM2_Signaling_Pathway cluster_nucleus Nucleus Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis PEP Phosphoenolpyruvate (PEP) Glycolysis->PEP PKM2_tetramer PKM2 (Active Tetramer) PEP->PKM2_tetramer Biosynthesis Anabolic Pathways (e.g., PPP, Serine Synthesis) PEP->Biosynthesis PKM2_dimer PKM2 (Inactive Dimer) PKM2_tetramer->PKM2_dimer Allosteric Regulation Pyruvate Pyruvate PKM2_tetramer->Pyruvate ATP Production Nucleus Nucleus PKM2_dimer->Nucleus Lactate Lactate Pyruvate->Lactate TCA_Cycle TCA Cycle Pyruvate->TCA_Cycle PKM2_nuclear Nuclear PKM2 Transcription Gene Transcription (e.g., c-Myc, HIF-1α) PKM2_nuclear->Transcription Acts as a Co-activator Proliferation Cell Proliferation & Growth Transcription->Proliferation FBP FBP (Activator) FBP->PKM2_tetramer Activates Inhibitors PKM2 Inhibitors (e.g., Pkm2-IN-1, Shikonin) Inhibitors->PKM2_dimer Stabilizes Oncogenic_Signals Oncogenic Signals Oncogenic_Signals->PKM2_dimer

Caption: PKM2 signaling pathway in cancer metabolism and proliferation.

Experimental Workflow for IC50 Determination

IC50_Workflow start Start prep_cells Prepare Cancer Cell Culture start->prep_cells seed_plate Seed Cells in 96-well Plate prep_cells->seed_plate add_inhibitor Add Serial Dilutions of PKM2 Inhibitor seed_plate->add_inhibitor incubate Incubate for 48-72 hours add_inhibitor->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt add_solvent Add Solubilization Solvent (DMSO) incubate_mtt->add_solvent read_absorbance Read Absorbance at 570 nm add_solvent->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability plot_curve Plot Dose-Response Curve calculate_viability->plot_curve determine_ic50 Determine IC50 Value plot_curve->determine_ic50

Caption: General experimental workflow for determining the IC50 of a PKM2 inhibitor using an MTT assay.

References

A Tale of Two Molecules: A Comparative Analysis of PKM2 Modulators Pkm2-IN-4 and TEPP-46

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparative analysis of two prominent modulators of Pyruvate Kinase M2 (PKM2): the inhibitor Pkm2-IN-4 and the activator TEPP-46. This publication delves into their mechanisms of action, presents a compilation of their in vitro and in vivo efficacy, and furnishes detailed experimental protocols for key assays.

Pyruvate Kinase M2 (PKM2) is a key glycolytic enzyme that plays a critical role in cancer metabolism. It exists in two main conformational states: a highly active tetramer and a less active dimer. The dimeric form is predominantly found in cancer cells and is associated with a metabolic shift towards anabolic processes, supporting rapid cell proliferation. This has made PKM2 an attractive target for cancer therapy, with both inhibitors and activators being developed to modulate its activity.

This guide focuses on a comparative analysis of this compound, a selective inhibitor of PKM2, and TEPP-46, a potent allosteric activator. While both molecules target the same enzyme, their opposing mechanisms of action lead to distinct downstream effects on cancer cell metabolism and growth.

At a Glance: this compound vs. TEPP-46

FeatureThis compoundTEPP-46
Mechanism of Action PKM2 InhibitorPKM2 Activator
Potency IC50: 0.35 µM[1]AC50: 92 nM[2]
Cellular Effects Induces mitochondrial H2O2 production, regulates pyruvate-dependent respiration[1]Promotes PKM2 tetramerization, reduces lactate production[3][4], increases glucose consumption[5]
In Vivo Efficacy Data not readily available for this compound specifically. A similar PKM2 inhibitor, Compound 3K, has shown to reduce tumor volume in an ovarian cancer xenograft model.[6]Significantly reduces tumor size and occurrence in H1299 lung cancer xenograft model.[2]

Mechanism of Action: A Fork in the Metabolic Road

The fundamental difference between this compound and TEPP-46 lies in their opposing effects on PKM2's quaternary structure and enzymatic activity.

TEPP-46 , also known as ML265, is a potent and selective allosteric activator of PKM2.[2] It binds to the dimer-dimer interface of PKM2, stabilizing the enzyme in its highly active tetrameric form.[2] This enhanced activity shifts glucose metabolism away from anabolic pathways and towards oxidative phosphorylation, leading to a decrease in the production of lactate, a hallmark of the Warburg effect.[3]

TEPP-46 Mechanism of Action TEPP46 TEPP-46 PKM2_dimer PKM2 (Dimer) Low Activity TEPP46->PKM2_dimer Binds to dimer-dimer interface PKM2_tetramer PKM2 (Tetramer) High Activity PKM2_dimer->PKM2_tetramer Promotes Tetramerization Pyruvate Pyruvate PKM2_tetramer->Pyruvate Catalyzes Glycolysis Glycolysis Glycolysis->Pyruvate Accelerated Lactate Lactate (Reduced Production) Pyruvate->Lactate Reduced Flux OxPhos Oxidative Phosphorylation Pyruvate->OxPhos

Fig. 1: TEPP-46 promotes the active tetrameric form of PKM2.

This compound , on the other hand, is a selective inhibitor of PKM2.[1] By inhibiting PKM2 activity, it is expected to lead to an accumulation of glycolytic intermediates upstream of pyruvate, potentially shunting them into alternative biosynthetic pathways. A key reported effect of this compound is the regulation of pyruvate-dependent respiration and the induction of mitochondrial hydrogen peroxide (H2O2) production.[1] This suggests a more complex interplay with mitochondrial metabolism beyond simple glycolytic inhibition.

This compound Mechanism of Action Pkm2IN4 This compound PKM2 PKM2 Pkm2IN4->PKM2 Inhibits Mitochondria Mitochondria Pkm2IN4->Mitochondria Regulates Respiration Pyruvate Pyruvate (Reduced Production) PKM2->Pyruvate Inhibited Glycolysis Glycolysis Upstream_Metabolites Upstream Glycolytic Intermediates (Accumulation) Glycolysis->Upstream_Metabolites Upstream_Metabolites->Pyruvate Reduced Flux H2O2 Mitochondrial H2O2 (Increased Production) Mitochondria->H2O2

Fig. 2: this compound inhibits PKM2 and impacts mitochondrial function.

In Vitro and In Vivo Efficacy: A Comparative Overview

TEPP-46: An Activator with Anti-Tumor Activity
  • In Vitro: TEPP-46 has been shown to significantly increase the doubling time of H1299 lung cancer cells under hypoxic conditions, although it had no effect under normoxic conditions.[2] In HK2 kidney cells, TEPP-46 decreased lactate production.[1] Combination treatment of TEPP-46 with the glucose analog 2-deoxy-D-glucose (2-DG) resulted in reduced viability of a range of cancer cell lines, including breast and lung cancer cells, at concentrations where either drug alone had no effect.[7]

  • In Vivo: In a 7-week mouse xenograft model using H1299 lung cancer cells, TEPP-46 significantly reduced tumor size and occurrence without signs of acute toxicity.[2] Treatment of xenograft-bearing mice with TEPP-46 led to increased tetramerization of PKM2 within the tumors and decreased intratumoral levels of lactate.[2]

This compound: An Inhibitor with Emerging Potential
  • In Vitro: While specific data for this compound's effect on cancer cell viability is not as extensively documented as for TEPP-46, a structurally similar PKM2 inhibitor, known as compound 3K, has been shown to be cytotoxic to various ovarian cancer cell lines, with IC50 values in the low micromolar range.[6] This compound induced autophagic cell death in SK-OV-3 cells.[6]

  • In Vivo: There is limited publicly available in vivo efficacy data specifically for this compound. However, the aforementioned PKM2 inhibitor, compound 3K, was shown to suppress tumor progression in an in vivo xenograft model of ovarian cancer.[6]

Experimental Protocols

PKM2 Enzyme Activity Assay (Coupled Assay)

This protocol is a common method for measuring the enzymatic activity of PKM2 and can be adapted to assess both activators and inhibitors. The assay couples the production of pyruvate by PKM2 to the consumption of NADH by lactate dehydrogenase (LDH), which can be monitored spectrophotometrically.

PKM2 Enzyme Activity Assay Workflow PEP_ADP PEP + ADP PKM2 PKM2 PEP_ADP->PKM2 Pyruvate_ATP Pyruvate + ATP PKM2->Pyruvate_ATP LDH LDH Pyruvate_ATP->LDH NADH NADH NADH->LDH Spectrophotometer Spectrophotometer (Measure Absorbance at 340 nm) NADH->Spectrophotometer Absorbs at 340 nm Lactate_NAD Lactate + NAD+ LDH->Lactate_NAD Lactate_NAD->Spectrophotometer No Absorbance at 340 nm

Fig. 3: Workflow for the coupled PKM2 enzyme activity assay.

Materials:

  • Recombinant human PKM2

  • Phosphoenolpyruvate (PEP)

  • Adenosine diphosphate (ADP)

  • Lactate dehydrogenase (LDH)

  • β-Nicotinamide adenine dinucleotide, reduced form (NADH)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 5 mM MgCl2)

  • Test compounds (this compound or TEPP-46)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing assay buffer, PEP, ADP, NADH, and LDH.

  • Add the test compound (this compound, TEPP-46, or vehicle control) to the wells of the microplate.

  • Initiate the reaction by adding recombinant PKM2 to each well.

  • Immediately begin monitoring the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 37°C). The rate of NADH consumption is directly proportional to the PKM2 activity.

  • For activators like TEPP-46, an increase in the rate of absorbance decrease will be observed compared to the control. For inhibitors like this compound, a decrease in the rate will be observed.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify target engagement of a compound within a cellular environment. It is based on the principle that ligand binding can stabilize a target protein against thermal denaturation.

Materials:

  • Cancer cell line of interest (e.g., H1299)

  • Cell culture medium and reagents

  • Test compound (this compound or TEPP-46) and vehicle control (e.g., DMSO)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease inhibitors

  • PCR tubes or strips

  • Thermal cycler

  • Centrifuge

  • SDS-PAGE and Western blotting reagents

  • Anti-PKM2 antibody

Procedure:

  • Treat cultured cells with the test compound or vehicle control for a specified time.

  • Harvest and resuspend the cells in PBS.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the samples to a range of temperatures in a thermal cycler for a short duration (e.g., 3 minutes).

  • Lyse the cells by freeze-thaw cycles or with lysis buffer.

  • Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Collect the supernatant containing the soluble, non-denatured proteins.

  • Analyze the amount of soluble PKM2 in each sample by SDS-PAGE and Western blotting using an anti-PKM2 antibody.

  • A compound that binds to and stabilizes PKM2 will result in a higher amount of soluble PKM2 at elevated temperatures compared to the vehicle control, thus shifting the melting curve of the protein.

Xenograft Tumor Model

This in vivo model is crucial for evaluating the anti-tumor efficacy of drug candidates.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Cancer cell line (e.g., H1299)

  • Cell culture medium and reagents for cell preparation

  • Test compound (this compound or TEPP-46) formulated for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

  • Animal housing and monitoring equipment

Procedure:

  • Subcutaneously inject a suspension of cancer cells into the flank of the mice.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer the test compound or vehicle control to the mice according to the desired dosing schedule (e.g., oral gavage, intraperitoneal injection).

  • Measure the tumor volume using calipers at regular intervals throughout the study.

  • Monitor the body weight and overall health of the mice as indicators of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, western blotting for target engagement, immunohistochemistry).

Conclusion: Divergent Strategies for Targeting a Key Metabolic Regulator

This compound and TEPP-46 represent two distinct and opposing strategies for targeting the metabolic vulnerabilities of cancer cells through the modulation of PKM2. TEPP-46, the activator, forces a metabolic shift away from the anabolic state favored by tumors, demonstrating clear anti-tumor efficacy in preclinical models. This compound, the inhibitor, offers a different approach by directly blocking the enzyme's activity, which may lead to an accumulation of biosynthetic precursors and potentially induce metabolic stress and cell death.

The choice between an activator and an inhibitor of PKM2 for therapeutic development is a subject of ongoing research and may depend on the specific metabolic context of the tumor. This comparative guide provides a foundational understanding of these two key molecules, offering valuable insights for researchers dedicated to advancing cancer metabolism-targeted therapies. The provided experimental frameworks can serve as a starting point for further investigation into these and other novel PKM2 modulators.

References

On-Target Efficacy of Pkm2-IN-4: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals detailing the on-target effects of the pyruvate kinase M2 (PKM2) inhibitor, Pkm2-IN-4. This guide provides a comparative analysis with alternative PKM2 inhibitors, supported by experimental data and detailed protocols to facilitate reproducible research.

This guide offers an objective comparison of this compound with other known PKM2 inhibitors, focusing on their on-target effects. All quantitative data are summarized in clear, comparative tables, and detailed methodologies for key validation assays are provided. Visual diagrams of the PKM2 signaling pathway and experimental workflows are included to enhance understanding.

Comparative Analysis of PKM2 Inhibitors

The potency of this compound and its alternatives is a critical factor for researchers selecting a tool compound for their studies. While a specific IC50 value for this compound is not publicly available in the reviewed literature, the following table summarizes the inhibitory activities of several other well-characterized PKM2 inhibitors.

InhibitorTypeIC50 / KᵢCell-Based Potency
Shikonin Naphthoquinone>50% inhibition at concentrations that do not affect PKM1/PKLInduces necroptosis in cisplatin-resistant bladder cancer cells.
Lapachol NaphthoquinoneKᵢ = 141.86 nM (estimated); 50% inhibition at 10 µMInhibits glycolysis in melanoma cells.
Silibinin FlavonolignanIC50 = 0.91 µM; Kᵢ = 0.61 µM (competitive)Cytotoxic to cancer cells (IC50 = 20 µM for ellagic acid).
Curcumin PolyphenolIC50 = 1.12 µM; Kᵢ = 1.20 µM (non-competitive)Not specified in the reviewed literature.
Resveratrol PolyphenolIC50 = 3.07 µM; Kᵢ = 7.34 µM (non-competitive)Not specified in the reviewed literature.
Ellagic Acid PolyphenolIC50 = 4.20 µM; Kᵢ = 5.06 µM (competitive)Potent inhibitor of cancer cell growth (IC50 = 20 µM).
Compound 3 ThiazolidinedioneIC50 = 10-50 µMImpacts cellular glucose utilization and proliferation at high µM concentrations.

Experimental Protocols for On-Target Validation

Accurate and reproducible experimental methods are paramount for validating the on-target effects of any inhibitor. Below are detailed protocols for key assays used to characterize PKM2 inhibitors.

PKM2 Enzymatic Activity Assay (LDH-Coupled Method)

This assay spectrophotometrically measures the rate of NADH consumption, which is coupled to the production of pyruvate by PKM2.

Materials:

  • Recombinant human PKM2 protein

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl₂

  • Phosphoenolpyruvate (PEP)

  • Adenosine diphosphate (ADP)

  • Nicotinamide adenine dinucleotide, reduced form (NADH)

  • Lactate dehydrogenase (LDH)

  • This compound or other test compounds

  • 96-well microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing assay buffer, PEP, ADP, NADH, and LDH at their final desired concentrations.

  • Add the test compound (e.g., this compound) at various concentrations to the wells of the microplate. Include a vehicle control (e.g., DMSO).

  • Initiate the reaction by adding the recombinant PKM2 enzyme to each well.

  • Immediately measure the decrease in absorbance at 340 nm over time at room temperature. The rate of NADH oxidation is proportional to the PKM2 activity.

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm direct target engagement in a cellular context. The principle lies in the ligand-induced thermal stabilization of the target protein.

Materials:

  • Cancer cell line expressing PKM2 (e.g., H1299, A549)

  • Cell culture medium and reagents

  • This compound or other test compounds

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • PCR tubes or 96-well PCR plates

  • Thermal cycler

  • Centrifuge

  • SDS-PAGE equipment and reagents

  • Western blot equipment and reagents

  • Primary antibody against PKM2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Culture cells to ~80% confluency. Treat the cells with the test compound or vehicle control for a specified time.

  • Heating: Harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes. Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling to room temperature for 3 minutes.

  • Lysis and Centrifugation: Lyse the cells by freeze-thaw cycles or by adding lysis buffer. Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Western Blot Analysis: Collect the supernatants containing the soluble protein fraction. Determine the protein concentration of each sample. Normalize the protein concentrations and prepare samples for SDS-PAGE.

  • Perform Western blotting using a primary antibody specific for PKM2 to detect the amount of soluble PKM2 at each temperature.

  • Data Analysis: Quantify the band intensities. A positive result is indicated by a shift in the melting curve to a higher temperature in the presence of the compound, signifying stabilization of PKM2.

Western Blot Analysis of PKM2 Expression

This method is used to assess the effect of an inhibitor on the total cellular levels of the PKM2 protein.

Materials:

  • Cancer cell line expressing PKM2

  • Cell culture medium and reagents

  • This compound or other test compounds

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE equipment and reagents

  • Western blot equipment and reagents

  • Primary antibody against PKM2

  • Primary antibody against a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment and Lysis: Treat cells with the test compound at various concentrations and for different durations. Lyse the cells using an appropriate lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.

  • SDS-PAGE and Transfer: Normalize the protein amounts for each sample, mix with Laemmli buffer, and denature by heating. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST). Incubate the membrane with the primary antibody against PKM2 overnight at 4°C. Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Strip the membrane and re-probe with an antibody against a loading control to ensure equal protein loading. Quantify the band intensities to determine the relative change in PKM2 protein levels upon inhibitor treatment.

Visualizing Key Processes

To further clarify the concepts discussed, the following diagrams illustrate the PKM2 signaling pathway and the experimental workflow for confirming on-target effects.

PKM2_Signaling_Pathway cluster_glycolysis Glycolysis cluster_pkm2 PKM2 Regulation cluster_nucleus Nuclear Functions Glucose Glucose G6P G6P Glucose->G6P F6P F6P G6P->F6P FBP FBP F6P->FBP PEP PEP FBP->PEP PKM2_tetramer PKM2 (Tetramer) High Activity FBP->PKM2_tetramer Allosteric Activator Pyruvate Pyruvate PEP->Pyruvate PKM2_tetramer Lactate Lactate Pyruvate->Lactate Warburg Effect TCA_Cycle TCA Cycle Pyruvate->TCA_Cycle Oxidative Phosphorylation PKM2_dimer PKM2 (Dimer) Low Activity PKM2_dimer->PKM2_tetramer Activation PKM2_dimer_nuc Nuclear PKM2 (Dimer) PKM2_dimer->PKM2_dimer_nuc Translocation PKM2_tetramer->PKM2_dimer Inhibition This compound This compound This compound->PKM2_dimer Stabilizes Growth_Factors Growth_Factors Growth_Factors->PKM2_dimer Promotes Transcription Gene Transcription (e.g., HIF-1α, c-Myc) PKM2_dimer_nuc->Transcription Co-activator On_Target_Validation_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cell-Based Assays cluster_analysis Data Analysis Enzymatic_Assay PKM2 Enzymatic Assay (LDH-Coupled) IC50_Determination IC50 Determination Enzymatic_Assay->IC50_Determination Potency_Comparison Compare Potency with Alternative Inhibitors IC50_Determination->Potency_Comparison Cell_Treatment Treat Cells with This compound CETSA Cellular Thermal Shift Assay (CETSA) Cell_Treatment->CETSA Western_Blot Western Blot for PKM2 Expression Cell_Treatment->Western_Blot Target_Engagement Confirm Target Engagement CETSA->Target_Engagement Western_Blot->Target_Engagement Target_Engagement->Potency_Comparison

Safety Operating Guide

Proper Disposal Procedures for Pkm2-IN-4: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for Pkm2-IN-4 is not publicly available. The following disposal procedures are based on general best practices for the handling of potentially hazardous research chemicals and information available for similar compounds. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all local, state, and federal regulations.

This guide provides essential safety and logistical information for the proper disposal of this compound, a selective inhibitor of pyruvate kinase M2. The procedures outlined below are intended for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound, thereby minimizing environmental impact and maintaining a safe laboratory environment.

Hazard Assessment and Safety Information

Based on the available information for similar chemical compounds, such as PKM2-IN-3, this compound should be handled as a potentially hazardous substance. The primary concerns are its potential toxicity if ingested and its significant threat to aquatic ecosystems.

Hazard Classification (Inferred)Personal Protective Equipment (PPE)Disposal Considerations
Acute Toxicity, Oral (Category 4) : Harmful if swallowed.Standard laboratory PPE including safety glasses, lab coat, and chemical-resistant gloves (e.g., nitrile).Do not dispose of down the drain or in regular trash.
Acute Aquatic Toxicity (Category 1) : Very toxic to aquatic life.Not applicable for disposal, but underscores the need for contained disposal.Must be disposed of as hazardous chemical waste to prevent environmental release.
Chronic Aquatic Toxicity (Category 1) : Very toxic to aquatic life with long lasting effects.Not applicable for disposal.Requires disposal through a certified hazardous waste management provider.

Step-by-Step Disposal Protocol for this compound

The following protocol outlines the recommended steps for the safe disposal of this compound and associated waste materials.

1. Waste Segregation and Collection:

  • Solid Waste:

    • Collect unused or expired this compound powder in its original container or a clearly labeled, sealed, and compatible waste container.

    • Contaminated consumables such as pipette tips, tubes, and gloves should be collected in a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.

  • Liquid Waste:

    • Solutions containing this compound (e.g., from experiments or stock solutions) must be collected in a dedicated, sealed, and properly labeled hazardous liquid waste container.

    • Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.[1]

    • The container must be made of a material compatible with the solvent used (e.g., glass or polyethylene).

  • Sharps Waste:

    • Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container for chemical waste.[2]

2. Labeling of Waste Containers:

  • All waste containers must be clearly labeled with the words "Hazardous Waste."[2][3]

  • The label must include:

    • The full chemical name: "this compound" (avoid abbreviations).[2]

    • The approximate concentration and quantity of the waste.

    • The date the waste was first added to the container (accumulation start date).[2]

    • The primary hazard(s) (e.g., "Toxic," "Environmental Hazard").

3. Storage of Hazardous Waste:

  • Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[4][5]

  • The SAA should be at or near the point of waste generation.[5]

  • Ensure containers are kept closed at all times, except when adding waste.[4][5][6]

  • Store in secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks or spills.[3]

  • Segregate this compound waste from incompatible materials.[1][4] As a general precaution, avoid storing with strong acids, bases, or oxidizing agents.

4. Arranging for Disposal:

  • Once the waste container is full or has been in storage for the maximum allowable time per institutional policy (e.g., 6-12 months), arrange for a pickup by your institution's EHS or a certified hazardous waste disposal contractor.[2][5][6]

  • Never dispose of this compound down the sink or in the regular trash.[3][6]

  • Do not attempt to treat or neutralize the chemical waste unless you have a specific, approved protocol from your EHS department.

Experimental Workflow for Disposal

As no specific experimental protocol for the inactivation of this compound is available, the standard and safest procedure is collection and disposal via a certified hazardous waste management service. Attempting to neutralize or deactivate the compound without a validated protocol could lead to unintended hazardous reactions or byproducts.

This compound Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G This compound Disposal Workflow cluster_0 This compound Disposal Workflow start This compound Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Unused powder, contaminated consumables) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions, stocks) waste_type->liquid_waste Liquid sharps_waste Sharps Waste (Contaminated needles, etc.) waste_type->sharps_waste Sharps collect_solid Collect in labeled, sealed hazardous solid waste container solid_waste->collect_solid collect_liquid Collect in labeled, sealed hazardous liquid waste container liquid_waste->collect_liquid collect_sharps Collect in labeled, puncture-resistant sharps container for chemical waste sharps_waste->collect_sharps store_waste Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment collect_solid->store_waste collect_liquid->store_waste collect_sharps->store_waste check_full Container Full or Storage Time Limit Reached? store_waste->check_full continue_collection Continue Collection check_full->continue_collection No request_pickup Arrange for Pickup by EHS/Certified Waste Vendor check_full->request_pickup Yes continue_collection->store_waste end Proper Disposal Complete request_pickup->end

Caption: Decision tree for the safe disposal of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.